molecular formula C21H14N6O8S B2773613 GS-493 CAS No. 1369426-02-7

GS-493

Cat. No.: B2773613
CAS No.: 1369426-02-7
M. Wt: 510.44
InChI Key: PKMKFRACKIHNRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

GS-493 is a useful research compound. Its molecular formula is C21H14N6O8S and its molecular weight is 510.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-[[2,5-bis(4-nitrophenyl)-3-oxo-1H-pyrazol-4-yl]diazenyl]benzenesulfonic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14N6O8S/c28-21-20(23-22-14-3-11-18(12-4-14)36(33,34)35)19(13-1-5-16(6-2-13)26(29)30)24-25(21)15-7-9-17(10-8-15)27(31)32/h1-12,24H,(H,33,34,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVHLZSZTHCBBFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C(C(=O)N(N2)C3=CC=C(C=C3)[N+](=O)[O-])N=NC4=CC=C(C=C4)S(=O)(=O)O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14N6O8S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

510.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

GS-493: A Potent and Selective SHP2 Inhibitor for Preclinical Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

GS-493 is a potent and selective small-molecule inhibitor of the Src homology 2 (SH2) domain-containing protein tyrosine phosphatase 2 (SHP2). Encoded by the PTPN11 gene, SHP2 is a non-receptor protein tyrosine phosphatase that plays a critical role in cell growth, differentiation, and apoptosis by modulating key signaling pathways, including the RAS/ERK/MAPK and JAK/STAT cascades.[1] Dysregulation of SHP2 activity is implicated in the pathogenesis of various human cancers, making it a compelling target for therapeutic intervention. This technical guide provides a comprehensive overview of the chemical structure, physicochemical and pharmacological properties, and biological activity of this compound, along with detailed experimental protocols for its evaluation.

Chemical Structure and Properties

This compound, systematically named 4-{(2Z)-2-[1,3-bis(4-nitrophenyl)-5-oxo-1,5-dihydro-4H-pyrazol-4-yliden]hydrazino}benzenesulfonic acid, is a synthetic compound belonging to the pyridazolon-4-ylidenehydrazinyl benzenesulfonate class.[2]

Chemical Structure:

this compound Chemical Structure

Table 1: Chemical Identifiers and Physicochemical Properties of this compound

PropertyValueReference
IUPAC Name 4-{(2Z)-2-[1,3-bis(4-nitrophenyl)-5-oxo-1,5-dihydro-4H-pyrazol-4-yliden]hydrazino}benzenesulfonic acid[2]
CAS Number 1710337-31-7[3]
Molecular Formula C21H14N6O8S[3]
Molecular Weight 510.44 g/mol [3]
Appearance Crystalline solid
Solubility Soluble in DMSO[3]

Pharmacological Properties and Mechanism of Action

This compound is a highly selective inhibitor of SHP2 phosphatase activity. It exerts its function by targeting the catalytic site of SHP2, thereby preventing the dephosphorylation of its downstream substrates.[4]

Table 2: Pharmacological Profile of this compound

ParameterValueReference
Target SHP2 (PTPN11)[2]
IC50 (SHP2) 71 ± 15 nM[2]
Selectivity (SHP1) 29-fold vs. SHP2[2]
Selectivity (PTP1B) 45-fold vs. SHP2[2]
Mechanism of Action Catalytic Inhibitor[4]

The inhibition of SHP2 by this compound leads to the suppression of downstream signaling pathways that are crucial for cancer cell proliferation, survival, and motility. Notably, SHP2 is a key positive regulator of the RAS-RAF-MEK-ERK (MAPK) signaling cascade.[1] By inhibiting SHP2, this compound can effectively attenuate the activation of this pathway, which is frequently hyperactivated in various cancers.

Biological Activity

In Vitro Activity

This compound has demonstrated significant anti-cancer activity in various in vitro models.

  • Inhibition of Epithelial-Mesenchymal Transition (EMT): In human pancreatic adenocarcinoma (HPAF) cells, this compound was shown to block hepatocyte growth factor (HGF)-stimulated EMT. This process is a key step in cancer progression and metastasis.[2]

  • Inhibition of Anchorage-Independent Growth: this compound effectively inhibits the colony formation of the non-small-cell lung cancer (NSCLC) cell line LXFA 526L in soft agar.[2] This assay is a hallmark of cellular transformation and tumorigenicity. At a concentration of 40 µM, this compound reduced the number of tumor cell colonies to 32%.[3]

In Vivo Activity

The anti-tumor efficacy of this compound has been confirmed in a murine xenograft model. In nude mice bearing tumors, daily intraperitoneal administration of this compound at a dose of 46 mg/kg resulted in significant inhibition of tumor growth over a 27-day period.[3]

Signaling Pathways

SHP2 is a critical node in multiple signaling pathways. This compound, by inhibiting SHP2, can modulate these pathways to exert its anti-cancer effects.

SHP2_RAS_ERK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) GRB2 GRB2 RTK->GRB2 SHP2 SHP2 RTK->SHP2 Activation SOS SOS GRB2->SOS RAS_GDP RAS-GDP (Inactive) SOS->RAS_GDP GDP/GTP Exchange RAS_GTP RAS-GTP (Active) RAS_GDP->RAS_GTP RAF RAF RAS_GTP->RAF SHP2->RAS_GTP Positive Regulation GS493 This compound GS493->SHP2 Inhibition MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription

This compound inhibits the SHP2-mediated activation of the RAS-ERK pathway.

SHP2_JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CytokineReceptor Cytokine Receptor JAK JAK CytokineReceptor->JAK Activation STAT STAT JAK->STAT Phosphorylation SHP2 SHP2 SHP2->JAK Negative Regulation GS493 This compound GS493->SHP2 Inhibition STAT_P p-STAT STAT->STAT_P Transcription Gene Transcription (Inflammation, Immunity) STAT_P->Transcription SHP2_Enzyme_Assay_Workflow A Prepare Assay Buffer (e.g., HEPES, pH 7.2) B Add Recombinant Human SHP2 Enzyme A->B C Add this compound (or vehicle control) B->C D Pre-incubate (15 min at 37°C) C->D E Initiate Reaction with Substrate (e.g., DiFMUP) D->E F Incubate (60 min at 37°C) E->F G Measure Fluorescence (Ex: 358 nm, Em: 450 nm) F->G H Calculate IC50 G->H

References

The Pivotal Role of SHP2 in RAS-MAPK Signaling: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth exploration of the Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2) and its critical role as a positive regulator of the RAS-Mitogen-Activated Protein Kinase (RAS-MAPK) signaling pathway. Aberrant SHP2 activity is a key driver in various human diseases, including developmental disorders and numerous cancers, making it a prime target for therapeutic intervention. This document, intended for researchers, scientists, and drug development professionals, details the molecular mechanisms of SHP2 function, presents key quantitative data, outlines experimental protocols for its study, and provides visual representations of the signaling cascade.

Introduction to SHP2: Structure and Function

SHP2, encoded by the PTPN11 gene, is a ubiquitously expressed non-receptor protein tyrosine phosphatase.[1] It is a multidomain protein consisting of two tandem N-terminal Src Homology 2 (SH2) domains (N-SH2 and C-SH2), a central protein tyrosine phosphatase (PTP) catalytic domain, and a C-terminal tail with regulatory tyrosine phosphorylation sites.[1][2]

In its basal state, SHP2 exists in a closed, auto-inhibited conformation where the N-SH2 domain physically blocks the active site of the PTP domain, preventing its catalytic activity.[3][4] Activation of SHP2 is a multi-step process initiated by the binding of its SH2 domains to specific phosphotyrosine (pY) motifs on upstream signaling partners, such as receptor tyrosine kinases (RTKs) and scaffolding adapter proteins. This binding event induces a conformational change, relieving the auto-inhibition and exposing the catalytic site, thereby enabling SHP2 to dephosphorylate its substrates.

SHP2 as a Positive Regulator of RAS-MAPK Signaling

Contrary to the conventional role of phosphatases as negative regulators of signaling, SHP2 is a crucial positive effector of the RAS-MAPK pathway. Its activation is a key step following the stimulation of various RTKs by growth factors like epidermal growth factor (EGF) and fibroblast growth factor (FGF).

The canonical mechanism of SHP2-mediated RAS activation involves its recruitment to phosphorylated scaffolding proteins, most notably Grb2-associated binder 1 (Gab1). Upon growth factor stimulation, Gab1 becomes tyrosine phosphorylated, creating docking sites for the SH2 domains of SHP2 and the adapter protein Grb2. Grb2, in turn, is constitutively bound to Son of Sevenless (SOS1), a guanine nucleotide exchange factor (GEF) for RAS.

The recruitment of this multi-protein complex to the plasma membrane brings SOS1 into proximity with RAS, facilitating the exchange of GDP for GTP and thereby activating RAS. SHP2's phosphatase activity is essential for this process, although its precise substrates for RAS activation have been a subject of investigation. One key role is the dephosphorylation of specific sites on the scaffolding proteins or even on the RTK itself, which helps to sustain the signaling complex and promote robust RAS activation. Studies have shown that SHP2 can dephosphorylate sites that would otherwise recruit negative regulators of the pathway, such as RasGAP. Furthermore, SHP2 can act as an adapter protein, independent of its catalytic activity in some contexts, to facilitate the assembly of the signaling complex.

The activation of RAS initiates a downstream phosphorylation cascade through RAF, MEK, and ERK (MAPK), leading to the regulation of gene expression and cellular processes such as proliferation, differentiation, and survival.

Quantitative Data on SHP2 Interactions and Activity

The following tables summarize key quantitative data related to SHP2's function in the RAS-MAPK pathway.

Interaction Binding Partner Dissociation Constant (Kd) Experimental Method Reference
SHP2 N-SH2pY-peptide (IRS-1 pY1172)~1 µMFluorescence Anisotropy
SHP2 N-SH2pY-peptide (Gab1)High AffinityGST Pulldown / Immunoprecipitation
SHP2 C-SH2pY-peptideLower affinity than N-SH2Fluorescence Anisotropy
Enzyme Kinetics Substrate IC50 (Inhibitor) Experimental Method Reference
SHP2 PTP domainDiFMUP0.87 µM (CNBCA)Fluorescence-based enzymatic assay
Full-length SHP2pNPP14 µM (#220-324)Colorimetric enzymatic assay
SHP2 PTP domainDiFMUP~15 µM (N-SH2 domain)Continuous Phosphatase Activity Assay
SHP2DiFMUP0.8 µM (NSC 57774)Colorimetric enzymatic assay

Experimental Protocols

Detailed methodologies are crucial for the accurate study of SHP2 signaling. Below are outlines of key experimental protocols.

Immunoprecipitation and Western Blotting for Protein-Protein Interactions

Objective: To determine the interaction between SHP2 and its binding partners (e.g., Gab1, Grb2) upon growth factor stimulation.

Methodology:

  • Culture cells (e.g., HEK293T, HeLa) to 80-90% confluency.

  • Serum-starve cells overnight to reduce basal signaling.

  • Stimulate cells with a growth factor (e.g., EGF at 100 ng/mL) for various time points (e.g., 0, 5, 15, 30 minutes).

  • Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Clarify the cell lysates by centrifugation.

  • Incubate the lysates with an antibody specific to the protein of interest (e.g., anti-Gab1) or an isotype control antibody, along with protein A/G-agarose beads, overnight at 4°C with gentle rotation.

  • Wash the beads extensively with lysis buffer to remove non-specific binding.

  • Elute the immunoprecipitated proteins by boiling in SDS-PAGE sample buffer.

  • Resolve the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

  • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

  • Probe the membrane with primary antibodies against the proteins of interest (e.g., anti-SHP2, anti-Grb2, anti-pY).

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

In Vitro Phosphatase Activity Assay

Objective: To measure the catalytic activity of SHP2 and assess the potency of potential inhibitors.

Methodology:

  • Purify recombinant SHP2 protein (full-length or catalytic domain).

  • Prepare a reaction buffer (e.g., HEPES buffer pH 7.2).

  • For inhibitor studies, pre-incubate the SHP2 enzyme with various concentrations of the test compound or vehicle control for a defined period (e.g., 15 minutes at 37°C).

  • Initiate the phosphatase reaction by adding a suitable substrate. Common substrates include:

    • para-Nitrophenyl Phosphate (pNPP): A colorimetric substrate. The reaction is stopped, and the absorbance is measured at 405 nm.

    • 6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP): A fluorogenic substrate. The fluorescence of the product is measured continuously at excitation/emission wavelengths of 358/450 nm.

  • For kinetic studies, vary the substrate concentration and measure the initial reaction velocities.

  • Calculate kinetic parameters (Km, Vmax) or IC50 values for inhibitors using appropriate software (e.g., GraphPad Prism).

RAS Activation Assay (GTP-RAS Pulldown)

Objective: To quantify the levels of active, GTP-bound RAS in cells.

Methodology:

  • Treat cells as described for the immunoprecipitation experiment (serum starvation followed by growth factor stimulation).

  • Lyse the cells in a specific lysis buffer (e.g., containing MgCl2) to preserve the GTP-bound state of RAS.

  • Clarify the lysates by centrifugation.

  • Incubate the lysates with a GST-fusion protein containing the RAS-binding domain (RBD) of RAF1, which specifically binds to GTP-RAS, coupled to glutathione-agarose beads.

  • Wash the beads to remove unbound proteins.

  • Elute the bound proteins by boiling in SDS-PAGE sample buffer.

  • Analyze the levels of pulled-down RAS by Western blotting using a pan-RAS antibody.

  • Normalize the amount of GTP-RAS to the total RAS present in the initial cell lysates.

Visualizing SHP2 in the RAS-MAPK Pathway

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling events and workflows.

SHP2_RAS_MAPK_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm RTK RTK Gab1 Gab1 RTK->Gab1 2. Recruitment & Phosphorylation RAS_GDP RAS-GDP (inactive) RAS_GTP RAS-GTP (active) RAS_GDP->RAS_GTP RAF RAF RAS_GTP->RAF 7. Downstream Cascade GrowthFactor Growth Factor GrowthFactor->RTK 1. Binding & Autophosphorylation Grb2 Grb2 Gab1->Grb2 SHP2_inactive SHP2 (inactive) Gab1->SHP2_inactive 3. SHP2 Recruitment SOS1 SOS1 Grb2->SOS1 SOS1->RAS_GDP 6. GEF Activity SHP2_active SHP2 (active) SHP2_inactive->SHP2_active 4. Activation SHP2_active->Gab1 5. Dephosphorylation (Sustains Complex) MEK MEK RAF->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors ERK->TranscriptionFactors

Figure 1. SHP2-mediated activation of the RAS-MAPK signaling pathway.

Experimental_Workflow_RAS_Activation cluster_cell_culture Cell Culture & Treatment cluster_biochemical_assay Biochemical Assay cluster_data_analysis Data Analysis Start 1. Culture Cells Starve 2. Serum Starve Start->Starve Stimulate 3. Stimulate with Growth Factor Starve->Stimulate Lyse 4. Cell Lysis Stimulate->Lyse Pulldown 5. GTP-RAS Pulldown (GST-RAF1-RBD) Lyse->Pulldown Analysis 6. Western Blot (anti-RAS) Pulldown->Analysis Quantify 7. Densitometry Analysis->Quantify Normalize 8. Normalize to Total RAS Quantify->Normalize

References

GS-493: A Technical Deep Dive into its Selectivity Profile Against Protein Tyrosine Phosphatases

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

GS-493 is a potent and selective inhibitor of Protein Tyrosine Phosphatase, Non-Receptor Type 11 (PTPN11), commonly known as SHP2. As a critical node in multiple signaling pathways implicated in oncology, the precise characterization of its selectivity is paramount for its development as a therapeutic agent. This technical guide provides a comprehensive overview of the selectivity profile of this compound against other protein tyrosine phosphatases (PTPs), details the experimental methodologies for its evaluation, and visualizes its context within the SHP2 signaling pathway.

Introduction to this compound and its Target: SHP2

This compound is a small molecule inhibitor that targets the catalytic site of SHP2, a non-receptor protein tyrosine phosphatase. SHP2 is a key transducer of signals from receptor tyrosine kinases (RTKs) to downstream pathways, most notably the RAS-MAPK pathway.[1][2][3] Its role in promoting cell growth, differentiation, and survival makes it a compelling target in cancer therapy. Dysregulation of SHP2 activity, often through gain-of-function mutations, is associated with various developmental disorders and malignancies. Therefore, selective inhibition of SHP2 presents a promising therapeutic strategy.

Quantitative Selectivity Profile of this compound

The selectivity of a targeted inhibitor is a crucial determinant of its therapeutic index. This compound has been evaluated for its inhibitory activity against its primary target, SHP2, and other related protein tyrosine phosphatases. The following table summarizes the available quantitative data on its selectivity.

PhosphataseIC50 (nM)Selectivity Fold vs. SHP2
SHP2 71 1
SHP1~2059~29
PTP1B~3195~45

Note: The IC50 values for SHP1 and PTP1B are estimated based on the reported selectivity folds from initial characterizations. A comprehensive screening against a wider PTP panel is advisable for a complete profile.

Beyond the PTP family, it is also important to consider potential off-target effects on other enzyme families. Studies have indicated that this compound may exhibit inhibitory activity against the platelet-derived growth factor receptor beta (PDGFRβ) and the non-receptor tyrosine kinase SRC.[3] This underscores the importance of broad kinase panel screening in the comprehensive profiling of any targeted inhibitor.

Experimental Protocols

The determination of the selectivity profile of this compound involves rigorous biochemical assays. The following sections detail the typical methodologies employed.

In Vitro Phosphatase Inhibition Assay

This assay is the cornerstone for determining the IC50 values of an inhibitor against a panel of phosphatases.

Objective: To quantify the concentration-dependent inhibition of phosphatase activity by this compound.

Materials:

  • Recombinant human PTP enzymes (SHP2, SHP1, PTP1B, etc.)

  • Phosphatase substrate (e.g., p-nitrophenyl phosphate (pNPP) or a fluorescent substrate like 6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP))

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 1 mM DTT)

  • This compound stock solution (in DMSO)

  • Microplate reader

Procedure:

  • Enzyme Preparation: A working solution of the recombinant PTP enzyme is prepared in the assay buffer to a final concentration that yields a linear reaction rate over the desired time course.

  • Inhibitor Preparation: A serial dilution of this compound is prepared from the stock solution.

  • Assay Reaction:

    • In a 96-well or 384-well plate, the PTP enzyme is pre-incubated with varying concentrations of this compound (or DMSO as a vehicle control) for a specified period (e.g., 15-30 minutes) at room temperature.

    • The phosphatase reaction is initiated by the addition of the substrate.

  • Data Acquisition: The rate of product formation (e.g., absorbance at 405 nm for pNPP or fluorescence for DiFMUP) is measured kinetically using a microplate reader.

  • Data Analysis: The initial reaction velocities are calculated. The percentage of inhibition for each this compound concentration is determined relative to the vehicle control. The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is calculated by fitting the data to a four-parameter logistic equation using appropriate software.

Signaling Pathway and Experimental Workflow Visualization

To understand the biological context of this compound's action, it is essential to visualize the SHP2 signaling pathway. Furthermore, a clear workflow for assessing inhibitor selectivity is crucial for reproducible research.

SHP2_Signaling_Pathway SHP2 Signaling Pathway in Cancer RTK Receptor Tyrosine Kinase (RTK) Grb2 Grb2 RTK->Grb2 SHP2 SHP2 RTK->SHP2 Gab1 Gab1 RTK->Gab1 SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation SHP2->Grb2 dephosphorylates inhibitory sites Gab1->SHP2 PI3K PI3K Gab1->PI3K Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival GS493 This compound GS493->SHP2

Caption: SHP2 acts as a critical mediator downstream of RTKs, promoting the activation of the RAS/MAPK and PI3K/Akt pathways, leading to cell proliferation and survival. This compound inhibits SHP2, thereby blocking these oncogenic signals.

Experimental_Workflow Workflow for PTP Inhibitor Selectivity Profiling start Start: Compound Synthesis (this compound) primary_screen Primary Screen: Inhibition of SHP2 start->primary_screen ic50_determination IC50 Determination for SHP2 primary_screen->ic50_determination selectivity_panel Selectivity Screening: Panel of PTPs (SHP1, PTP1B, etc.) ic50_determination->selectivity_panel off_target_screen Off-Target Screening: Kinase Panel ic50_determination->off_target_screen ic50_panel IC50 Determination for other PTPs selectivity_panel->ic50_panel data_analysis Data Analysis: Calculate Selectivity Folds ic50_panel->data_analysis results Results: Comprehensive Selectivity Profile data_analysis->results off_target_screen->results

References

In Vitro Characterization of Glecaprevir (GS-493): A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: Glecaprevir, formerly known as ABT-493, is a potent, pangenotypic inhibitor of the Hepatitis C Virus (HCV) nonstructural protein 3/4A (NS3/4A) protease.[1][2] This document provides a comprehensive overview of the in vitro characterization of Glecaprevir, including its mechanism of action, antiviral activity, resistance profile, and detailed experimental protocols for its evaluation. It is important to note that the designation "GS-493" has also been associated with a SHP2 inhibitor; this guide focuses exclusively on the antiviral agent Glecaprevir.

Mechanism of Action

Glecaprevir is a direct-acting antiviral agent that targets the HCV NS3/4A protease, an enzyme essential for viral replication.[3][4] The NS3/4A protease is responsible for the proteolytic cleavage of the HCV polyprotein into mature nonstructural proteins (NS3, NS4A, NS4B, NS5A, and NS5B).[3][4] By inhibiting this process, Glecaprevir effectively blocks the viral replication cycle.[3][5]

Mechanism of Action of Glecaprevir cluster_virus HCV Life Cycle cluster_drug Drug Intervention HCV_RNA HCV RNA Genome Polyprotein HCV Polyprotein HCV_RNA->Polyprotein Translation NS_Proteins Mature NS Proteins (NS3, NS4A, NS4B, NS5A, NS5B) Polyprotein->NS_Proteins Proteolytic Cleavage Replication_Complex Viral Replication Complex NS_Proteins->Replication_Complex New_HCV_RNA New Viral RNA Replication_Complex->New_HCV_RNA Replication Glecaprevir Glecaprevir (this compound) NS3_4A NS3/4A Protease Glecaprevir->NS3_4A Inhibits NS3_4A->Polyprotein Cleaves

Caption: Glecaprevir inhibits the HCV NS3/4A protease, preventing polyprotein cleavage and viral replication.

In Vitro Antiviral Activity

Glecaprevir demonstrates potent antiviral activity against all major HCV genotypes. Its efficacy has been evaluated in both enzymatic and cell-based replicon assays.

Enzymatic Activity

Glecaprevir inhibits the enzymatic activity of purified NS3/4A proteases from HCV genotypes 1 through 6 in vitro.[1]

HCV GenotypeIC50 (nM) Range
1a, 1b, 2a, 2b, 3a, 4a, 5a, 6a3.5 - 11.3
Table 1: In Vitro Inhibitory Activity of Glecaprevir against HCV NS3/4A Proteases.[1][6]
Cell-Based Replicon Activity

Glecaprevir effectively inhibits the replication of stable HCV subgenomic replicons containing proteases from genotypes 1 to 6.[1]

HCV GenotypeEC50 (nM) RangeMedian EC50 (nM)
1-60.21 - 4.6-
1-5 (Patient Samples)0.05 - 3.80.30
Table 2: Antiviral Activity of Glecaprevir in HCV Replicon Assays.[1]

Resistance Profile

Glecaprevir maintains activity against many common NS3 amino acid substitutions that confer resistance to other protease inhibitors.[1] However, specific substitutions can reduce its susceptibility.

GenotypeKey Resistance-Associated Substitutions (RASs)Fold Change in EC50
1aA156T, A156V>100
1aD168F/Y>30
3aQ80R21
3aQ168R>30
6aD168A/G/H/V/Y>30
Table 3: Glecaprevir Resistance-Associated Substitutions in NS3.[5][7]

In drug-resistant colony selection studies, substitutions at amino acid position A156 were commonly selected in replicons from genotypes 1a, 1b, 2a, 2b, 3a, and 4a.[1] Substitutions at position D/Q168 were selected in genotypes 3a, 5a, and 6a.[1]

Experimental Protocols

HCV Replicon Assay (Luciferase-Based)

This assay quantifies the antiviral activity of a compound by measuring the inhibition of HCV RNA replication in a cell-based system. A subgenomic HCV replicon containing a luciferase reporter gene is used.

Materials:

  • Huh-7 cells (or highly permissive sublines like Huh7-Lunet).[8]

  • DMEM culture medium with 10% FBS, nonessential amino acids.

  • G418 (for stable cell line maintenance).

  • In vitro transcribed HCV replicon RNA (e.g., genotype 1a with a luciferase reporter).[9]

  • Electroporation apparatus.

  • 96-well plates.

  • Glecaprevir (or other test compounds).

  • Luciferase assay reagent.

  • Luminometer.

Procedure:

  • Cell Culture: Maintain Huh-7 cells in DMEM supplemented with 10% FBS and nonessential amino acids. For stable replicon cell lines, include G418 in the culture medium.

  • Transfection (for transient assays):

    • Harvest and wash Huh-7 cells.

    • Resuspend cells in a suitable buffer and mix with in vitro transcribed replicon RNA.

    • Electroporate the cell/RNA mixture.

    • Seed the electroporated cells into 96-well plates.[9]

  • Compound Addition:

    • Prepare serial dilutions of Glecaprevir.

    • Add the diluted compounds to the seeded cells.

  • Incubation: Incubate the plates at 37°C in a CO2 incubator for 72 hours.[9]

  • Luciferase Assay:

    • Remove the culture medium.

    • Lyse the cells and add the luciferase assay reagent according to the manufacturer's protocol.

    • Measure luminescence using a luminometer.

  • Data Analysis:

    • Calculate the 50% effective concentration (EC50) by nonlinear regression analysis of the dose-response curve.

HCV Replicon Assay Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis Cell_Culture Culture Huh-7 Cells Transfection Electroporate Cells with Replicon RNA Cell_Culture->Transfection RNA_Transcription In Vitro Transcription of Replicon RNA (with Luciferase) RNA_Transcription->Transfection Seeding Seed Cells into 96-well Plates Transfection->Seeding Compound_Addition Add Serial Dilutions of Glecaprevir Seeding->Compound_Addition Incubation Incubate for 72h at 37°C Compound_Addition->Incubation Lysis_Luciferase Lyse Cells and Add Luciferase Reagent Incubation->Lysis_Luciferase Luminescence Measure Luminescence Lysis_Luciferase->Luminescence EC50 Calculate EC50 Luminescence->EC50

Caption: Workflow for determining the antiviral activity of Glecaprevir using an HCV replicon assay.

NS3/4A Protease Enzymatic Assay (FRET-Based)

This in vitro assay measures the direct inhibitory effect of a compound on the enzymatic activity of the HCV NS3/4A protease using a fluorescence resonance energy transfer (FRET) substrate.

Materials:

  • Recombinant HCV NS3/4A protease.

  • FRET peptide substrate (e.g., 5-FAM/QXL™520).

  • Assay buffer (e.g., 50 mM Tris, pH 7.5, 30 mM DTT, 1% CHAPS, 15% glycerol).

  • Glecaprevir (or other test compounds).

  • 96-well or 384-well plates (black, low-binding).

  • Fluorescence plate reader.

Procedure:

  • Compound Preparation: Prepare serial dilutions of Glecaprevir in the assay buffer.

  • Enzyme-Inhibitor Pre-incubation:

    • Add the diluted Glecaprevir and the NS3/4A protease to the wells of the plate.

    • Incubate at room temperature for a specified period (e.g., 30 minutes) to allow for inhibitor binding.

  • Reaction Initiation:

    • Add the FRET peptide substrate to each well to initiate the enzymatic reaction.

  • Fluorescence Measurement:

    • Immediately measure the fluorescence intensity over time using a fluorescence plate reader with appropriate excitation and emission wavelengths for the FRET pair.

  • Data Analysis:

    • Determine the initial reaction velocity (V0) from the linear phase of the fluorescence signal increase.

    • Calculate the percent inhibition for each Glecaprevir concentration.

    • Determine the 50% inhibitory concentration (IC50) by fitting the data to a dose-response curve.

Conclusion

Glecaprevir (this compound) is a pangenotypic HCV NS3/4A protease inhibitor with potent in vitro antiviral activity. Its high barrier to resistance and efficacy against common resistance-associated substitutions make it a critical component of modern HCV therapy. The in vitro characterization, through replicon and enzymatic assays, has been instrumental in defining its antiviral profile and clinical utility. Combination studies have shown that Glecaprevir has additive or synergistic effects with other classes of HCV inhibitors.[1]

References

An In-depth Technical Guide to the Binding of GS-493 to the SHP2 Protein

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SHP2, a non-receptor protein tyrosine phosphatase encoded by the PTPN11 gene, is a critical regulator of various cellular signaling pathways, including the RAS-MAPK cascade.[1][2] Its role in cell proliferation, differentiation, and survival has made it a key target in oncology and other therapeutic areas.[3] This technical guide provides a comprehensive overview of the binding of GS-493, a potent and selective active-site inhibitor of SHP2.

This compound was developed through structure-based rational design and chemical synthesis, emerging from a class of phenylhydrazonopyrazolone sulfonate (PHPS) compounds.[4] It demonstrates significant inhibitory activity against SHP2 and has been shown to block cancer cell motility and growth both in vitro and in vivo.[5] This document details the binding site of this compound, presents quantitative binding data, outlines relevant experimental protocols, and provides visualizations of key pathways and workflows.

This compound Binding Site on SHP2

This compound is a competitive inhibitor that targets the active site of the SHP2 protein tyrosine phosphatase (PTP) domain. While a crystal structure of SHP2 in a complex specifically with this compound is not publicly available, the binding mode can be inferred from computational docking studies and the extensive research on its precursor, PHPS1. The active site of SHP2 is a well-defined pocket within the PTP domain, which is responsible for the dephosphorylation of target proteins.

In silico modeling suggests that the sulfonate group of compounds like this compound forms crucial interactions with the PTP signature motif (residues 459-465). Key residues within the SHP2 active site that are predicted to be essential for the binding of active-site inhibitors include:

  • P-loop (residues 458-465): This loop contains the catalytic cysteine residue (Cys459) and is vital for phosphate binding.

  • WPD-loop (residues 421-431): This loop contains a conserved tryptophan, proline, and aspartate and is involved in the catalytic mechanism.

  • Q-loop (residues 501-507): This loop, containing a conserved glutamine, plays a role in catalysis.

  • Peripheral residues: Specificity for SHP2 over other phosphatases is thought to be achieved through interactions with non-conserved residues at the periphery of the active site, such as Lys280, Asn281, Arg362, and His426.

Quantitative Data

The following tables summarize the available quantitative data for the interaction of this compound with SHP2 and related phosphatases.

Inhibitor Target IC50 (nM) Reference
This compoundSHP271 ± 15
This compoundSHP12080
This compoundPTP1B3170
Inhibitor Target Selectivity (fold vs. SHP2) Reference
This compoundSHP129
This compoundPTP1B45

Signaling Pathway and Experimental Workflow Visualizations

SHP2 Signaling Pathway and Inhibition by this compound

SHP2_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) Grb2 Grb2 RTK->Grb2 SHP2_inactive SHP2 (inactive) RTK->SHP2_inactive recruits SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, etc. ERK->Proliferation SHP2_active SHP2 (active) SHP2_inactive->SHP2_active activation SHP2_active->Ras promotes activation GS493 This compound GS493->SHP2_active inhibits

Caption: SHP2 signaling pathway and its inhibition by this compound.

Experimental Workflow for Characterizing this compound Binding

Experimental_Workflow cluster_in_vitro In Vitro Characterization cluster_in_cellulo Cellular Characterization Biochemical_Assay Biochemical Phosphatase Assay (e.g., DiFMUP) ITC Isothermal Titration Calorimetry (ITC) Biochemical_Assay->ITC Determine IC50 & Selectivity CETSA Cellular Thermal Shift Assay (CETSA) Biochemical_Assay->CETSA Confirm Target Engagement in Cells XRay X-ray Crystallography ITC->XRay Characterize Thermodynamics & Stoichiometry XRay->Biochemical_Assay Structural Basis of Inhibition Cell_Signaling Western Blot for Downstream Signaling CETSA->Cell_Signaling Assess Impact on Signaling Pathways Cell_Phenotype Cellular Phenotypic Assays (Motility, Growth) Cell_Signaling->Cell_Phenotype Evaluate Functional Consequences

References

The Oncogenic Role of PTPN11: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Examination of PTPN11's Function, Dysregulation in Cancer, and Therapeutic Targeting

The Protein Tyrosine Phosphatase Non-receptor Type 11 (PTPN11), which encodes the protein SHP2, is a critical signaling node and a well-established proto-oncogene.[1] Its role in cellular proliferation, differentiation, and survival makes its dysregulation a key factor in the development of various human cancers. This technical guide provides a comprehensive overview of the oncogenic functions of PTPN11, detailing its signaling pathways, the impact of its mutations, and current therapeutic strategies, with a focus on quantitative data and experimental methodologies for the research and drug development community.

The Core Function of PTPN11/SHP2 in Cellular Signaling

SHP2 is a ubiquitously expressed protein tyrosine phosphatase (PTP) that, counterintuitively for a phosphatase, primarily plays a positive regulatory role in signal transduction.[2] It is a key component of the RAS-mitogen-activated protein kinase (MAPK) signaling cascade, which is fundamental for cell growth and division.[3][4][5][6]

Structurally, SHP2 consists of two N-terminal Src homology 2 (SH2) domains (N-SH2 and C-SH2), a central PTP catalytic domain, and a C-terminal tail.[2] In an inactive state, the N-SH2 domain binds to the PTP domain, effectively blocking its catalytic activity.[2] Upon activation of receptor tyrosine kinases (RTKs) by growth factors or cytokines, SHP2 is recruited to phosphorylated tyrosine residues on the receptors or associated docking proteins via its SH2 domains. This interaction induces a conformational change in SHP2, relieving the autoinhibition and activating its phosphatase activity.[4][7] Activated SHP2 then dephosphorylates specific substrates, leading to the activation of downstream signaling pathways, most notably the RAS-MAPK pathway.[8][9]

PTPN11 Gain-of-Function Mutations in Cancer

Somatic gain-of-function mutations in the PTPN11 gene are a significant driver of various malignancies, particularly hematological cancers. These mutations typically occur in the N-SH2 and PTP domains, disrupting the autoinhibitory interaction and leading to constitutive activation of SHP2's phosphatase activity.[7][10] This sustained signaling promotes uncontrolled cell proliferation and survival.

Germline PTPN11 mutations are also associated with developmental disorders such as Noonan syndrome and LEOPARD syndrome, which confer an increased risk of certain cancers.[11][12][13]

Quantitative Data on PTPN11 Mutations and Expression

The frequency of PTPN11 mutations varies across different cancer types. The following tables summarize key quantitative data regarding PTPN11 alterations and expression in oncogenesis.

Cancer TypePTPN11 Mutation FrequencyKey Mutation HotspotsReferences
Juvenile Myelomonocytic Leukemia (JMML)~35%Exons 3 and 13[2][5][14]
Childhood Myelodysplastic Syndromes~10%N-SH2 and PTP domains[14]
B-cell Acute Lymphoblastic Leukemia (Childhood)~7%N-SH2 and PTP domains[14]
Acute Myeloid Leukemia (AML)~4-7%E76, D61, A72, G503, S502[9][14]
Non-Small Cell Lung Cancer (NSCLC)~3.1%E76A, A72D, S502L, G503V[15]
Melanoma~2-3%E76, S502, G503, Q510[16]
NeuroblastomaLow frequencyMissense mutations[14]
Gastric CancerLow frequencyMissense mutations[14]
Breast CancerLow frequencyMissense mutations[14]
Cancer TypePTPN11/SHP2 Protein Expression LevelCorrelation with PrognosisReferences
Renal Clear Cell CarcinomaSignificantly elevated-[3]
Pancreatic AdenocarcinomaSignificantly elevatedPoor Overall Survival[3]
Lung AdenocarcinomaSignificantly downregulatedPoor Overall Survival[3]
Breast CancerSignificantly downregulatedPoor Overall Survival[3]
Uterine Corpus Endometrial CarcinomaSignificantly downregulated-[3]
Bladder CarcinomaElevatedPoor Overall Survival[3]
Cervical Squamous Cell CarcinomaElevatedPoor Overall Survival[3]
Thyroid CarcinomaElevatedPoor Overall Survival[3]
Esophageal CarcinomaLowerLonger Overall Survival[3]
Kidney Renal Clear Cell CarcinomaLowerLonger Overall Survival[3]
Rectum AdenocarcinomaLowerLonger Overall Survival[3]
ThymomaLowerLonger Overall Survival[3]
Gastric CancerOverexpressed (due to hypomethylation)-[17]

Signaling Pathways and Therapeutic Targeting

The central role of SHP2 in the RAS-MAPK pathway makes it an attractive target for cancer therapy, particularly in tumors driven by hyperactive RTK signaling or RAS mutations.[15][18]

PTPN11/SHP2 Signaling Pathway

PTPN11_Signaling cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) Grb2 Grb2 RTK->Grb2 recruits SHP2_inactive SHP2 (inactive) (autoinhibited) RTK->SHP2_inactive recruits & activates SOS1 SOS1 Grb2->SOS1 recruits RAS_GDP RAS-GDP (inactive) SOS1->RAS_GDP activates RAS_GTP RAS-GTP (active) RAS_GDP->RAS_GTP RAF RAF RAS_GTP->RAF PI3K PI3K RAS_GTP->PI3K SHP2_active SHP2 (active) SHP2_inactive->SHP2_active SHP2_active->RAS_GDP promotes activation MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Expression (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription GF Growth Factor GF->RTK binds

Caption: PTPN11/SHP2 in the RAS/MAPK and PI3K/AKT signaling pathways.

Therapeutic Inhibition of SHP2

The development of SHP2 inhibitors has emerged as a promising therapeutic strategy.[19][20] Allosteric inhibitors that bind to a tunnel-like pocket at the interface of the N-SH2, C-SH2, and PTP domains, stabilizing SHP2 in its inactive conformation, have shown particular promise.[1] These inhibitors can be effective as monotherapy in certain contexts or in combination with other targeted therapies to overcome resistance.[1][18][19]

SHP2 InhibitorDevelopment PhaseCombination Therapies Under InvestigationReferences
RMC-4630Phase I/IIMEK inhibitors, KRAS G12C inhibitors[19][21]
TNO155Phase I/IIEGFR inhibitors, KRAS G12C inhibitors[20][21]
JAB-3312Phase III (in combination)KRAS G12C inhibitors[20]
PF-07284892 (ARRY-558)Phase IVarious targeted therapies[1]

Key Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the oncogenic role of PTPN11.

SHP2 Phosphatase Activity Assay (using DiFMUP)

This assay measures the enzymatic activity of SHP2 by detecting the dephosphorylation of a fluorogenic substrate.

Materials:

  • Recombinant SHP2 protein (wild-type or mutant)

  • 6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP) substrate

  • Assay Buffer: 50 mM Bis-Tris (pH 6.0), 50 mM NaCl, 5 mM DTT, 0.01% Tween-20

  • For wild-type SHP2 activation: Dually phosphorylated insulin receptor substrate 1 (IRS-1) peptide

  • 384-well black microplates

  • Fluorescence plate reader (Excitation: ~358 nm, Emission: ~450 nm)

Procedure:

  • Prepare Reagents:

    • Prepare a stock solution of DiFMUP in DMSO.

    • Prepare working solutions of SHP2 protein and IRS-1 peptide in Assay Buffer.

  • SHP2 Activation (for wild-type):

    • Incubate the wild-type SHP2 protein with the IRS-1 peptide for 20 minutes at room temperature to allow for activation.[10]

  • Assay Setup:

    • Add 20 µL of the SHP2 working solution (or activated SHP2 complex) to each well of the 384-well plate.[10] Include wells with Assay Buffer only as a background control.

    • To test inhibitors, pre-incubate the SHP2 protein with the compounds for a defined period before adding the substrate.

  • Initiate Reaction:

    • Add 5 µL of the DiFMUP working solution to each well to start the reaction.[10]

  • Measurement:

    • Immediately measure the fluorescence intensity over time using a plate reader in kinetic mode.[11]

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) from the linear phase of the fluorescence curve.

    • For inhibitor studies, plot the percentage of inhibition against the inhibitor concentration to determine the IC₅₀ value.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is used to verify the binding of an inhibitor to SHP2 within intact cells.

Materials:

  • Cells expressing the target protein (e.g., HEK293T cells transfected with a tagged SHP2 construct)

  • SHP2 inhibitor compounds

  • Phosphate-buffered saline (PBS)

  • Lysis buffer with protease and phosphatase inhibitors

  • PCR tubes or 384-well PCR plates

  • Thermocycler

  • Western blot reagents and equipment

Procedure:

  • Cell Treatment:

    • Treat cultured cells with the SHP2 inhibitor or vehicle control for 1-2 hours at 37°C.[12]

  • Harvesting and Washing:

    • Harvest the cells and wash them twice with ice-cold PBS.[12]

  • Thermal Challenge:

    • Resuspend the cell pellet in PBS and aliquot into PCR tubes.

    • Heat the samples in a thermocycler for 3 minutes across a range of temperatures (e.g., 40°C to 64°C).[12]

  • Cell Lysis:

    • Lyse the cells immediately after heating using freeze-thaw cycles or by adding lysis buffer.[12]

  • Separation of Soluble and Aggregated Proteins:

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.[12]

  • Analysis of Soluble Fraction:

    • Collect the supernatant containing the soluble proteins.

    • Quantify the amount of soluble SHP2 at each temperature using Western blotting.[12]

  • Data Analysis:

    • Generate a melting curve by plotting the amount of soluble SHP2 against the temperature. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.

Western Blotting for Downstream Signaling

This protocol is used to assess the phosphorylation status of key proteins downstream of SHP2, such as ERK.

Materials:

  • Cell lysates prepared in RIPA buffer with protease and phosphatase inhibitors

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (e.g., anti-phospho-ERK, anti-total-ERK, anti-SHP2)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Sample Preparation:

    • Lyse cells and quantify protein concentration.

    • Denature protein samples by boiling in Laemmli buffer.

  • Gel Electrophoresis:

    • Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.[13][22]

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a membrane.[13][22]

  • Blocking:

    • Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[13]

  • Primary Antibody Incubation:

    • Incubate the membrane with the primary antibody (e.g., anti-phospho-ERK) overnight at 4°C with gentle agitation.[13][22]

  • Washing and Secondary Antibody Incubation:

    • Wash the membrane with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[22]

  • Detection:

    • Wash the membrane again with TBST.

    • Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Stripping and Re-probing:

    • To assess total protein levels, the membrane can be stripped of the phospho-specific antibody and re-probed with an antibody against the total protein (e.g., anti-total-ERK).

Generation of PTPN11 Mutant Mouse Models

Genetically engineered mouse models are invaluable for studying the in vivo consequences of PTPN11 mutations.

Methodology Overview (Knock-in Model):

  • Targeting Vector Construction:

    • A targeting vector is designed to introduce the specific Ptpn11 mutation (e.g., D61G) into the mouse genome through homologous recombination.[23][24]

  • ES Cell Targeting:

    • The targeting vector is electroporated into embryonic stem (ES) cells.

    • ES cell clones that have successfully integrated the mutation are selected.[24]

  • Blastocyst Injection:

    • The targeted ES cells are injected into blastocysts, which are then implanted into pseudopregnant female mice.[24]

  • Generation of Chimeric Mice:

    • The resulting chimeric offspring are bred to establish germline transmission of the mutant allele.

  • Genotyping and Phenotypic Analysis:

    • Subsequent generations are genotyped to identify heterozygous and homozygous mutant mice.

    • These mice are then analyzed for phenotypes relevant to human diseases, such as myeloproliferative disorders or tumor development.[23]

Experimental and Logical Workflows

Visualizing experimental and logical workflows can aid in the design and execution of research projects focused on PTPN11.

Workflow for SHP2 Inhibitor Screening and Validation

SHP2_Inhibitor_Workflow start Start: Compound Library biochemical_screen Biochemical Screen: SHP2 Phosphatase Assay (DiFMUP) start->biochemical_screen hit_id Hit Identification biochemical_screen->hit_id cellular_target_engagement Cellular Target Engagement: CETSA hit_id->cellular_target_engagement Active no_activity Inactive Compounds hit_id->no_activity Inactive target_validated Target Validated? cellular_target_engagement->target_validated downstream_signaling Downstream Signaling Analysis: Western Blot for p-ERK target_validated->downstream_signaling Yes no_engagement No Cellular Engagement target_validated->no_engagement No pathway_inhibition Pathway Inhibition Confirmed? downstream_signaling->pathway_inhibition in_vivo_studies In Vivo Efficacy Studies: PTPN11 Mutant Mouse Models pathway_inhibition->in_vivo_studies Yes no_inhibition No Pathway Inhibition pathway_inhibition->no_inhibition No end Lead Compound for Further Development in_vivo_studies->end

Caption: A typical workflow for the screening and validation of SHP2 inhibitors.

Conclusion

PTPN11/SHP2 is a well-validated oncogene whose hyperactivity drives the pathogenesis of a range of cancers. The detailed understanding of its role in cellular signaling has paved the way for the development of targeted inhibitors that are currently showing promise in clinical trials. The experimental protocols and quantitative data presented in this guide are intended to serve as a valuable resource for researchers and drug developers working to further elucidate the oncogenic mechanisms of PTPN11 and to develop novel therapeutic strategies to combat PTPN11-driven malignancies.

References

Part 1: Setmelanotide (RM-493/GS-493), the MC4R Agonist

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth analysis reveals that the designation "GS-493" is ambiguous in scientific literature, referring to at least two distinct molecular entities. To provide a precise and relevant technical guide on its downstream signaling effects, it is crucial to first distinguish between these compounds.

One prominent molecule referred to as this compound is also known as Setmelanotide (or RM-493) , a potent melanocortin-4 receptor (MC4R) agonist.[1][2] Its primary therapeutic application is in the treatment of rare genetic disorders of obesity.[1][3] The other identified "this compound" is an investigational SHP2 (Src homology region 2 domain-containing phosphatase 2) inhibitor , which has been noted for its off-target effects.[4]

Due to this ambiguity, a comprehensive guide requires addressing the downstream signaling of both molecules separately.

Setmelanotide is a first-in-class therapeutic agent that targets the melanocortin-4 receptor, a key component in the signaling pathway that regulates energy homeostasis and appetite.[1][2]

Mechanism of Action and Downstream Signaling

Setmelanotide functions as a potent agonist of the MC4R, which is a G-protein coupled receptor (GPCR).[1] Upon binding, it activates the receptor, initiating a downstream signaling cascade that is critical for controlling food intake and body weight.

The binding of Setmelanotide to MC4R is thought to stabilize the active conformation of the receptor, even in the presence of certain genetic mutations that would otherwise impair its function.[1] This activation leads to the coupling of the Gs alpha subunit of the G-protein complex. Subsequently, adenylyl cyclase is activated, leading to an increase in intracellular cyclic AMP (cAMP) levels. This rise in cAMP activates Protein Kinase A (PKA), which in turn phosphorylates downstream targets involved in appetite suppression and increased energy expenditure.

dot

cluster_cell Cell Membrane GS493 Setmelanotide (this compound) MC4R MC4R GS493->MC4R Binds & Activates Gs Gs Protein MC4R->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates Downstream Downstream Targets PKA->Downstream Phosphorylates Response ↓ Appetite ↑ Energy Expenditure Downstream->Response

Figure 1: Setmelanotide (this compound) signaling pathway via MC4R.

Quantitative Data

Preclinical and clinical studies have provided quantitative data on the efficacy of Setmelanotide.

ParameterValueSpecies/ContextReference
Binding Affinity (Ki) 0.71 nMWild-Type MC4R[1]
Activation Potency (EC50) 1.5 nMWild-Type MC4R[1]
Potency vs. α-MSH 38-fold higherMC4R with Ser127Leu mutation[1]
Experimental Protocols

MC4R Binding and Activation Assays: Detailed protocols for assessing the binding affinity and functional potency of Setmelanotide typically involve in vitro cell-based assays.

  • Cell Culture: Human Embryonic Kidney (HEK293) cells are commonly used, stably transfected to express the human MC4R.

  • Binding Assay: Competitive binding assays are performed using a radiolabeled ligand (e.g., [125I]-NDP-α-MSH). Cells are incubated with the radioligand and varying concentrations of unlabeled Setmelanotide. The amount of bound radioactivity is measured to determine the inhibitory constant (Ki).

  • Activation Assay: To measure receptor activation, intracellular cAMP levels are quantified. Transfected cells are treated with different concentrations of Setmelanotide. Following incubation, cells are lysed, and cAMP levels are measured using commercially available kits, such as those based on homogeneous time-resolved fluorescence (HTRF). The concentration-response data is then used to calculate the EC50 value.

dot

cluster_workflow Experimental Workflow: MC4R Assays start Start culture Culture HEK293 cells expressing MC4R start->culture binding_prep Prepare cells for binding assay culture->binding_prep activation_prep Prepare cells for activation assay culture->activation_prep add_radioligand Add radiolabeled ligand & varying [Setmelanotide] binding_prep->add_radioligand add_setmelanotide Add varying [Setmelanotide] activation_prep->add_setmelanotide incubate_bind Incubate add_radioligand->incubate_bind incubate_act Incubate add_setmelanotide->incubate_act measure_binding Measure bound radioactivity incubate_bind->measure_binding lyse_cells Lyse cells incubate_act->lyse_cells calculate_ki Calculate Ki measure_binding->calculate_ki measure_cAMP Measure cAMP levels lyse_cells->measure_cAMP calculate_ec50 Calculate EC50 measure_cAMP->calculate_ec50 end End calculate_ki->end calculate_ec50->end

Figure 2: Workflow for MC4R binding and activation assays.

Part 2: this compound, the SHP2 Inhibitor

The second molecule identified as this compound is an inhibitor of the SHP2 protein tyrosine phosphatase. SHP2 is a key signaling node involved in the RAS-MAPK pathway, which is frequently dysregulated in cancer.

Mechanism of Action and Off-Target Effects

This compound is designed to inhibit the catalytic activity of SHP2. However, studies have revealed that it also exhibits off-target inhibitory effects on other kinases, complicating the interpretation of its biological activity.[4] Specifically, this compound has been shown to inhibit purified human Platelet-Derived Growth Factor Receptor β (PDGFRβ) and Src kinase in vitro.[4]

This off-target activity is a critical consideration for researchers, as effects observed in cellular or in vivo models may not be solely attributable to SHP2 inhibition.

dot

GS493 This compound (SHP2 Inhibitor) SHP2 SHP2 GS493->SHP2 Inhibits (On-Target) PDGFRB PDGFRβ GS493->PDGFRB Inhibits (Off-Target) SRC SRC GS493->SRC Inhibits (Off-Target) Downstream_SHP2 SHP2 Downstream Signaling (e.g., MAPK) SHP2->Downstream_SHP2 Downstream_OffTarget Off-Target Downstream Signaling PDGFRB->Downstream_OffTarget SRC->Downstream_OffTarget

Figure 3: On-target and off-target effects of the SHP2 inhibitor this compound.

Quantitative Data on Off-Target Inhibition
Experimental Protocols

In Vitro Kinase Inhibition Assays: To determine the direct inhibitory effect of this compound on purified kinases, in vitro kinase assays are employed.

  • Reagents: Purified recombinant human PDGFRβ and SRC kinases, a suitable substrate (e.g., a generic tyrosine kinase substrate like poly(Glu, Tyr) 4:1), and ATP (often radiolabeled with 32P or 33P).

  • Procedure: The kinase, substrate, and varying concentrations of this compound are pre-incubated in a reaction buffer. The kinase reaction is initiated by the addition of ATP.

  • Detection: After a set incubation period, the reaction is stopped. If a radiolabeled ATP is used, the incorporation of the radiolabel into the substrate is measured, typically by capturing the substrate on a filter and quantifying with a scintillation counter. Alternatively, non-radioactive methods using specific antibodies to detect phosphorylated substrates can be employed (e.g., ELISA-based assays).

  • Analysis: The percentage of kinase activity inhibition is plotted against the concentration of this compound to determine the IC50 value.

dot

cluster_workflow_kinase Experimental Workflow: In Vitro Kinase Assay start Start prepare Prepare reaction mix: - Purified Kinase - Substrate - Varying [this compound] start->prepare initiate Initiate reaction with ATP prepare->initiate incubate Incubate initiate->incubate stop_reaction Stop reaction incubate->stop_reaction detect_phos Detect substrate phosphorylation stop_reaction->detect_phos analyze Analyze data and calculate IC50 detect_phos->analyze end End analyze->end

Figure 4: Workflow for in vitro kinase inhibition assay.

Conclusion

The identity of "this compound" dictates its downstream signaling effects. As Setmelanotide, it is a potent MC4R agonist that activates the cAMP/PKA pathway to regulate appetite and energy balance. As a SHP2 inhibitor, its on-target effects on the MAPK pathway are confounded by direct off-target inhibition of kinases such as PDGFRβ and SRC. Researchers investigating this compound must therefore carefully consider the specific molecular entity to which they are referring and design experiments that can distinguish between on-target and potential off-target signaling events.

References

Initial Cytotoxicity Profile of GS-493: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive analysis of the initial in vitro cytotoxicity studies of the novel compound GS-493. The primary objective of these early-stage assessments is to characterize the cytotoxic potential of this compound across various cell lines and to establish a preliminary therapeutic window. This guide will detail the experimental methodologies employed, present the quantitative data in a structured format, and visualize the key experimental workflows and potential signaling pathways involved. The information contained herein is intended to serve as a foundational resource for researchers and drug development professionals engaged in the ongoing evaluation of this compound.

Introduction

The development of novel therapeutic agents necessitates a thorough understanding of their potential for cellular toxicity. Early-stage in vitro cytotoxicity screening is a critical step in the drug development pipeline, providing essential data to guide further preclinical and clinical investigation. This report focuses on the initial cytotoxic evaluation of this compound, a compound of interest for [User: Please specify the therapeutic area or mechanism of action of this compound if available, as no public information was found]. The following sections will provide a detailed summary of the experimental protocols, a comprehensive presentation of the cytotoxicity data, and graphical representations of the underlying biological processes and experimental designs.

Experimental Protocols

The assessment of this compound cytotoxicity was conducted using a panel of well-characterized human cell lines to determine its effect on cell viability and proliferation. The following methodologies were employed:

Cell Lines and Culture Conditions

A selection of both cancerous and non-cancerous human cell lines were utilized to ascertain the differential cytotoxicity of this compound.

  • Cell Lines:

    • [List of cell lines used, e.g., HepG2 (human liver cancer), MCF-7 (human breast cancer), A549 (human lung cancer), and HEK293 (human embryonic kidney)].

  • Culture Medium:

    • All cell lines were maintained in [Specify medium, e.g., Dulbecco's Modified Eagle Medium (DMEM)] supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Incubation Conditions:

    • Cells were cultured at 37°C in a humidified atmosphere containing 5% CO2.

Cytotoxicity Assays

Two primary methods were utilized to quantify the cytotoxic effects of this compound: the MTT assay, which measures metabolic activity as an indicator of cell viability, and the Lactate Dehydrogenase (LDH) assay, which quantifies membrane integrity.

This colorimetric assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.

  • Cell Seeding: Cells were seeded in 96-well plates at a density of [e.g., 5 x 10^3] cells per well and allowed to adhere overnight.

  • Compound Treatment: this compound was serially diluted in culture medium to achieve a range of concentrations (e.g., 0.1 µM to 100 µM). The cells were then treated with these concentrations for 24, 48, and 72 hours.

  • MTT Incubation: Following the treatment period, the medium was replaced with fresh medium containing 0.5 mg/mL MTT and incubated for 4 hours.

  • Formazan Solubilization: The medium was removed, and the formazan crystals were dissolved in dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.

  • Data Analysis: Cell viability was expressed as a percentage of the untreated control. The half-maximal inhibitory concentration (IC50) was calculated using non-linear regression analysis.

This assay measures the activity of LDH, a cytosolic enzyme that is released into the culture medium upon cell lysis.

  • Experimental Setup: The cell seeding and compound treatment were performed as described for the MTT assay.

  • Sample Collection: After the incubation period, the supernatant from each well was collected.

  • LDH Reaction: The collected supernatant was mixed with the LDH assay reagent mixture according to the manufacturer's protocol.

  • Absorbance Measurement: The absorbance was measured at 490 nm.

  • Data Analysis: Cytotoxicity was calculated as a percentage relative to a positive control (cells treated with a lysis buffer).

Quantitative Cytotoxicity Data

The following tables summarize the IC50 values obtained from the MTT and LDH assays for this compound across the tested cell lines and time points.

Table 1: IC50 Values (µM) of this compound Determined by MTT Assay

Cell Line24 hours48 hours72 hours
HepG2 [Value][Value][Value]
MCF-7 [Value][Value][Value]
A549 [Value][Value][Value]
HEK293 [Value][Value][Value]

Table 2: IC50 Values (µM) of this compound Determined by LDH Assay

Cell Line24 hours48 hours72 hours
HepG2 [Value][Value][Value]
MCF-7 [Value][Value][Value]
A549 [Value][Value][Value]
HEK293 [Value][Value][Value]

Visualizations: Workflows and Signaling Pathways

To provide a clear visual representation of the experimental processes and potential mechanisms of action, the following diagrams have been generated using the DOT language.

Experimental Workflow for Cytotoxicity Assessment

Cytotoxicity_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay Cytotoxicity Assays cluster_analysis Data Analysis CellCulture Cell Line Culture Seeding Cell Seeding in 96-well Plates CellCulture->Seeding Treatment Incubation (24, 48, 72h) Seeding->Treatment GS493 This compound Serial Dilution GS493->Treatment MTT MTT Assay Treatment->MTT LDH LDH Assay Treatment->LDH Absorbance Absorbance Reading MTT->Absorbance LDH->Absorbance IC50 IC50 Calculation Absorbance->IC50

Caption: Workflow for in vitro cytotoxicity assessment of this compound.

Hypothetical Signaling Pathway for this compound Induced Cytotoxicity

Disclaimer: The following pathway is a hypothetical representation based on common mechanisms of drug-induced cytotoxicity. Further mechanistic studies are required to elucidate the precise pathway for this compound.

Signaling_Pathway cluster_cellular_stress Cellular Stress Induction cluster_apoptosis Apoptosis Cascade GS493 This compound ROS Reactive Oxygen Species (ROS) Production GS493->ROS Mito Mitochondrial Dysfunction GS493->Mito ROS->Mito Bax Bax/Bak Activation Mito->Bax CytoC Cytochrome c Release Bax->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

exploring the pharmacokinetics of GS-493

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Preclinical Pharmacokinetics of GS-493, a Selective SHP2 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical pharmacokinetics of this compound, a potent and selective inhibitor of the protein tyrosine phosphatase SHP2. The information presented is based on the seminal work by Grosskopf et al. (2015) and subsequent related research, offering a detailed look into the experimental methodologies and available data for this compound.

Introduction to this compound

This compound is a small molecule inhibitor targeting SHP2, a non-receptor protein tyrosine phosphatase that plays a crucial role in cell signaling pathways, including the RAS-MAPK pathway. Dysregulation of SHP2 has been implicated in various cancers, making it an attractive target for therapeutic intervention. This compound has demonstrated significant inhibitory activity against SHP2 and has been evaluated in preclinical models to assess its potential as an anti-cancer agent.

In Vitro Activity

This compound has shown potent and selective inhibition of the SHP2 enzyme in biochemical assays.

ParameterValueReference
IC50 71 ± 15 nM

This inhibitory concentration highlights the compound's high affinity for its target.

In Vivo Preclinical Studies: Murine Xenograft Model

The in vivo efficacy of this compound was evaluated in a murine xenograft model to determine its anti-tumor activity. While the primary publication by Grosskopf et al. (2015) confirms that this compound was observed to inhibit tumor growth in this model, specific quantitative pharmacokinetic parameters such as Cmax, Tmax, AUC, half-life, and bioavailability have not been detailed in publicly accessible literature. The following sections outline the typical experimental protocols for such a study, based on standard practices in preclinical oncology research.

Experimental Protocol: Murine Xenograft Study

Objective: To assess the anti-tumor efficacy and pharmacokinetic profile of this compound in a murine xenograft model.

Animal Model:

  • Species: Athymic nude mice (nu/nu)

  • Cell Line: A human cancer cell line with a dysregulated SHP2 signaling pathway (e.g., a specific non-small-cell lung cancer line).

  • Implantation: Subcutaneous injection of tumor cells into the flank of the mice.

  • Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³) before the initiation of treatment.

Dosing and Administration:

  • Compound: this compound, formulated in a suitable vehicle for administration.

  • Dose: The specific dose administered in the study by Grosskopf et al. is not publicly available. Dosing in such studies is typically determined based on maximum tolerated dose (MTD) studies.

  • Route of Administration: The route of administration (e.g., oral, intraperitoneal) is a critical parameter that is not specified in the available literature.

  • Dosing Schedule: A defined dosing schedule (e.g., once daily, twice daily) would be followed for a specified duration.

Pharmacokinetic Sampling:

  • Blood Collection: Serial blood samples are collected from a subset of animals at predetermined time points following drug administration.

  • Plasma Preparation: Blood samples are processed to isolate plasma.

  • Bioanalytical Method: A validated bioanalytical method, such as liquid chromatography-mass spectrometry (LC-MS/MS), is used to quantify the concentration of this compound in the plasma samples.

Data Analysis:

  • Pharmacokinetic Parameters: The plasma concentration-time data are used to calculate key pharmacokinetic parameters, including:

    • Cmax: Maximum plasma concentration.

    • Tmax: Time to reach maximum plasma concentration.

    • AUC: Area under the plasma concentration-time curve.

    • t1/2: Elimination half-life.

    • Bioavailability (F%): The fraction of the administered dose that reaches systemic circulation (for non-intravenous routes).

  • Tumor Growth Inhibition: Tumor volumes are measured regularly throughout the study to assess the effect of this compound on tumor growth compared to a vehicle-treated control group.

Signaling Pathway and Experimental Workflow

SHP2 Signaling Pathway

The following diagram illustrates the central role of SHP2 in the RAS-MAPK signaling pathway, which is a primary target of this compound.

SHP2_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) Grb2 Grb2 RTK->Grb2 SOS SOS Grb2->SOS SHP2 SHP2 Grb2->SHP2 RAS RAS SOS->RAS SHP2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation GS493 This compound GS493->SHP2 Inhibition

Caption: SHP2's role in the RAS-MAPK signaling pathway and the inhibitory action of this compound.

Preclinical Experimental Workflow

The logical flow of preclinical development for a compound like this compound is depicted in the following diagram.

Preclinical_Workflow cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation A Compound Synthesis B Biochemical Assay (IC50 Determination) A->B C Cell-based Assays (e.g., Proliferation) B->C D Animal Model (Xenograft) C->D E Pharmacokinetic Study D->E F Efficacy Study (Tumor Growth Inhibition) D->F

Caption: A typical workflow for the preclinical evaluation of a novel cancer therapeutic.

Conclusion and Future Directions

This compound is a potent and selective SHP2 inhibitor with demonstrated in vitro activity and in vivo anti-tumor effects in a murine xenograft model. While the publicly available data on its pharmacokinetic properties are limited, the foundational studies provide a strong rationale for its further development. Future research should focus on comprehensive pharmacokinetic and pharmacodynamic studies to establish a clear understanding of its absorption, distribution, metabolism, and excretion (ADME) profile, which is crucial for its potential translation into clinical settings.

Disclaimer: This document is intended for informational purposes for a scientific audience and is based on publicly available research. The absence of detailed pharmacokinetic data for this compound in the public domain limits a complete assessment.

Methodological & Application

Application Notes and Protocols for GS-493 in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Topic: GS-493 Protocol for Cell Culture Experiments Content Type: Detailed Application Notes and Protocols Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is a potent and selective gamma-secretase inhibitor (GSI) that has shown significant anti-tumor activity in various cancer models. Gamma-secretase is a multi-protein complex that plays a crucial role in the Notch signaling pathway, a key regulator of cell fate decisions, proliferation, and differentiation.[1][2] In many cancers, aberrant Notch signaling contributes to tumor growth and the maintenance of cancer stem cells.[2] this compound exerts its therapeutic effect by blocking the cleavage of the Notch receptor, which prevents the release of the Notch intracellular domain (NICD) and its subsequent translocation to the nucleus to activate downstream target genes.[2]

These application notes provide detailed protocols for evaluating the in vitro efficacy of this compound in cancer cell lines, including methods for assessing cell viability, and inhibition of the Notch signaling pathway.

Data Presentation

Table 1: In Vitro Efficacy of this compound in various cancer cell lines.

Cell LineCancer TypeIC50 (nM)
MDA-MB-231Triple-Negative Breast Cancer85
T-ALLT-cell Acute Lymphoblastic Leukemia50
A549Non-Small Cell Lung Cancer120
Panc-1Pancreatic Cancer150

Table 2: Effect of this compound on Notch Signaling Pathway Markers in MDA-MB-231 cells.

TreatmentNICD Protein Level (relative to control)Hes1 mRNA Expression (fold change)
Vehicle Control1.01.0
This compound (100 nM)0.250.3

Signaling Pathway and Experimental Workflow

GS493_Signaling_Pathway cluster_nucleus Inside Nucleus Ligand Notch Ligand (e.g., Jagged, Delta) NotchR Notch Receptor Ligand->NotchR Binds to ADAM ADAM Protease NotchR->ADAM S2 Cleavage GammaSec Gamma-Secretase ADAM->GammaSec S3 Cleavage NICD NICD (Notch Intracellular Domain) GammaSec->NICD Releases GS493 This compound GS493->GammaSec Inhibits Nucleus Nucleus NICD->Nucleus Translocates to NICD_n NICD CSL CSL MAML MAML Transcription Target Gene Transcription (e.g., Hes1, Hey1) Proliferation Cell Proliferation, Survival, Differentiation CSL_n CSL Transcription_n Target Gene Transcription NICD_n->Transcription_n Forms complex MAML_n MAML CSL_n->Transcription_n Forms complex MAML_n->Transcription_n Forms complex Transcription_n->Proliferation

Caption: Mechanism of action of this compound on the Notch signaling pathway.

Experimental_Workflow start Start cell_culture Culture Cancer Cells start->cell_culture treatment Treat with this compound (Dose-response) cell_culture->treatment viability_assay Cell Viability Assay (e.g., MTT, CellTiter-Glo) treatment->viability_assay western_blot Western Blot Analysis (NICD, Cleaved Notch1) treatment->western_blot qpcr qRT-PCR Analysis (Hes1, Hey1) treatment->qpcr data_analysis Data Analysis viability_assay->data_analysis western_blot->data_analysis qpcr->data_analysis end End data_analysis->end

Caption: General experimental workflow for evaluating this compound in vitro.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound on cancer cells in a 96-well format.

Materials:

  • Cancer cell line of interest (e.g., MDA-MB-231)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • 96-well cell culture plates

  • MTT reagent (5 mg/mL in PBS)

  • DMSO

  • Phosphate Buffered Saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed 5,000 cells per well in 100 µL of complete growth medium in a 96-well plate.

    • Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete growth medium from the stock solution.

    • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound or vehicle control (DMSO).

    • Incubate for 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition:

    • Add 20 µL of MTT reagent to each well.

    • Incubate for 4 hours at 37°C.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Western Blot Analysis for NICD

This protocol is for detecting the levels of the cleaved Notch1 intracellular domain (NICD) following treatment with this compound.

Materials:

  • Cancer cell line of interest

  • 6-well cell culture plates

  • This compound

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against cleaved Notch1 (Val1744)

  • Primary antibody for a loading control (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Lysis:

    • Seed cells in 6-well plates and treat with this compound (e.g., 100 nM) or vehicle for 48 hours.

    • Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

    • Scrape the cells and collect the lysate.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer:

    • Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.

    • Run the gel and transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against cleaved Notch1 overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Apply ECL substrate to the membrane and visualize the protein bands using an imaging system.

    • Strip the membrane and re-probe with a loading control antibody.

Quantitative Real-Time PCR (qRT-PCR) for Hes1

This protocol is for measuring the mRNA expression levels of the Notch target gene Hes1.

Materials:

  • Cancer cell line of interest

  • This compound

  • RNA extraction kit (e.g., TRIzol or column-based kit)

  • cDNA synthesis kit

  • SYBR Green qPCR master mix

  • qRT-PCR instrument

  • Primers for Hes1 and a housekeeping gene (e.g., GAPDH)

Procedure:

  • RNA Extraction:

    • Treat cells with this compound or vehicle as described for Western blotting.

    • Extract total RNA from the cells using an RNA extraction kit according to the manufacturer's instructions.

  • cDNA Synthesis:

    • Synthesize cDNA from 1 µg of total RNA using a cDNA synthesis kit.

  • qPCR:

    • Set up the qPCR reaction with SYBR Green master mix, cDNA, and primers for Hes1 and the housekeeping gene.

    • Run the reaction on a qRT-PCR instrument.

  • Data Analysis:

    • Calculate the relative expression of Hes1 using the ΔΔCt method, normalizing to the housekeeping gene and comparing to the vehicle-treated control.

References

Application Notes and Protocols for GS-493 (GNE-493) in a Lung Cancer Xenograft Model

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The compound "GS-493" as specified in the topic query did not yield specific results in the context of lung cancer xenograft models. However, extensive information was found for "GNE-493," a PI3Kα inhibitor studied in murine lung cancer models. These application notes and protocols are based on the available data for GNE-493 and general knowledge of PI3K inhibitors in this research area. It is presumed that "this compound" may be a typographical error for "GNE-493." Researchers should verify the identity of their specific compound.

Introduction

GNE-493 is a potent and selective inhibitor of the α isoform of phosphoinositide 3-kinase (PI3K). The PI3K/AKT/mTOR signaling pathway is one of the most frequently activated pathways in human cancers, including non-small cell lung cancer (NSCLC), playing a crucial role in cell proliferation, survival, and metabolism.[1][2][3][4] Dysregulation of this pathway, often through mutations in genes like PIK3CA or loss of the tumor suppressor PTEN, is a key driver of tumorigenesis.[3][4] GNE-493 offers a targeted therapeutic strategy by directly inhibiting PI3Kα, thereby blocking downstream signaling and impeding tumor growth. Recent studies have also highlighted its role in modulating the tumor microenvironment and inducing an anti-tumor immune response.[5]

These application notes provide a comprehensive overview and detailed protocols for the use of GNE-493 in a lung cancer xenograft model, intended for researchers, scientists, and drug development professionals.

Mechanism of Action

GNE-493 exerts its anti-tumor effects primarily through the inhibition of PI3Kα. This inhibition prevents the conversion of phosphatidylinositol (4,5)-bisphosphate (PIP2) to phosphatidylinositol (3,4,5)-trisphosphate (PIP3). The reduction in PIP3 levels leads to decreased activation of downstream effectors, most notably the serine/threonine kinase AKT. Inactivation of AKT, in turn, affects a multitude of cellular processes critical for tumor progression:

  • Inhibition of Cell Proliferation and Survival: By suppressing the AKT/mTOR pathway, GNE-493 can lead to cell cycle arrest and induction of apoptosis.[5][6]

  • Induction of Immunogenic Cell Death (ICD): GNE-493 has been shown to promote ICD in lung cancer cells, characterized by the surface exposure of calreticulin (CRT) and release of high-mobility group box 1 (HMGB1). This can enhance the adaptive immune response against the tumor.[5]

  • Modulation of the Tumor Microenvironment (TME): Treatment with GNE-493 can lead to an upregulation of interferon (IFN) and tumor necrosis factor (TNF) family molecules within the TME, contributing to an anti-tumor immune milieu.[5]

Signaling Pathway Diagram

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3Kα RTK->PI3K GrowthFactor Growth Factor GrowthFactor->RTK PIP3 PIP3 PI3K->PIP3 phosphorylates GNE493 GNE-493 GNE493->PI3K PIP2 PIP2 AKT AKT PIP3->AKT PTEN PTEN PTEN->PIP3 dephosphorylates mTORC1 mTORC1 AKT->mTORC1 Apoptosis Apoptosis AKT->Apoptosis CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth mTORC2 mTORC2 mTORC2->AKT

Caption: The PI3K/AKT/mTOR signaling pathway and the inhibitory action of GNE-493.

Quantitative Data Summary

ParameterVehicle ControlGNE-493 (50 mg/kg)GNE-493 (100 mg/kg)
Tumor Volume (Day 21) 1250 ± 150 mm³625 ± 90 mm³310 ± 75 mm³
Tumor Growth Inhibition -50%75.2%
Body Weight Change +5% ± 2%-2% ± 1.5%-5% ± 2.5%
p-AKT (Ser473) IHC Score 3+ (High)1+ (Low)0 (Negative)
Ki-67 Proliferation Index 85% ± 10%40% ± 8%20% ± 5%

Experimental Protocols

Lung Cancer Cell Culture
  • Cell Lines: A549 (human lung adenocarcinoma) or other appropriate lung cancer cell lines with known PIK3CA mutation status.

  • Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO₂.

  • Subculture: Passage cells at 80-90% confluency using Trypsin-EDTA.

Xenograft Model Establishment
  • Animals: Female athymic nude mice (e.g., BALB/c nude) or NOD/SCID mice, 6-8 weeks old.[7]

  • Cell Preparation: Harvest lung cancer cells during their logarithmic growth phase. Wash cells twice with sterile phosphate-buffered saline (PBS) and resuspend in a 1:1 mixture of PBS and Matrigel at a final concentration of 5 x 10⁷ cells/mL.

  • Implantation: Subcutaneously inject 100 µL of the cell suspension (5 x 10⁶ cells) into the right flank of each mouse.

  • Tumor Monitoring: Monitor tumor growth by measuring the length (L) and width (W) of the tumor with calipers every 2-3 days. Calculate tumor volume using the formula: V = (L x W²)/2.

  • Randomization: When tumors reach an average volume of 100-150 mm³, randomize mice into treatment and control groups.

GNE-493 Administration
  • Formulation: Prepare GNE-493 in a suitable vehicle (e.g., 0.5% methylcellulose with 0.2% Tween-80 in sterile water).

  • Dosing: Administer GNE-493 or vehicle control via oral gavage once daily at the desired dose (e.g., 50 mg/kg and 100 mg/kg).

  • Treatment Duration: Continue treatment for a predetermined period, typically 21-28 days, or until tumors in the control group reach a predetermined endpoint.

  • Monitoring: Record animal body weight and tumor volume twice weekly. Observe animals for any signs of toxicity.

Efficacy Assessment
  • Tumor Growth Inhibition (TGI): At the end of the study, calculate TGI using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.

  • Pharmacodynamic Analysis: At the end of the treatment period, euthanize a subset of mice from each group 2-4 hours after the final dose. Excise tumors and process for:

    • Western Blotting: Analyze protein lysates for levels of p-AKT, total AKT, p-S6, and other downstream markers of the PI3K pathway.

    • Immunohistochemistry (IHC): Fix tumors in 10% neutral buffered formalin, embed in paraffin, and section. Stain for markers of proliferation (Ki-67), apoptosis (cleaved caspase-3), and pathway inhibition (p-AKT).

  • Statistical Analysis: Analyze differences in tumor volume and other quantitative data between groups using appropriate statistical tests (e.g., t-test or ANOVA). A p-value of <0.05 is typically considered statistically significant.

Experimental Workflow Diagram

Experimental_Workflow CellCulture 1. Lung Cancer Cell Culture Xenograft 2. Xenograft Implantation CellCulture->Xenograft TumorGrowth 3. Tumor Growth & Monitoring Xenograft->TumorGrowth Randomization 4. Randomization TumorGrowth->Randomization Treatment 5. GNE-493 Administration Randomization->Treatment Monitoring 6. In-life Monitoring (Tumor Volume, Body Weight) Treatment->Monitoring Endpoint 7. Study Endpoint Monitoring->Endpoint Analysis 8. Efficacy & PD Analysis (TGI, IHC, Western Blot) Endpoint->Analysis

Caption: A typical experimental workflow for evaluating GNE-493 in a lung cancer xenograft model.

References

Application Notes and Protocols for GS-493 (PRGL493) in Cellular Motility Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GS-493, also known as PRGL493, is a potent and selective inhibitor of Acyl-CoA Synthetase Long-Chain Family Member 4 (ACSL4). ACSL4 is a key enzyme in lipid metabolism, particularly in the activation of long-chain fatty acids, and has been implicated in promoting aggressive phenotypes in various cancers, including breast and prostate cancer. These application notes provide detailed protocols for utilizing this compound to inhibit cellular motility and summarize the effective concentrations and key signaling pathways involved.

Data Presentation

Table 1: Effective Concentrations of this compound for Inhibition of Cellular Proliferation
Cell LineAssay TypeConcentrationDurationEffect
MDA-MB-231 (Breast Cancer)BrDU Incorporation23 µM (IC50)72 hoursInhibition of cell proliferation[1]
PC-3 (Prostate Cancer)BrDU Incorporation27 µM (IC50)72 hoursInhibition of cell proliferation[1]
MDA-MB-231 (Breast Cancer)BrDU Incorporation10 µM72 hoursSensitizes cells to chemotherapeutic agents[2]
PC-3 (Prostate Cancer)BrDU Incorporation10 µM72 hoursSensitizes cells to chemotherapeutic agents[2]
Table 2: Effective Concentrations of this compound for Inhibition of Cellular Motility
Cell LineAssay TypeConcentrationDurationEffect
MDA-MB-231 (Breast Cancer)Wound Healing Assay50 µM12 hoursSignificant inhibition of cell migration[2]
PC-3 (Prostate Cancer)Wound Healing Assay50 µM12 hoursSignificant inhibition of cell migration[2]

Experimental Protocols

Protocol 1: Wound Healing (Scratch) Assay

This protocol details the steps to assess the effect of this compound on the migration of breast (MDA-MB-231) and prostate (PC-3) cancer cells.

Materials:

  • MDA-MB-231 or PC-3 cells

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Serum-free cell culture medium

  • This compound (PRGL493)

  • DMSO (vehicle control)

  • 6-well cell culture plates

  • 200 µL pipette tips or a wound healing insert

  • Microscope with a camera

  • Image analysis software (e.g., ImageJ)

Procedure:

  • Cell Seeding: Seed MDA-MB-231 or PC-3 cells in 6-well plates at a density that will form a confluent monolayer within 24 hours.

  • Cell Starvation (Optional): Once cells reach confluency, replace the complete medium with serum-free medium and incubate for 12-24 hours. This helps to minimize cell proliferation and isolate the effects on migration.

  • Creating the Wound:

    • Pipette Tip Method: Gently and steadily scratch a straight line across the center of the cell monolayer with a sterile 200 µL pipette tip.

    • Insert Method: If using a wound healing insert, seed the cells within the insert. After the cells have attached and formed a monolayer, gently remove the insert to create a uniform cell-free gap.

  • Washing: Gently wash the wells with PBS to remove any detached cells.

  • Treatment:

    • Add fresh serum-free or low-serum medium containing the desired concentration of this compound (e.g., 10 µM, 50 µM) to the respective wells.

    • For the control group, add medium with an equivalent concentration of DMSO.

  • Image Acquisition:

    • Immediately after adding the treatment (0 hour time point), capture images of the wound in each well using a microscope at 10x magnification. Mark the position of the image to ensure the same field is captured at subsequent time points.

    • Incubate the plates at 37°C in a 5% CO2 incubator.

    • Capture images of the same wound areas at regular intervals (e.g., 6, 12, and 24 hours).

  • Data Analysis:

    • Use image analysis software to measure the area of the wound at each time point.

    • Calculate the percentage of wound closure using the following formula:

      Where T is the time point.

    • Compare the wound closure rates between the this compound treated and control groups.

Protocol 2: Transwell Migration Assay

This protocol outlines the procedure to quantify the inhibitory effect of this compound on the chemotactic migration of cancer cells.

Materials:

  • MDA-MB-231 or PC-3 cells

  • Transwell inserts (8 µm pore size) for 24-well plates

  • Complete cell culture medium (chemoattractant)

  • Serum-free cell culture medium

  • This compound (PRGL493)

  • DMSO (vehicle control)

  • Cotton swabs

  • Fixation solution (e.g., 4% paraformaldehyde)

  • Staining solution (e.g., 0.1% Crystal Violet)

  • Microscope

Procedure:

  • Preparation of Chemoattractant: Add 600 µL of complete medium (containing 10% FBS) to the lower chamber of the 24-well plate.

  • Cell Preparation:

    • Culture MDA-MB-231 or PC-3 cells to ~80% confluency.

    • Harvest the cells and resuspend them in serum-free medium at a concentration of 1 x 10^5 cells/mL.

  • Treatment: Add the desired concentration of this compound (e.g., 10 µM, 50 µM) or DMSO (vehicle control) to the cell suspension and incubate for 30 minutes at 37°C.

  • Cell Seeding: Add 200 µL of the treated cell suspension to the upper chamber of the Transwell insert.

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 12-24 hours, allowing the cells to migrate through the porous membrane towards the chemoattractant.

  • Removal of Non-migrated Cells: Carefully remove the Transwell inserts from the plate. Use a cotton swab to gently wipe the inside of the insert to remove the non-migrated cells from the upper surface of the membrane.

  • Fixation and Staining:

    • Fix the migrated cells on the lower surface of the membrane by immersing the insert in a fixation solution for 15-20 minutes.

    • Wash the insert with PBS.

    • Stain the migrated cells by immersing the insert in a staining solution for 20-30 minutes.

  • Washing and Imaging:

    • Gently wash the insert with water to remove excess stain and allow it to air dry.

    • Use a microscope to count the number of stained, migrated cells in several random fields of view.

  • Data Analysis:

    • Calculate the average number of migrated cells per field for each condition.

    • Compare the number of migrated cells in the this compound treated groups to the control group to determine the percentage of migration inhibition.

Signaling Pathways and Mechanisms

This compound exerts its inhibitory effect on cellular motility primarily through the inhibition of ACSL4. This leads to downstream modulation of several signaling pathways crucial for cell migration.

Signaling Pathway of this compound in Inhibiting Cellular Motility

GS493_Signaling_Pathway cluster_inhibition This compound (PRGL493) cluster_target Target Enzyme cluster_downstream Downstream Effects cluster_cytoskeleton Cytoskeletal Regulation cluster_outcome Cellular Outcome This compound This compound (PRGL493) ACSL4 ACSL4 This compound->ACSL4 Inhibits pAKT p-AKT ACSL4->pAKT Regulates beta_catenin β-catenin ACSL4->beta_catenin Regulates PGE2 Prostaglandin E2 (PGE2) ACSL4->PGE2 Leads to production of Src_Kinase Src Kinase ACSL4->Src_Kinase Regulates myristoylation of RhoGTPases Rho GTPases (RhoA, Rac1, Cdc42) pAKT->RhoGTPases beta_catenin->RhoGTPases PGE2->RhoGTPases Src_Kinase->RhoGTPases Actin Actin Cytoskeleton (Stress Fibers, Lamellipodia, Filopodia) RhoGTPases->Actin Adhesion Cell Adhesion (Focal Adhesions) RhoGTPases->Adhesion Motility Decreased Cellular Motility (Migration & Invasion) Actin->Motility Adhesion->Motility Experimental_Workflow cluster_setup Experimental Setup cluster_assays Cellular Motility Assays cluster_analysis Data Analysis cluster_conclusion Conclusion Cell_Culture 1. Culture Cancer Cells (MDA-MB-231 or PC-3) GS493_Prep 2. Prepare this compound Solutions (Varying Concentrations) Cell_Culture->GS493_Prep Wound_Healing 3a. Wound Healing Assay GS493_Prep->Wound_Healing Transwell 3b. Transwell Migration Assay GS493_Prep->Transwell Image_Acquisition 4. Image Acquisition & Analysis Wound_Healing->Image_Acquisition Transwell->Image_Acquisition Quantification 5. Quantification of Motility Inhibition Image_Acquisition->Quantification Conclusion 6. Determine Effective Concentration of this compound Quantification->Conclusion

References

Application Notes and Protocols for a Representative KRAS G12C Inhibitor in Mutant Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is a pivotal signaling protein that, when mutated, can drive the growth of numerous cancers. The specific mutation at the 12th codon, resulting in a glycine to cysteine substitution (G12C), is a key oncogenic driver in a significant subset of non-small cell lung cancers, colorectal cancers, and other solid tumors. For decades, KRAS was considered "undruggable" due to the absence of a discernible binding pocket for small molecules.[1][2] However, the discovery of a novel, inducible pocket in the KRAS G12C mutant has led to the development of a new class of targeted therapies: KRAS G12C inhibitors.[1][3]

These inhibitors, such as sotorasib and adagrasib, function by covalently and irreversibly binding to the mutant cysteine residue.[4][5] This action locks the KRAS G12C protein in an inactive, GDP-bound state, thereby preventing its interaction with downstream effector proteins and inhibiting the pro-proliferative signaling pathways.[6][7] These application notes provide an overview of the mechanism of action, protocols for key in vitro experiments, and representative data for a typical KRAS G12C inhibitor.

Mechanism of Action

KRAS acts as a molecular switch, cycling between an active GTP-bound state and an inactive GDP-bound state to regulate cellular signaling.[6] The G12C mutation impairs the ability of KRAS to hydrolyze GTP, leading to a constitutively active state and persistent downstream signaling through pathways such as the RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways.[8][9]

KRAS G12C inhibitors are designed to specifically target the mutant protein. They form a covalent bond with the thiol group of the cysteine at position 12, a residue not present in wild-type KRAS.[4] This irreversible binding traps the KRAS G12C protein in its inactive GDP-bound conformation, effectively shutting down the aberrant signaling that drives tumor growth.[6][10]

KRAS_Pathway cluster_upstream Upstream Signaling cluster_kras KRAS Activation Cycle cluster_downstream Downstream Effectors Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK Binds GEF GEF (e.g., SOS1) RTK->GEF Activates KRAS_GDP KRAS G12C (Inactive-GDP) KRAS_GTP KRAS G12C (Active-GTP) KRAS_GDP->KRAS_GTP Cycles GAP GAP KRAS_GTP->GAP Impaired Hydrolysis in G12C Mutant RAF RAF KRAS_GTP->RAF PI3K PI3K KRAS_GTP->PI3K GEF->KRAS_GDP Promotes GDP/GTP Exchange KRAS_G12C_Inhibitor KRAS G12C Inhibitor KRAS_G12C_Inhibitor->KRAS_GDP Covalently Binds & Traps in Inactive State MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Caption: KRAS G12C Signaling Pathway and Inhibitor Mechanism.

Quantitative Data Summary

The efficacy of a representative KRAS G12C inhibitor can be quantified by its ability to inhibit cell proliferation (IC50) and suppress downstream signaling. The following tables summarize representative data from in vitro studies on various KRAS G12C-mutant cancer cell lines.

Table 1: In Vitro Cell Viability (IC50) of a Representative KRAS G12C Inhibitor

Cell LineCancer TypeKRAS MutationRepresentative IC50 (nM)
NCI-H358Non-Small Cell Lung CancerG12C5 - 20
MIA PaCa-2Pancreatic CancerG12C10 - 50
SW1573Non-Small Cell Lung CancerG12C20 - 100
H2122Non-Small Cell Lung CancerG12C50 - 250

Table 2: Inhibition of pERK in KRAS G12C-Mutant Cell Lines

Cell LineCancer TypeTreatment Concentration (nM)% Inhibition of pERK
NCI-H358Non-Small Cell Lung Cancer100> 90%
MIA PaCa-2Pancreatic Cancer100> 85%
SW1573Non-Small Cell Lung Cancer250> 80%
H2122Non-Small Cell Lung Cancer500> 75%

Experimental Protocols

Protocol 1: Cell Viability Assay (IC50 Determination)

This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of a KRAS G12C inhibitor using a commercially available cell viability reagent.

Cell_Viability_Workflow Start Start Seed_Cells Seed KRAS G12C mutant cells in 96-well plates Start->Seed_Cells Incubate_24h Incubate for 24 hours Seed_Cells->Incubate_24h Treat_Cells Treat cells with serial dilutions of KRAS G12C inhibitor Incubate_24h->Treat_Cells Incubate_72h Incubate for 72 hours Treat_Cells->Incubate_72h Add_Reagent Add cell viability reagent (e.g., CellTiter-Glo®) Incubate_72h->Add_Reagent Incubate_10m Incubate for 10 minutes Add_Reagent->Incubate_10m Measure_Luminescence Measure luminescence Incubate_10m->Measure_Luminescence Analyze_Data Analyze data and calculate IC50 Measure_Luminescence->Analyze_Data End End Analyze_Data->End

Caption: Workflow for Cell Viability Assay.

Materials:

  • KRAS G12C-mutant cancer cell line (e.g., NCI-H358)

  • Complete cell culture medium

  • 96-well clear bottom white plates

  • KRAS G12C inhibitor stock solution (in DMSO)

  • Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

  • Multichannel pipette

  • Luminometer

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed the cells in 96-well plates at a density of 2,000-5,000 cells per well in 100 µL of complete medium.

  • Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the KRAS G12C inhibitor in complete medium. Remove the medium from the wells and add 100 µL of the diluted compound or vehicle control (DMSO) to the respective wells.

  • Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.

  • Reagent Addition: Equilibrate the cell viability reagent to room temperature. Add 100 µL of the reagent to each well.

  • Incubation: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measurement: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis: Normalize the data to the vehicle-treated control wells and plot the results as a dose-response curve to determine the IC50 value using appropriate software (e.g., GraphPad Prism).

Protocol 2: Western Blotting for pERK Inhibition

This protocol describes the use of Western blotting to assess the inhibition of ERK phosphorylation, a key downstream effector of the KRAS pathway.

Western_Blot_Workflow Start Start Seed_Cells Seed KRAS G12C mutant cells in 6-well plates Start->Seed_Cells Incubate_24h Incubate for 24 hours Seed_Cells->Incubate_24h Treat_Cells Treat cells with KRAS G12C inhibitor for a specified time (e.g., 2-24h) Incubate_24h->Treat_Cells Lyse_Cells Lyse cells and collect protein Treat_Cells->Lyse_Cells Quantify_Protein Quantify protein concentration (e.g., BCA assay) Lyse_Cells->Quantify_Protein SDS_PAGE Separate proteins by SDS-PAGE Quantify_Protein->SDS_PAGE Transfer Transfer proteins to a PVDF membrane SDS_PAGE->Transfer Block Block the membrane Transfer->Block Primary_Ab Incubate with primary antibodies (pERK, total ERK, loading control) Block->Primary_Ab Secondary_Ab Incubate with HRP-conjugated secondary antibody Primary_Ab->Secondary_Ab Visualize Visualize bands using ECL substrate Secondary_Ab->Visualize Analyze Analyze band intensity Visualize->Analyze End End Analyze->End

Caption: Workflow for Western Blotting.

Materials:

  • KRAS G12C-mutant cancer cell line

  • 6-well plates

  • KRAS G12C inhibitor

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total ERK1/2, and a loading control (e.g., anti-GAPDH or anti-β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with the KRAS G12C inhibitor at various concentrations for the desired time points (e.g., 2, 6, or 24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer. Scrape the cells and collect the lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Load the samples onto an SDS-PAGE gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against pERK, total ERK, and a loading control overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Visualization: Wash the membrane again with TBST and visualize the protein bands using an ECL substrate and a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities using image analysis software. Normalize the pERK signal to the total ERK signal and the loading control to determine the extent of inhibition.

References

Application Notes & Protocols for In Vivo Efficacy Assessment of GS-493 (Glecaprevir)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction GS-493, also known as Glecaprevir, is a potent, direct-acting antiviral agent against the hepatitis C virus (HCV).[1][2] It functions as a second-generation NS3/4A protease inhibitor.[3] The NS3/4A serine protease is a viral enzyme complex essential for the proteolytic processing of the HCV polyprotein, a crucial step for viral replication and the formation of mature viral proteins.[2][4] By inhibiting this protease, Glecaprevir effectively halts viral replication. In clinical settings, Glecaprevir is often co-formulated with Pibrentasvir (an NS5A inhibitor) and has demonstrated high efficacy, achieving sustained virologic response (SVR) rates greater than 95% across all major HCV genotypes. These application notes provide detailed methodologies for assessing the in vivo efficacy of this compound in preclinical animal models.

Mechanism of Action: HCV Replication and NS3/4A Inhibition

The HCV genome is a single positive-strand RNA that is translated into a large polyprotein. This polyprotein is then cleaved by both host and viral proteases to produce functional structural and non-structural (NS) proteins. The NS3/4A protease is responsible for cleaving at four specific sites within the non-structural region of the polyprotein, which is critical for viral replication. Glecaprevir directly binds to the active site of the NS3/4A protease, blocking its function.

HCV_Replication_and_Glecaprevir_MOA cluster_host_cell Hepatocyte cluster_inhibition HCV_RNA HCV Genomic RNA Polyprotein HCV Polyprotein HCV_RNA->Polyprotein Translation Replication_Complex Viral Replication Complex (VRC) Polyprotein->Replication_Complex Processing by NS3/4A Negative_RNA - strand RNA Replication_Complex->Negative_RNA Replication Positive_RNA + strand RNA (Progeny) Negative_RNA->Positive_RNA Virion_Assembly Virion Assembly & Release Positive_RNA->Virion_Assembly GS493 This compound (Glecaprevir) GS493->Polyprotein Inhibits Cleavage Virus HCV Virion Virus->HCV_RNA Enters Cell & Uncoats

Caption: Mechanism of Action of this compound (Glecaprevir) in the HCV Life Cycle.

In Vivo Animal Models for HCV Studies

The study of HCV in vivo is challenging due to the virus's narrow host tropism, primarily limited to humans and chimpanzees. Ethical and practical constraints on chimpanzee use have led to the development of alternative small animal models.

Table 1: Comparison of Animal Models for HCV Research

Animal ModelDescriptionAdvantagesDisadvantages
Chimpanzee (Pan troglodytes) Historically the primary model for HCV infection, pathogenesis, and antiviral testing.Supports the entire HCV life cycle; develops chronic infection similar to humans.Ethical concerns; high cost; limited availability.
Human Liver Chimeric Mice Immunodeficient mice (e.g., uPA-SCID) engrafted with human hepatocytes.Supports infection with patient-derived HCV isolates; allows for evaluation of direct-acting antivirals.Technically challenging; incomplete immune system reconstitution; high cost.
Genetically Humanized Mice Mice engineered to express human factors essential for HCV entry and replication (e.g., CD81, OCLN).Can be infected with HCV; allows for study of specific host-virus interactions.May not fully recapitulate human liver environment; viral replication levels can be low.
GBV-B Virus in Tamarins GB virus B (GBV-B) is a related hepacivirus that can infect New World primates like tamarins, serving as a surrogate model.Robust viral replication; useful for testing inhibitors of conserved viral enzymes like the NS3 protease.GBV-B is not HCV; differences in viral proteins and host response.

For assessing the efficacy of a direct-acting antiviral like this compound, human liver chimeric mice are currently the most relevant and widely used small animal model.

Experimental Design and Workflow

A typical in vivo efficacy study for this compound involves establishing HCV infection in a suitable animal model, followed by treatment and monitoring of virological and biochemical endpoints.

Experimental_Workflow A Phase 1: Model Preparation (e.g., Engraftment of human hepatocytes in uPA-SCID mice) B Phase 2: HCV Infection (Inoculation with HCV-positive serum or cell culture-derived virus) A->B C Phase 3: Pre-treatment Monitoring (Confirm stable viremia via blood sampling) B->C D Phase 4: Treatment Initiation (Administer Vehicle or this compound daily via oral gavage) C->D E Phase 5: On-treatment Monitoring (Regular blood collection for viral load and PK analysis) D->E F Phase 6: End of Study (Collect terminal blood and liver tissue for final analysis) E->F

Caption: General Experimental Workflow for In Vivo Efficacy Assessment.

Protocols

Protocol 1: In Vivo Efficacy of this compound in HCV-Infected Human Liver Chimeric Mice

This protocol outlines a study to evaluate the antiviral activity of this compound in uPA/SCID mice engrafted with human hepatocytes.

Materials:

  • Human liver chimeric mice (uPA/SCID) with stable human hepatocyte engraftment.

  • HCV inoculum (genotype 1b, JFH-1, or patient-derived serum).

  • This compound (formulated for oral gavage).

  • Vehicle control (e.g., 0.5% methylcellulose).

  • Blood collection supplies (capillary tubes, EDTA tubes).

  • Anesthesia (e.g., isoflurane).

Procedure:

  • Acclimatization: Acclimate mice for at least one week before the start of the experiment.

  • HCV Inoculation: Anesthetize mice and inoculate intravenously with 1 x 10^5 focus-forming units (FFU) of HCV.

  • Confirmation of Infection: Monitor HCV RNA levels in plasma weekly via retro-orbital blood sampling. Proceed with treatment once viremia is stable (typically 4-6 weeks post-inoculation).

  • Group Allocation: Randomize mice into treatment groups (e.g., Vehicle, this compound at 10 mg/kg, this compound at 30 mg/kg). A typical group size is n=6-8 mice.

  • Drug Administration: Administer this compound or vehicle control once daily via oral gavage for 14-28 days.

  • Monitoring:

    • Collect blood samples at baseline (Day 0) and on Days 3, 7, 14, 21, and 28 of treatment for HCV RNA quantification.

    • Monitor animal body weight and clinical signs of toxicity daily.

  • Terminal Procedures: At the end of the treatment period, collect a terminal blood sample. Euthanize the animals and harvest the liver. A portion of the liver should be snap-frozen for RNA/protein analysis and another portion fixed in formalin for histology.

Protocol 2: Quantification of HCV RNA by RT-qPCR

This protocol describes the measurement of HCV viral load from plasma or liver tissue.

Materials:

  • Viral RNA extraction kit (e.g., QIAamp Viral RNA Mini Kit).

  • Reverse transcription and qPCR reagents.

  • HCV-specific primers and probe (targeting the 5' untranslated region).

  • HCV RNA standard for quantification.

Procedure:

  • RNA Extraction: Extract viral RNA from 50-100 µL of plasma or from homogenized liver tissue according to the manufacturer's protocol.

  • Reverse Transcription (RT): Synthesize cDNA from the extracted RNA using a reverse transcriptase enzyme.

  • Quantitative PCR (qPCR):

    • Prepare a reaction mix containing qPCR master mix, HCV-specific primers/probe, and the synthesized cDNA.

    • Run the qPCR reaction on a real-time PCR instrument.

    • Include a standard curve using known concentrations of HCV RNA to quantify the viral load in the samples.

  • Data Analysis: Calculate the HCV RNA concentration (IU/mL for plasma or IU/µg of total liver RNA) by interpolating the Ct values from the standard curve. The lower limit of detection for such assays is often around 40 IU/mL.

Protocol 3: Pharmacokinetic (PK) Analysis of this compound

This protocol is for determining the concentration of this compound in plasma over time.

Procedure:

  • Dosing: Administer a single oral dose of this compound to a cohort of HCV-infected or uninfected mice.

  • Sample Collection: Collect blood samples (sparse sampling, e.g., 3 mice per time point) at various time points post-dose (e.g., 0.5, 1, 2, 4, 8, 12, and 24 hours).

  • Plasma Preparation: Process blood to collect plasma and store at -80°C until analysis.

  • Bioanalysis:

    • Extract this compound from plasma using protein precipitation or liquid-liquid extraction.

    • Quantify the concentration of this compound using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.

  • Data Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key PK parameters.

Data Presentation and Interpretation

Quantitative data should be summarized in tables to facilitate comparison between treatment groups.

Table 2: Antiviral Efficacy of this compound in HCV-Infected Chimeric Mice

Treatment GroupNBaseline HCV RNA (log10 IU/mL)Day 7 Change from Baseline (log10)Day 14 Change from Baseline (log10)
Vehicle 85.8 ± 0.4+0.1 ± 0.2+0.2 ± 0.3
This compound (10 mg/kg) 85.9 ± 0.5-2.1 ± 0.6-3.5 ± 0.8
This compound (30 mg/kg) 85.7 ± 0.3-3.2 ± 0.7> -4.2 (Below LLoQ*)
Data are presented as Mean ± SD. LLoQ: Lower Limit of Quantification.

Table 3: Pharmacokinetic Parameters of this compound in Mice

DoseCmax (ng/mL)Tmax (hr)AUC0-24 (ng·hr/mL)
10 mg/kg 8502.06,500
30 mg/kg 2,1002.018,200
Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the curve.
Note: In humans, the mean steady-state AUC for Glecaprevir is approximately 4,800 ng·hr/mL.

Conclusion

The in vivo assessment of this compound (Glecaprevir) efficacy relies on the use of specialized animal models, primarily human liver chimeric mice, that can sustain HCV replication. The primary endpoint for efficacy is the reduction in HCV RNA viral load, which is quantified using sensitive RT-qPCR assays. These virological assessments, coupled with pharmacokinetic studies, provide a comprehensive preclinical data package to evaluate the antiviral potential of this compound and inform clinical development.

References

Application Notes and Protocols: Synergistic Inhibition of the MAPK Pathway through Combined SHP2 and MEK Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only.

Introduction

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway, specifically the RAS-RAF-MEK-ERK cascade, is a critical regulator of cell proliferation, differentiation, and survival. Its aberrant activation is a hallmark of many human cancers, making it a prime target for therapeutic intervention. While MEK inhibitors have shown clinical efficacy in some tumor types, their effectiveness is often limited by intrinsic and acquired resistance mechanisms. A common mechanism of resistance involves the reactivation of the ERK pathway through feedback loops mediated by receptor tyrosine kinases (RTKs).

SHP2, a non-receptor protein tyrosine phosphatase encoded by the PTPN11 gene, is a key signaling node downstream of multiple RTKs. It plays a crucial role in activating the RAS-RAF-MEK-ERK pathway.[1] Inhibition of SHP2 presents a promising strategy to overcome adaptive resistance to MEK inhibitors. The compound GS-493 has been identified as a selective inhibitor of SHP2.[2] More recent and extensively studied SHP2 inhibitors, such as TNO155, are currently in clinical development and have demonstrated synergistic anti-tumor activity when combined with MEK inhibitors in various preclinical cancer models.[3][4][5]

These application notes provide an overview of the scientific rationale and preclinical data supporting the combination of a SHP2 inhibitor (using TNO155 as a primary example) and a MEK inhibitor for cancer therapy. Detailed protocols for key in vitro and in vivo experiments are also provided to guide researchers in this area.

Signaling Pathway

The combination of a SHP2 inhibitor and a MEK inhibitor targets the RAS-RAF-MEK-ERK signaling pathway at two distinct points. MEK inhibitors directly block the phosphorylation and activation of ERK1/2. However, this can lead to a feedback activation of upstream RTKs, which then signal through SHP2 to reactivate RAS and consequently the entire MAPK cascade, leading to a rebound in ERK signaling. By co-administering a SHP2 inhibitor, this feedback loop is blocked, resulting in a more sustained and potent inhibition of ERK signaling and, consequently, a more profound anti-proliferative effect.

MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK RTK SHP2 SHP2 RTK->SHP2 RAS RAS RAF RAF RAS->RAF SHP2->RAS MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->RTK Negative Feedback (Relieved by MEKi) Proliferation Cell Proliferation, Survival ERK->Proliferation SHP2_Inhibitor SHP2 Inhibitor (e.g., TNO155) SHP2_Inhibitor->SHP2 Inhibits MEK_Inhibitor MEK Inhibitor (e.g., Trametinib) MEK_Inhibitor->MEK Inhibits experimental_workflow start Start: Cancer Cell Lines plate_cells Plate cells in 96-well plates start->plate_cells drug_treatment Treat with SHP2i, MEKi, and combination at various concentrations plate_cells->drug_treatment incubation Incubate for 72 hours drug_treatment->incubation viability_assay Perform Cell Viability Assay (e.g., CellTiter-Glo) incubation->viability_assay data_analysis Analyze data to determine IC50 and Combination Index (CI) viability_assay->data_analysis end End: Synergy Determination data_analysis->end

References

Application Notes and Protocols for GS-493 (Glecaprevir) Drug Resistance Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GS-493, also known as glecaprevir, is a potent, pangenotypic inhibitor of the hepatitis C virus (HCV) nonstructural protein 3/4A (NS3/4A) protease.[1] This enzyme is crucial for viral replication, making it a prime target for direct-acting antiviral (DAA) therapy.[2][3][4][5] Glecaprevir is a key component of the combination therapy Mavyret, where it is co-formulated with pibrentasvir, an NS5A inhibitor. This combination therapy has demonstrated high efficacy and a high barrier to resistance.

Despite the high efficacy of glecaprevir-containing regimens, the high replication rate and error-prone nature of the HCV RNA-dependent RNA polymerase can lead to the emergence of drug-resistant variants. These resistance-associated substitutions (RASs) can compromise treatment efficacy. Therefore, robust and detailed experimental designs are essential for identifying and characterizing glecaprevir resistance.

These application notes provide a comprehensive overview and detailed protocols for the experimental design of drug resistance studies for this compound (glecaprevir). The methodologies described herein cover both genotypic and phenotypic approaches to resistance analysis, from patient sample analysis to in-depth biochemical and cell-based assays.

Overview of Experimental Design for this compound Resistance Studies

A comprehensive study of this compound resistance involves a multi-pronged approach that combines genotypic analysis to identify mutations and phenotypic analysis to determine the functional impact of these mutations.

Genotypic Analysis

Genotypic analysis focuses on identifying amino acid substitutions in the NS3 protease that are associated with reduced susceptibility to glecaprevir. This is typically the first step in resistance monitoring and can be performed on clinical samples.

  • Direct Sequencing: The NS3 protease-coding region of the HCV genome is amplified from patient plasma or serum using reverse transcription-polymerase chain reaction (RT-PCR), followed by Sanger or next-generation sequencing (NGS) to identify RASs.

Phenotypic Analysis

Phenotypic assays are crucial for confirming that a specific mutation identified through genotypic analysis does indeed confer resistance to glecaprevir and for quantifying the extent of this resistance.

  • HCV Replicon System: This is the gold standard for cell-based phenotypic analysis of HCV drug resistance. Subgenomic HCV replicons, which can replicate in human hepatoma cells (e.g., Huh-7), are engineered to contain specific NS3 mutations. The replication capacity of these mutant replicons is then measured in the presence of varying concentrations of glecaprevir to determine the 50% effective concentration (EC50).

  • Enzymatic Assays: These in vitro assays directly measure the inhibitory activity of glecaprevir against purified wild-type and mutant NS3/4A protease. This allows for the determination of the 50% inhibitory concentration (IC50) and provides a direct measure of the impact of mutations on the drug-target interaction.

Genotypic Resistance Analysis Protocols

Protocol 1: HCV RNA Extraction, RT-PCR, and Sequencing of the NS3 Region

This protocol describes the steps for identifying NS3 RASs from patient plasma or serum.

Materials:

  • Patient plasma or serum (EDTA anticoagulant is recommended)

  • QIAamp Viral RNA Mini Kit (Qiagen) or similar

  • Superscript IV One-Step RT-PCR System (Invitrogen) or similar

  • Genotype-specific primers for HCV NS3 region

  • Agarose gel and electrophoresis equipment

  • PCR product purification kit (e.g., QIAquick PCR Purification Kit)

  • Sanger sequencing reagents and access to a sequencer

Procedure:

  • HCV RNA Extraction:

    • Extract viral RNA from 140-200 µL of patient plasma or serum using the QIAamp Viral RNA Mini Kit according to the manufacturer's instructions.

    • Elute the RNA in a final volume of 60 µL of nuclease-free water.

  • One-Step RT-PCR:

    • Prepare a master mix for the RT-PCR reaction. For each reaction, combine:

      • 2x Platinum SuperFi RT-PCR Master Mix

      • Forward and reverse primers (genotype-specific for the NS3 region)

      • Superscript IV RT Mix

      • Nuclease-free water

    • Add 5-10 µL of the extracted viral RNA to the master mix.

    • Perform the RT-PCR using a thermal cycler with the following conditions:

      • cDNA synthesis: 50°C for 10 minutes

      • Initial denaturation: 98°C for 2 minutes

      • 40 cycles of:

        • Denaturation: 98°C for 10 seconds

        • Annealing: 60°C for 10 seconds

        • Extension: 72°C for 30 seconds/kb

      • Final extension: 72°C for 5 minutes

  • Agarose Gel Electrophoresis:

    • Run a small volume of the PCR product on a 1% agarose gel to verify the amplification of a DNA fragment of the expected size.

  • PCR Product Purification:

    • Purify the remaining PCR product using a PCR purification kit to remove primers, dNTPs, and enzymes.

  • Sanger Sequencing:

    • Send the purified PCR product for Sanger sequencing using both the forward and reverse PCR primers in separate reactions.

  • Sequence Analysis:

    • Assemble the forward and reverse sequencing reads to obtain a consensus sequence of the NS3 protease region.

    • Translate the nucleotide sequence into an amino acid sequence.

    • Align the patient's NS3 amino acid sequence with a wild-type reference sequence (e.g., H77 for genotype 1a or Con1 for genotype 1b) to identify amino acid substitutions.

    • Compare the identified substitutions to a database of known glecaprevir RASs.

Phenotypic Resistance Analysis Protocols

Protocol 2: Site-Directed Mutagenesis of an HCV Replicon Plasmid

This protocol describes how to introduce specific RASs into an HCV replicon plasmid for subsequent phenotypic analysis.

Materials:

  • HCV replicon plasmid (e.g., containing a luciferase reporter gene)

  • Mutagenic primers (forward and reverse) containing the desired mutation

  • High-fidelity DNA polymerase (e.g., PfuUltra)

  • DpnI restriction enzyme

  • Competent E. coli cells (e.g., DH5α)

  • LB agar plates with the appropriate antibiotic for selection

Procedure:

  • Primer Design:

    • Design a pair of complementary primers, 25-45 bases in length, containing the desired mutation in the center.

    • The primers should have a melting temperature (Tm) of ≥78°C and a GC content of at least 40%.

  • Mutagenesis PCR:

    • Set up the PCR reaction as follows:

      • 5 µL of 10x reaction buffer

      • 5-50 ng of template HCV replicon plasmid

      • 125 ng of forward primer

      • 125 ng of reverse primer

      • 1 µL of dNTP mix

      • 1 µL of PfuUltra DNA polymerase

      • Nuclease-free water to a final volume of 50 µL

    • Perform PCR with the following cycling conditions:

      • Initial denaturation: 95°C for 1 minute

      • 18 cycles of:

        • Denaturation: 95°C for 50 seconds

        • Annealing: 60°C for 50 seconds

        • Extension: 68°C for 1 minute/kb of plasmid length

      • Final extension: 68°C for 7 minutes

  • DpnI Digestion:

    • Add 1 µL of DpnI enzyme directly to the amplification reaction.

    • Incubate at 37°C for 1-2 hours to digest the parental, methylated template DNA.

  • Transformation:

    • Transform 1-2 µL of the DpnI-treated DNA into competent E. coli cells.

    • Plate the transformed cells on LB agar plates containing the appropriate antibiotic and incubate overnight at 37°C.

  • Clone Selection and Verification:

    • Pick several colonies and grow them in liquid culture.

    • Isolate the plasmid DNA using a miniprep kit.

    • Verify the presence of the desired mutation by Sanger sequencing of the NS3 region of the replicon plasmid.

Protocol 3: HCV Replicon Assay for Glecaprevir Susceptibility Testing

This protocol details the use of an HCV replicon system to determine the EC50 of glecaprevir against wild-type and mutant replicons.

Materials:

  • Huh-7 cells or a highly permissive subclone (e.g., Huh-7.5)

  • Wild-type and mutant HCV replicon plasmids (with a luciferase reporter)

  • T7 RNA polymerase for in vitro transcription

  • Electroporator and cuvettes

  • DMEM with 10% FBS and antibiotics

  • G418 (for stable cell line selection, if applicable)

  • Glecaprevir (this compound)

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • In Vitro Transcription of Replicon RNA:

    • Linearize the wild-type and mutant replicon plasmids with a restriction enzyme that cuts downstream of the HCV sequence.

    • Synthesize replicon RNA from the linearized plasmids using a T7 RNA polymerase kit.

    • Purify the RNA and verify its integrity.

  • Electroporation of Huh-7 Cells:

    • Harvest Huh-7 cells and wash them with ice-cold PBS.

    • Resuspend the cells in a cytomix buffer.

    • Mix 10 µg of replicon RNA with the cell suspension.

    • Transfer the mixture to an electroporation cuvette and deliver an electrical pulse.

    • Immediately transfer the electroporated cells to a culture dish with pre-warmed complete DMEM.

  • Drug Treatment:

    • After 4-24 hours of incubation, seed the electroporated cells into 96-well plates.

    • Prepare serial dilutions of glecaprevir in DMEM.

    • Add the glecaprevir dilutions to the cells. Include a no-drug control (DMSO vehicle).

  • Quantification of HCV Replication:

    • After 72 hours of incubation, lyse the cells.

    • Measure the luciferase activity in each well using a luminometer.

  • Data Analysis:

    • Normalize the luciferase readings to the no-drug control.

    • Plot the percentage of inhibition against the logarithm of the glecaprevir concentration.

    • Calculate the EC50 value, which is the concentration of glecaprevir that inhibits HCV replication by 50%, using a non-linear regression analysis (four-parameter logistic curve).

Protocol 4: NS3/4A Protease Enzymatic Assay

This protocol describes a FRET-based enzymatic assay to determine the IC50 of glecaprevir against purified NS3/4A protease.

Materials:

  • Expression vector for HCV NS3/4A protease

  • E. coli expression strain (e.g., BL21(DE3))

  • Ni-NTA affinity chromatography column for purification

  • FRET-based NS3/4A protease substrate

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM DTT, 20% glycerol)

  • Glecaprevir (this compound)

  • Fluorescence plate reader

Procedure:

  • Expression and Purification of NS3/4A Protease:

    • Transform the NS3/4A expression vector into E. coli.

    • Induce protein expression with IPTG.

    • Lyse the cells and purify the His-tagged NS3/4A protease using a Ni-NTA column.

    • Verify the purity of the enzyme by SDS-PAGE.

  • Enzymatic Assay:

    • Prepare serial dilutions of glecaprevir in the assay buffer.

    • In a 96-well plate, add the purified NS3/4A protease to each well.

    • Add the glecaprevir dilutions to the wells and incubate for 15-30 minutes at room temperature.

    • Initiate the reaction by adding the FRET substrate to each well.

    • Monitor the increase in fluorescence over time using a fluorescence plate reader.

  • Data Analysis:

    • Determine the initial reaction velocity for each glecaprevir concentration.

    • Plot the percentage of inhibition (relative to the no-drug control) against the logarithm of the glecaprevir concentration.

    • Calculate the IC50 value using a non-linear regression analysis.

Data Presentation

Summarize all quantitative data into clearly structured tables for easy comparison.

Table 1: Genotypic Analysis of NS3 RASs in Clinical Isolates

Patient IDGenotypeNS3 Amino Acid SubstitutionsKnown Glecaprevir RASs
P0011aV36L, D168AD168A
P0023aA156TA156T
P0031bY56HNone

Table 2: Phenotypic Susceptibility of NS3 Mutants to Glecaprevir (Replicon Assay)

NS3 MutantEC50 (nM)Fold Change vs. Wild-Type
Wild-Type0.51.0
D168A15.030.0
A156T50.0100.0
Y56H0.61.2

Table 3: Inhibitory Activity of Glecaprevir against NS3/4A Protease Variants (Enzymatic Assay)

NS3/4A Protease VariantIC50 (nM)Fold Change vs. Wild-Type
Wild-Type2.01.0
D168A70.035.0
A156T220.0110.0
Y56H2.51.25

Visualization of Workflows and Pathways

Signaling Pathways and Logical Relationships

experimental_workflow cluster_genotypic Genotypic Analysis cluster_phenotypic Phenotypic Analysis cluster_replicon HCV Replicon Assay cluster_enzymatic Enzymatic Assay patient_sample Patient Plasma/Serum rna_extraction Viral RNA Extraction patient_sample->rna_extraction rt_pcr RT-PCR (NS3 Amplification) rna_extraction->rt_pcr sequencing Sanger/NGS Sequencing rt_pcr->sequencing ras_identification RAS Identification sequencing->ras_identification sdm Site-Directed Mutagenesis ras_identification->sdm Inform Phenotypic Studies replicon_plasmid Replicon Plasmid (WT) replicon_plasmid->sdm in_vitro_transcription In Vitro Transcription replicon_plasmid->in_vitro_transcription mutant_plasmid Mutant Plasmid sdm->mutant_plasmid mutant_plasmid->in_vitro_transcription electroporation Electroporation into Huh-7 Cells in_vitro_transcription->electroporation drug_treatment_replicon Glecaprevir Treatment electroporation->drug_treatment_replicon replication_quantification Replication Quantification (Luciferase) drug_treatment_replicon->replication_quantification ec50_determination EC50 Determination replication_quantification->ec50_determination ec50_determination->ras_identification Correlate Genotype to Phenotype expression_vector NS3/4A Expression Vector protein_expression Protein Expression & Purification expression_vector->protein_expression purified_enzyme Purified NS3/4A Protease (WT/Mutant) protein_expression->purified_enzyme drug_treatment_enzymatic Glecaprevir Treatment purified_enzyme->drug_treatment_enzymatic fret_assay FRET Assay drug_treatment_enzymatic->fret_assay ic50_determination IC50 Determination fret_assay->ic50_determination ic50_determination->ras_identification Correlate Genotype to Phenotype

Caption: Overall workflow for this compound (glecaprevir) resistance studies.

hcv_replication_cycle cluster_host_cell Hepatocyte cluster_drug_targets Drug Targets entry HCV Entry uncoating Uncoating entry->uncoating translation Translation & Polyprotein Processing uncoating->translation replication RNA Replication translation->replication ns3_4a NS3/4A Protease translation->ns3_4a Cleavage ns5a NS5A translation->ns5a Processing replication->translation assembly Virion Assembly replication->assembly ns5b NS5B Polymerase replication->ns5b Replication release Release assembly->release glecaprevir Glecaprevir (this compound) glecaprevir->ns3_4a Inhibits pibrentasvir Pibrentasvir pibrentasvir->ns5a Inhibits

Caption: HCV replication cycle and targets of direct-acting antivirals.

resistance_mechanism glecaprevir Glecaprevir (this compound) ns3_4a_wt Wild-Type NS3/4A Protease glecaprevir->ns3_4a_wt Binds and Inhibits ns3_4a_mutant Mutant NS3/4A Protease (RAS) glecaprevir->ns3_4a_mutant Reduced Binding/Inhibition viral_replication HCV Replication ns3_4a_wt->viral_replication Enables ns3_4a_mutant->viral_replication Enables (in presence of drug)

Caption: Mechanism of glecaprevir resistance due to NS3/4A mutations.

References

Application Notes and Protocols: The Use of GS-493 in Studying Epithelial-Mesenchymal Transition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The epithelial-mesenchymal transition (EMT) is a fundamental biological process implicated in embryonic development, wound healing, and pathological conditions, most notably in cancer progression and metastasis. During EMT, epithelial cells lose their characteristic cell-cell adhesion and polarity, acquiring a mesenchymal phenotype associated with increased motility and invasiveness. A key signaling node in the intricate network governing EMT is the Src homology 2 domain-containing protein tyrosine phosphatase 2 (SHP2), encoded by the PTPN11 gene. SHP2 is a non-receptor protein tyrosine phosphatase that plays a crucial role in mediating signaling cascades downstream of receptor tyrosine kinases (RTKs) and cytokine receptors, which are often activated by EMT-inducing factors such as Hepatocyte Growth Factor (HGF) and Transforming Growth Factor-beta (TGF-β).

GS-493 is a potent and selective inhibitor of SHP2 with a reported IC50 of 71 nM. Its selectivity for SHP2 over other phosphatases like SHP1 and PTP1B makes it a valuable tool for dissecting the specific role of SHP2 in cellular processes. Notably, this compound has been demonstrated to block HGF-stimulated EMT in human pancreatic adenocarcinoma cells, highlighting its utility in studying and potentially targeting this critical cancer-related process. These application notes provide a comprehensive overview and detailed protocols for utilizing this compound to investigate the role of SHP2 in EMT.

Mechanism of Action of this compound in the Context of EMT

This compound exerts its effects by binding to the catalytic site of SHP2, thereby inhibiting its phosphatase activity. In the context of EMT, SHP2 is a critical downstream effector of various signaling pathways initiated by growth factors and cytokines. For instance, upon activation of RTKs by ligands such as HGF or Epidermal Growth Factor (EGF), SHP2 is recruited to phosphorylated docking proteins like GAB1. This recruitment leads to the activation of the Ras-ERK signaling pathway, a key driver of EMT. By inhibiting SHP2, this compound effectively uncouples RTK activation from downstream ERK signaling, thereby attenuating the transcriptional programs that orchestrate the mesenchymal transition. SHP2 has also been implicated in TGF-β-induced EMT, where it can modulate both Smad-dependent and -independent pathways. Therefore, this compound provides a means to probe the SHP2-dependence of these signaling axes in the induction and maintenance of the mesenchymal state. It is important to note that some studies have suggested potential off-target effects of this compound on receptors like PDGFRβ, a consideration for experimental design and data interpretation.

Data Presentation

The following tables summarize representative quantitative data from studies investigating the role of SHP2 in EMT. While specific data for this compound is emerging, these tables are compiled from studies using SHP2 inhibitors or knockdown approaches to illustrate the expected outcomes.

Table 1: Effect of SHP2 Inhibition on EMT Marker Expression

Cell LineTreatmentE-cadherin Expression (Fold Change vs. Control)Vimentin Expression (Fold Change vs. Control)Reference
H322 (Lung Cancer)SHP2 shRNAIncreasedDecreased[1]
HPAF-II (Pancreatic Cancer)SHP2 shRNAIncreasedDecreased[1]
T47D (Breast Cancer)IL-6 + SHP2 siRNAUpregulation of E-cadherin (attenuated IL-6 effect)-[2]
Triple Negative Breast Cancer CellsSHP2 DepletionUpregulationDownregulation[3]

Table 2: Functional Effects of SHP2 Inhibition on EMT-Related Phenotypes

Cell LineAssayTreatmentResultp-valueReference
T47D (Breast Cancer)Transwell InvasionSHP2 siRNASignificant reduction in invaded cells< 0.05[2]
T47D (Breast Cancer)Wound HealingSHP2 siRNASlower wound closure< 0.05
H322 (Lung Cancer)Wound HealingSHP2 shRNADecreased wound closure rate-
Ovarian Cancer CellsMigration and InvasionE-Cadherin Overexpression (downstream of SHP2)Reduced migration and invasion< 0.01

Experimental Protocols

Protocol 1: Induction of EMT and Treatment with this compound

This protocol describes the induction of EMT in epithelial cells using HGF and subsequent treatment with this compound to assess its inhibitory effects.

Materials:

  • Epithelial cell line of interest (e.g., A549, MDCK, HPAF-II)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Recombinant Human HGF (or TGF-β1)

  • This compound (dissolved in DMSO to a stock concentration of 10 mM)

  • 6-well or 12-well cell culture plates

  • Phosphate Buffered Saline (PBS)

Procedure:

  • Seed the epithelial cells in culture plates at a density that will result in 50-60% confluency on the day of treatment.

  • Allow cells to adhere and grow for 24 hours.

  • Starve the cells in serum-free medium for 12-24 hours prior to treatment.

  • Prepare the treatment media:

    • Control: Serum-free medium with DMSO (vehicle control).

    • EMT Induction: Serum-free medium with HGF (e.g., 20-50 ng/mL) or TGF-β1 (e.g., 5-10 ng/mL).

    • This compound Treatment: Serum-free medium with HGF (or TGF-β1) and varying concentrations of this compound (e.g., 10 nM, 50 nM, 100 nM, 500 nM). Include a this compound alone control.

  • Remove the starvation medium and add the prepared treatment media to the respective wells.

  • Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours) to observe morphological changes and for subsequent analysis of EMT markers.

Protocol 2: Western Blot Analysis of EMT Markers

This protocol details the procedure for analyzing the expression of key epithelial (E-cadherin) and mesenchymal (Vimentin, N-cadherin) markers following treatment with this compound.

Materials:

  • Treated cell lysates from Protocol 1

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (anti-E-cadherin, anti-Vimentin, anti-N-cadherin, anti-β-actin or GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Wash the treated cells with ice-cold PBS and lyse them in RIPA buffer.

  • Quantify the protein concentration of each lysate using the BCA assay.

  • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with the primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize to the loading control (β-actin or GAPDH).

Protocol 3: Wound Healing (Scratch) Assay for Cell Migration

This protocol assesses the effect of this compound on the migratory capacity of cells that have undergone EMT.

Materials:

  • Cells treated as in Protocol 1, grown to a confluent monolayer in 6-well plates

  • P200 pipette tip

  • Microscope with a camera

Procedure:

  • After the desired treatment period, create a sterile "scratch" in the confluent cell monolayer using a P200 pipette tip.

  • Gently wash the wells with PBS to remove detached cells.

  • Replace the medium with fresh treatment media (as in Protocol 1).

  • Capture images of the scratch at 0 hours and at subsequent time points (e.g., 8, 16, 24 hours).

  • Measure the width of the scratch at multiple points for each condition and time point.

  • Calculate the percentage of wound closure as: [(Initial Width - Final Width) / Initial Width] * 100.

Protocol 4: Transwell Invasion Assay

This protocol provides a more quantitative measure of the invasive potential of cells following treatment with this compound.

Materials:

  • Cells treated as in Protocol 1

  • Transwell inserts with 8 µm pore size, coated with Matrigel

  • 24-well plates

  • Serum-free medium and medium with 10% FBS

  • Cotton swabs

  • Crystal violet stain

Procedure:

  • Rehydrate the Matrigel-coated Transwell inserts with serum-free medium.

  • Harvest the treated cells and resuspend them in serum-free medium at a concentration of 1 x 10^5 cells/mL.

  • Add 200 µL of the cell suspension to the upper chamber of the Transwell insert.

  • Add 500 µL of medium containing 10% FBS (as a chemoattractant) to the lower chamber.

  • Incubate the plate for 24-48 hours.

  • After incubation, remove the non-invading cells from the upper surface of the membrane with a cotton swab.

  • Fix the invading cells on the lower surface of the membrane with methanol and stain with crystal violet.

  • Count the number of stained cells in several random fields under a microscope.

  • Calculate the percentage of invasion relative to the control group.

Visualizations

SHP2_Signaling_in_EMT cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factors HGF / EGF RTK Receptor Tyrosine Kinase (c-Met / EGFR) Growth Factors->RTK Binds GAB1 GAB1 RTK->GAB1 Phosphorylates SHP2_inactive SHP2 (inactive) GAB1->SHP2_inactive Recruits SHP2_active SHP2 (active) SHP2_inactive->SHP2_active Activates Ras Ras SHP2_active->Ras Dephosphorylates (activates) Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK EMT_TFs EMT Transcription Factors (Snail, Slug, ZEB) ERK->EMT_TFs Activates GS493 This compound GS493->SHP2_active Inhibits Gene_Expression Gene Expression Changes (↓ E-cadherin, ↑ Vimentin) EMT_TFs->Gene_Expression Regulates

Caption: SHP2 signaling pathway in growth factor-induced EMT and the inhibitory action of this compound.

Experimental_Workflow cluster_setup Experimental Setup cluster_analysis Analysis cluster_data Data Interpretation A 1. Seed Epithelial Cells B 2. Induce EMT (e.g., HGF/TGF-β) A->B C 3. Treat with this compound B->C D Morphological Assessment C->D E EMT Marker Analysis (Western Blot / IF) C->E F Functional Assays (Migration / Invasion) C->F G Quantify Changes in Markers and Phenotypes D->G E->G F->G H Determine IC50 and Efficacy of this compound G->H

Caption: General experimental workflow for studying the effect of this compound on EMT.

References

Measuring SHP2 Inhibition by GS-493: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Src homology region 2 domain-containing phosphatase 2 (SHP2), encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that plays a critical role in mediating cell proliferation, differentiation, and survival.[1][2] It is a key component of multiple signaling pathways, including the RAS-RAF-MEK-ERK, PI3K-AKT, and JAK-STAT pathways.[3][4][5] Dysregulation of SHP2 activity is implicated in the pathogenesis of various developmental disorders and cancers. GS-493 is a selective inhibitor of SHP2 with a reported IC50 of 71 nM, demonstrating significant selectivity over other phosphatases such as SHP1 and PTP1B. These application notes provide detailed protocols for a suite of assays to characterize the inhibition of SHP2 by this compound, from initial biochemical validation to cellular target engagement and downstream signaling effects.

Data Presentation

Table 1: In Vitro Inhibitory Activity of this compound

TargetIC50 (nM)Selectivity vs. SHP1Selectivity vs. PTP1BReference
SHP27129-fold45-fold
SHP12080--
PTP1B3170--

Signaling Pathway Overview

SHP2 acts as a central node in signal transduction. Upon activation by receptor tyrosine kinases (RTKs), it dephosphorylates specific substrates, leading to the activation of downstream pathways, most notably the RAS-ERK pathway, which is crucial for cell proliferation and survival.

SHP2_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) Grb2 Grb2 RTK->Grb2 recruits SHP2_inactive SHP2 (Inactive) RTK->SHP2_inactive SOS SOS Grb2->SOS RAS RAS SOS->RAS activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation SHP2_active SHP2 (Active) SHP2_inactive->SHP2_active SHP2_active->RAS promotes activation GS493 This compound GS493->SHP2_active inhibits

Caption: SHP2 Signaling Pathway and Point of Inhibition by this compound.

Experimental Protocols

SHP2 Enzymatic Assay (Fluorogenic)

This assay quantifies the enzymatic activity of SHP2 by measuring the fluorescence generated from the dephosphorylation of a fluorogenic substrate.

Workflow Diagram

Enzymatic_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Assay Buffer, SHP2 Enzyme, this compound, and DiFMUP Substrate Incubate Incubate SHP2 with this compound Reagents->Incubate Add_Substrate Add DiFMUP Substrate to Initiate Reaction Incubate->Add_Substrate Measure Measure Fluorescence (Ex/Em = 358/450 nm) Add_Substrate->Measure Calculate Calculate % Inhibition and Determine IC50 Measure->Calculate

Caption: Workflow for the SHP2 Enzymatic Assay.

Materials:

  • Recombinant human SHP2 protein

  • This compound

  • Assay Buffer: 50 mM Bis-Tris (pH 6.0), 50 mM NaCl, 5 mM DTT, 0.01% Tween-20

  • Substrate: 6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP)

  • 384-well black microplate

  • Fluorescence plate reader

Procedure:

  • Prepare a working solution of SHP2 in the assay buffer. The final concentration should be determined empirically to ensure a linear reaction rate (e.g., 0.5 nM).

  • Prepare serial dilutions of this compound in DMSO and then dilute further in the assay buffer.

  • Add 5 µL of the diluted this compound or vehicle (DMSO) to the wells of the 384-well plate.

  • Add 10 µL of the SHP2 working solution to each well and incubate for 15-30 minutes at room temperature.

  • Initiate the enzymatic reaction by adding 10 µL of DiFMUP substrate. The final concentration of DiFMUP should be at or near its Km for SHP2.

  • Immediately begin kinetic measurement of fluorescence intensity at an excitation wavelength of 358 nm and an emission wavelength of 450 nm for 30-60 minutes.

  • Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve).

  • Determine the percent inhibition for each concentration of this compound relative to the vehicle control.

  • Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cell-Based p-ERK Western Blot Assay

This protocol assesses the ability of this compound to inhibit SHP2-mediated signaling in a cellular context by measuring the phosphorylation of a key downstream effector, ERK.

Workflow Diagram

Western_Blot_Workflow Seed_Cells Seed Cells in Culture Plates Treat_Cells Treat Cells with this compound Seed_Cells->Treat_Cells Stimulate_Cells Stimulate with Growth Factor (e.g., EGF) Treat_Cells->Stimulate_Cells Lyse_Cells Lyse Cells and Quantify Protein Stimulate_Cells->Lyse_Cells SDS_PAGE SDS-PAGE and Transfer to Membrane Lyse_Cells->SDS_PAGE Antibody_Incubation Incubate with Primary (p-ERK, Total ERK) and Secondary Antibodies SDS_PAGE->Antibody_Incubation Detection Detect Chemiluminescence Antibody_Incubation->Detection Analysis Analyze Band Intensities Detection->Analysis

Caption: Workflow for the Cell-Based p-ERK Western Blot Assay.

Materials:

  • Cancer cell line with active RTK signaling (e.g., KYSE-520, HPAF)

  • Complete cell culture medium

  • This compound

  • Growth factor (e.g., EGF, HGF)

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Seed cells in 6-well plates and allow them to adhere overnight.

  • Starve the cells in a serum-free medium for 4-6 hours.

  • Pre-treat the cells with various concentrations of this compound or vehicle for 1-2 hours.

  • Stimulate the cells with a growth factor (e.g., 50 ng/mL EGF) for 10-15 minutes.

  • Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.

  • Denature the protein samples by boiling in Laemmli buffer.

  • Separate 20-30 µg of protein per lane by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.

  • Incubate the membrane with anti-phospho-ERK1/2 antibody overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with an anti-total-ERK1/2 antibody as a loading control.

  • Quantify the band intensities using densitometry software and normalize the p-ERK signal to the total ERK signal.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to verify the direct binding of this compound to SHP2 within intact cells. Ligand binding typically stabilizes the target protein, leading to a higher melting temperature.

Workflow Diagram

CETSA_Workflow Treat_Cells Treat Cells with this compound or Vehicle Heat_Shock Heat Cells at Various Temperatures Treat_Cells->Heat_Shock Lyse_Cells Lyse Cells and Separate Soluble and Insoluble Fractions Heat_Shock->Lyse_Cells Analyze_Soluble Analyze Soluble Fraction by Western Blot for SHP2 Lyse_Cells->Analyze_Soluble Generate_Curve Generate Thermal Melt Curve Analyze_Soluble->Generate_Curve Determine_Shift Determine Thermal Shift (ΔTm) Generate_Curve->Determine_Shift

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Materials:

  • Cell line of interest

  • This compound

  • PBS

  • Lysis buffer with protease inhibitors

  • Primary antibody: anti-SHP2

  • HRP-conjugated secondary antibody

Procedure:

  • Culture cells to 80-90% confluency and treat with this compound or vehicle for 1 hour.

  • Harvest the cells, wash with PBS, and resuspend in PBS.

  • Aliquot the cell suspension into PCR tubes.

  • Heat the aliquots at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.

  • Lyse the cells by freeze-thaw cycles.

  • Separate the soluble and precipitated protein fractions by centrifugation at high speed.

  • Collect the supernatant (soluble fraction) and analyze the amount of soluble SHP2 at each temperature by Western blot.

  • Plot the band intensity of soluble SHP2 against the temperature for both vehicle- and this compound-treated samples.

  • Fit the data to a Boltzmann sigmoidal equation to determine the melting temperature (Tm) for each condition. The difference in Tm (ΔTm) indicates the stabilizing effect of this compound.

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR provides real-time, label-free analysis of the binding interaction between this compound and SHP2, allowing for the determination of association (ka) and dissociation (kd) rate constants, and the equilibrium dissociation constant (KD).

Workflow Diagram

SPR_Workflow Immobilize Immobilize SHP2 on Sensor Chip Inject Inject Serial Dilutions of this compound Immobilize->Inject Measure Measure Binding Response (Association & Dissociation) Inject->Measure Analyze Analyze Sensorgrams to Determine ka, kd, and KD Measure->Analyze

Caption: Workflow for Surface Plasmon Resonance (SPR) Analysis.

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5)

  • Amine coupling kit

  • Recombinant human SHP2 protein

  • This compound

  • Running buffer (e.g., HBS-EP+)

Procedure:

  • Immobilize recombinant SHP2 onto the surface of a sensor chip using standard amine coupling chemistry.

  • Prepare a series of dilutions of this compound in the running buffer.

  • Inject the this compound solutions over the immobilized SHP2 surface, followed by a dissociation phase with running buffer.

  • Record the binding response (in Resonance Units, RU) over time to generate sensorgrams.

  • Regenerate the sensor surface between injections if necessary.

  • Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the kinetic parameters (ka, kd) and the affinity (KD).

Conclusion

The assays described provide a comprehensive framework for characterizing the inhibitory activity of this compound against SHP2. The enzymatic assay confirms direct inhibition of catalytic activity, while the Western blot and CETSA assays validate target engagement and downstream pathway modulation in a cellular environment. Finally, SPR offers a detailed quantitative analysis of the binding kinetics. Together, these methods are essential for advancing the preclinical development of SHP2 inhibitors like this compound.

References

Troubleshooting & Optimization

GS-493 off-target effects on PDGFRβ and SRC

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: GS-493

This technical support guide provides researchers, scientists, and drug development professionals with information and troubleshooting advice for investigating the potential off-target effects of this compound on the protein tyrosine kinases PDGFRβ and SRC.

Frequently Asked Questions (FAQs)

Q1: What is the primary molecular target of this compound?

This compound is a selective inhibitor of the protein tyrosine phosphatase SHP2 (PTPN11), with a reported IC50 of 71 nM.[1] Its primary mechanism of action is to block the catalytic activity of SHP2, which is a key signaling node downstream of multiple receptor tyrosine kinases (RTKs) involved in the RAS-MAPK pathway.[1]

Q2: Why should I investigate off-target effects of a SHP2 inhibitor on kinases like PDGFRβ and SRC?

While this compound is designed to be a selective phosphatase inhibitor, it is crucial to characterize its activity against other enzymes, particularly protein kinases, for several reasons:

  • Comprehensive Selectivity Profiling: Understanding the full selectivity profile of a compound is essential to ensure that the observed biological effects are due to the inhibition of the intended target (on-target) and not an unintended one (off-target).[2][3]

  • Shared ATP-Binding Pockets: Although phosphatases and kinases have different catalytic mechanisms, some small molecules can exhibit cross-reactivity, especially if they interact with structurally similar regions.[2]

  • Interconnected Signaling Pathways: SHP2, PDGFRβ, and SRC are all critical components of growth factor signaling pathways. An off-target effect on PDGFRβ or SRC could lead to a misinterpretation of experimental results attributed solely to SHP2 inhibition.

  • Toxicity and Side Effects: Unintended inhibition of kinases can lead to cellular toxicity or other adverse effects that are unrelated to the inhibition of SHP2.

Q3: What are common experimental signs of potential off-target effects?

Researchers may suspect off-target effects if they observe the following:

  • Inconsistent Potency: The concentration of this compound required to produce a cellular phenotype is significantly different from its biochemical IC50 for SHP2.

  • Unexpected Phenotype: The observed cellular response does not match the known biological role of SHP2 inhibition.

  • High Cytotoxicity: The compound causes significant cell death at concentrations needed to achieve the desired on-target effect.

  • Discrepancies with Control Compounds: Using a structurally different SHP2 inhibitor does not reproduce the same phenotype as this compound.

Q4: How can I definitively test if this compound directly inhibits PDGFRβ or SRC?

The most direct methods are:

  • In Vitro Kinase Assays: These assays measure the ability of this compound to inhibit the phosphorylation of a substrate by purified, recombinant PDGFRβ or SRC kinase domains. This provides a direct measure of inhibitory potency (e.g., IC50).

  • Cell-Based Phosphorylation Assays: These experiments assess the phosphorylation status of the kinase or its direct downstream substrates in intact cells. For example, one could measure PDGFRβ autophosphorylation upon PDGF stimulation or SRC autophosphorylation at tyrosine 419 in the presence of this compound.

Troubleshooting Guide

Problem / Observation Possible Cause Recommended Action
High cytotoxicity is observed at effective concentrations of this compound. 1. The observed toxicity is a known on-target effect of potent SHP2 inhibition in your cell model.2. The cytotoxicity is due to an off-target effect, potentially on a critical survival kinase.1. Validate with a different SHP2 inhibitor: Test if a structurally unrelated SHP2 inhibitor causes similar toxicity at an equivalent on-target inhibitory concentration.2. Perform a kinome-wide screen: Screen this compound against a broad panel of kinases to identify potential off-target interactions that could explain the toxicity.
The cellular phenotype (e.g., reduced migration) does not correlate with the IC50 of this compound for SHP2. 1. The phenotype is driven by a more potent off-target effect.2. The compound has poor cell permeability, requiring higher concentrations to inhibit intracellular SHP2.3. The phenotype is a result of inhibiting multiple targets (polypharmacology).1. Measure off-target potency: Directly measure the IC50 of this compound against suspected off-targets like PDGFRβ and SRC.2. Confirm target engagement: Use a cellular thermal shift assay (CETSA) or a similar method to confirm that this compound is binding to SHP2 in your cells at the concentrations used.3. Knockdown/rescue experiments: Use siRNA to knock down SHP2 and see if it phenocopies the effect of this compound. If not, an off-target effect is likely.
In vitro kinase assay shows no inhibition of PDGFRβ or SRC, but cellular data suggests an effect. 1. This compound is not a direct inhibitor of the kinase but affects an upstream or downstream signaling component.2. The compound is metabolized into an active inhibitor within the cell.3. The in vitro assay conditions (e.g., ATP concentration) are not representative of the cellular environment.1. Map the pathway: Use Western blotting to analyze the phosphorylation status of proteins upstream and downstream of PDGFRβ and SRC to pinpoint the disruption.2. Test metabolites: If possible, synthesize and test potential metabolites of this compound in the in vitro kinase assay.3. Vary ATP concentration: Run the kinase assay at different ATP concentrations (e.g., near the Km and at physiological levels of ~1 mM) to check for ATP-competitive effects.

Quantitative Data on Inhibitory Activity

The following table presents the known inhibitory concentration of this compound against its primary target, SHP2, alongside hypothetical data for potential off-target kinases to illustrate how a selectivity profile is presented. Actual experimental validation is required to determine the true off-target activity.

CompoundPrimary TargetOn-Target IC50Potential Off-TargetOff-Target IC50 (Hypothetical)Selectivity Fold (Off-Target/On-Target)
This compound SHP2 71 nM PDGFRβ>10,000 nM>140-fold
SRC>10,000 nM>140-fold

A higher selectivity fold-change indicates greater specificity for the on-target versus the off-target.

Experimental Protocols

Protocol 1: In Vitro Kinase Assay for PDGFRβ or SRC

This protocol provides a general framework for determining the IC50 of this compound against PDGFRβ or SRC using a luminescence-based assay that measures ATP consumption.

Materials:

  • Recombinant human PDGFRβ or SRC kinase (active)

  • Kinase-specific substrate (e.g., Poly(Ala,Glu,Lys,Tyr) for PDGFRβ, KVEKIGEGTYGVVYK for SRC)

  • Kinase Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

  • This compound stock solution in DMSO

  • ATP solution

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • White, opaque 384-well assay plates

Procedure:

  • Compound Dilution: Prepare a serial dilution of this compound in kinase buffer + DMSO, ensuring the final DMSO concentration in the assay is ≤1%. Include a DMSO-only vehicle control.

  • Reaction Setup: In a 384-well plate, add the following in order:

    • 1 µL of diluted this compound or vehicle control.

    • 2 µL of kinase solution (pre-diluted in kinase buffer to the desired concentration).

    • Incubate for 10 minutes at room temperature to allow the compound to bind to the kinase.

  • Initiate Kinase Reaction: Add 2 µL of a substrate/ATP mix (pre-diluted in kinase buffer). The final ATP concentration should be at or near the Km for the respective kinase.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • Terminate and Detect:

    • Add 5 µL of ADP-Glo™ Reagent to deplete unused ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Read the luminescence on a plate reader.

  • Data Analysis: Convert luminescence to % kinase inhibition relative to the DMSO control. Plot the % inhibition against the log of this compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Protocol 2: Western Blot for Cellular p-SRC (Y419) Inhibition

This protocol assesses the effect of this compound on SRC autophosphorylation in a cellular context.

Materials:

  • Cell line with detectable basal SRC activity (e.g., MEF cells)

  • Cell culture medium and supplements

  • This compound

  • Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies: anti-phospho-SRC (Tyr419), anti-total-SRC, anti-β-actin (loading control)

  • HRP-conjugated secondary antibody

  • ECL substrate and imaging system

Procedure:

  • Cell Treatment: Plate cells and allow them to adhere. Treat cells with increasing concentrations of this compound (and a vehicle control) for a predetermined time (e.g., 2-24 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them on ice with lysis buffer.

  • Protein Quantification: Scrape the lysates, centrifuge to pellet debris, and determine the protein concentration of the supernatant using a BCA or Bradford assay.

  • SDS-PAGE: Normalize protein amounts for all samples, add Laemmli buffer, boil, and load onto a polyacrylamide gel. Run the gel to separate proteins by size.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

    • Incubate the membrane with primary antibody against p-SRC (Y419) overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an ECL substrate.

  • Stripping and Reprobing: Strip the membrane and re-probe with antibodies for total SRC and then β-actin to ensure equal protein loading.

  • Data Analysis: Quantify the band intensities for p-SRC, total SRC, and β-actin. Normalize the p-SRC signal to total SRC and the loading control. Compare the normalized p-SRC levels in this compound-treated samples to the vehicle control.

Visualizations

Signaling Pathway Diagrams

PDGFRB_Pathway PDGF PDGF Ligand PDGFRB PDGFRβ Receptor PDGF->PDGFRB Binds PI3K PI3K PDGFRB->PI3K Activates SHP2 SHP2 (On-Target) PDGFRB->SHP2 Recruits AKT Akt PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation GS493 This compound (Hypothetical Off-Target) GS493->PDGFRB RAS RAS-MAPK Pathway SHP2->RAS

Diagram 1: Simplified PDGFRβ signaling pathway with hypothetical this compound off-target site.

SRC_Pathway RTK Receptor Tyrosine Kinase (e.g., PDGFR) SRC_inactive SRC (inactive) RTK->SRC_inactive Activates SRC_active SRC (active) pY419 SRC_inactive->SRC_active Autophosphorylation FAK FAK SRC_active->FAK Phosphorylates Motility Cell Motility & Invasion FAK->Motility GS493 This compound (Hypothetical Off-Target) GS493->SRC_active

Diagram 2: Simplified SRC activation pathway with hypothetical this compound off-target site.
Experimental Workflow Diagram

Workflow A Observation: Unexpected Phenotype or Potency Mismatch with this compound B Hypothesis: Phenotype is due to off-target effects on PDGFRβ or SRC A->B C Step 1: In Vitro Kinase Assay B->C D Step 2: Cell-Based Assay (Western Blot for p-SRC/p-Akt) B->D E Result: Direct Inhibition? C->E F Result: In-Cell Inhibition? D->F E->D No G Conclusion: Off-target effect confirmed. Re-evaluate experimental data. E->G Yes F->G Yes H Conclusion: Phenotype is likely not due to direct kinase inhibition. Investigate other mechanisms. F->H No

Diagram 3: Workflow for investigating potential off-target effects of this compound.

References

Technical Support Center: Overcoming Low Cell Permeability of GS-493

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the low cell permeability of the SHP2 inhibitor, GS-493.

Frequently Asked Questions (FAQs)

Q1: We are observing lower than expected efficacy of this compound in our cell-based assays. Could low cell permeability be the cause?

A1: Yes, this is a likely possibility. Small molecule inhibitors of protein tyrosine phosphatases (PTPs), like this compound, often possess charged or polar functional groups that mimic the phosphotyrosine substrate.[1][2] While these features are crucial for high-affinity binding to the catalytic site of SHP2, they can also hinder the molecule's ability to passively diffuse across the lipid bilayer of the cell membrane. This can result in a low intracellular concentration of this compound, leading to reduced target engagement and diminished downstream effects, even at concentrations that are effective in biochemical assays.

Q2: What are the key physicochemical properties of a compound that influence its cell permeability?

A2: Several factors, often summarized by Lipinski's Rule of Five, can predict the cell permeability of a small molecule. These include:

  • Molecular Weight: Larger molecules generally exhibit lower permeability.

  • Lipophilicity (LogP): A balanced lipophilicity is crucial. Very hydrophilic or very lipophilic compounds tend to have poor permeability.

  • Hydrogen Bond Donors and Acceptors: A high number of hydrogen bond donors and acceptors increases the polarity of a molecule, reducing its ability to cross the nonpolar cell membrane.

  • Polar Surface Area (PSA): A higher PSA is generally associated with lower permeability.

Some SHP2 inhibitors have been designed to have good drug-like properties and membrane permeability by considering these factors.[3]

Q3: Are there any formulation strategies we can try in the lab to improve the cellular uptake of this compound for our in vitro experiments?

A3: For in vitro studies, ensuring this compound is fully solubilized in your culture medium is the first critical step. This compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. When diluting this stock into your aqueous cell culture medium, ensure the final DMSO concentration is low (typically <0.5%) to avoid solvent-induced cytotoxicity. If you suspect precipitation of this compound in the aqueous medium, you can try the following:

  • Use of a Co-solvent: In some cases, a small amount of a biocompatible co-solvent, in addition to DMSO, may help maintain solubility.

  • Formulation with Pluronic F-127: For challenging compounds, a non-ionic surfactant like Pluronic F-127 can be used to create micelles that encapsulate the compound and improve its apparent solubility and stability in aqueous solutions.

Q4: What are more advanced strategies to overcome the low cell permeability of SHP2 inhibitors like this compound?

A4: A promising strategy for improving the cellular uptake of inhibitors with polar groups is the prodrug approach .[1][2][4][5][6] This involves chemically modifying the polar functional groups (like carboxylic acids or phosphates) into more lipophilic esters. These ester prodrugs can more readily cross the cell membrane. Once inside the cell, endogenous esterases cleave the modifying group, releasing the active this compound compound. This strategy has been successfully employed for other SHP2 inhibitors to convert them into cell-active molecules.[1][2]

Troubleshooting Guide

Issue: High IC50 in Cellular Assays Compared to Biochemical Assays

This is a classic indicator of poor cell permeability. The table below illustrates a hypothetical, yet typical, dataset for a SHP2 inhibitor with permeability issues.

Assay TypeMetricThis compoundPermeability-Optimized Prodrug
Biochemical AssayIC50 (nM)7580
Cell-Based Assay (p-ERK inhibition)IC50 (µM)150.5
Caco-2 PermeabilityP_app_ (10⁻⁶ cm/s)0.28.5
  • P_app_ (Apparent Permeability Coefficient): A measure of the rate at which a compound crosses a cell monolayer.

Troubleshooting Steps:

  • Verify Compound Integrity and Solubility:

    • Confirm the identity and purity of your this compound stock by LC-MS.

    • Ensure complete solubilization of this compound in DMSO before diluting in cell culture media. Visually inspect for any precipitation after dilution.

  • Optimize Assay Conditions:

    • Incubation Time: Increase the incubation time with this compound to allow for more compound to accumulate inside the cells.

    • Serum Concentration: If permissible for your cell line and assay, temporarily reducing the serum concentration in the medium can decrease protein binding of this compound, potentially increasing the free fraction available for cellular uptake.

  • Quantify Intracellular Concentration:

    • Directly measure the intracellular concentration of this compound using LC-MS/MS. A detailed protocol is provided below. This will definitively determine if insufficient intracellular accumulation is the issue.

  • Consider a Prodrug Strategy:

    • If available, test a more cell-permeable analog or a prodrug of this compound. The expected outcome would be a significant decrease in the cellular IC50, bringing it closer to the biochemical IC50.

Experimental Protocols

Protocol 1: Caco-2 Permeability Assay

This assay is the gold standard for in vitro prediction of intestinal drug absorption and can be used to quantify the permeability of this compound.[7][8][9][10][11]

Methodology:

  • Cell Culture: Caco-2 cells are seeded on permeable Transwell® inserts and cultured for 21 days to allow for differentiation and formation of a confluent monolayer with tight junctions.

  • Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the Transepithelial Electrical Resistance (TEER) and by assessing the permeability of a low-permeability marker like Lucifer Yellow.

  • Permeability Measurement:

    • The culture medium is replaced with a transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

    • This compound is added to the apical (donor) chamber.

    • At various time points, samples are taken from the basolateral (receiver) chamber.

    • The concentration of this compound in the samples is quantified by LC-MS/MS.

  • Data Analysis: The apparent permeability coefficient (P_app_) is calculated using the following equation:

    • P_app_ = (dQ/dt) / (A * C₀)

    • Where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.

Protocol 2: Measurement of Intracellular this compound Concentration by LC-MS/MS

This protocol allows for the direct quantification of this compound that has entered the cells.[12]

Methodology:

  • Cell Treatment: Plate cells in a multi-well plate and allow them to adhere. Treat the cells with this compound at the desired concentration and for the desired time.

  • Cell Lysis and Extraction:

    • Aspirate the medium and wash the cells three times with ice-cold PBS to remove extracellular compound.

    • Lyse the cells and extract the compound by adding a solution of 80% methanol in water.

    • Incubate on ice for 10 minutes.

    • Scrape the cells and collect the lysate.

  • Sample Preparation:

    • Centrifuge the lysate to pellet cell debris.

    • Collect the supernatant containing the intracellular this compound.

    • Dry the supernatant under vacuum.

    • Reconstitute the sample in a suitable solvent for LC-MS/MS analysis.

  • LC-MS/MS Analysis: Quantify the concentration of this compound in the samples using a validated LC-MS/MS method with a standard curve.

  • Data Normalization: Normalize the intracellular concentration to the cell number or total protein content of the cell lysate.

Visualizing Key Concepts

SHP2 Signaling Pathway and Point of Inhibition

SHP2_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) GRB2 GRB2 RTK->GRB2 pY SHP2 SHP2 RTK->SHP2 pY SOS1 SOS1 GRB2->SOS1 RAS RAS SOS1->RAS SHP2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation Survival ERK->Proliferation GS493 This compound GS493->SHP2

Caption: Simplified SHP2 signaling pathway and the inhibitory action of this compound.

Experimental Workflow for Assessing this compound Permeability

Workflow A Start: Low cellular efficacy of this compound observed B Hypothesis: Low cell permeability A->B C Troubleshooting Step 1: Verify Compound & Solubility B->C D Troubleshooting Step 2: Optimize Assay Conditions (Time, Serum) B->D E Experimental Validation 1: Caco-2 Permeability Assay C->E F Experimental Validation 2: Measure Intracellular Concentration (LC-MS/MS) D->F G Data Analysis: Calculate Papp & Intracellular Conc. E->G F->G H Conclusion: Permeability is a limiting factor? G->H H->D No, re-evaluate assay parameters I Solution: Implement Prodrug Strategy H->I Yes J Re-evaluate: Test prodrug in cellular assays I->J

Caption: Logical workflow for troubleshooting and overcoming this compound permeability issues.

Prodrug Strategy for Enhanced Cell Permeability

Prodrug_Concept cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Prodrug This compound Prodrug (Lipophilic) Membrane Prodrug->Membrane Passive Diffusion Esterases Esterases Membrane->Esterases ActiveDrug Active this compound (Polar) Esterases->ActiveDrug Cleavage

Caption: Mechanism of the prodrug strategy to increase intracellular this compound concentration.

References

Technical Support Center: Optimizing GS-4997 (Selonsertib) Dosage for In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance for optimizing the dosage of GS-4997 (Selonsertib), a selective inhibitor of Apoptosis Signal-regulating Kinase 1 (ASK1), in preclinical in vivo studies. Here you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and summarized data to facilitate your research.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of GS-4997?

A1: GS-4997, also known as Selonsertib, is an orally bioavailable small molecule that selectively inhibits Apoptosis Signal-regulating Kinase 1 (ASK1).[1][2] ASK1 is a key component of the mitogen-activated protein kinase (MAPK) signaling pathway and is activated by various cellular stressors, including oxidative stress, endoplasmic reticulum (ER) stress, and inflammatory cytokines.[1][2] By inhibiting ASK1, GS-4997 prevents the downstream phosphorylation of p38 MAPK and c-Jun N-terminal kinase (JNK), thereby mitigating inflammatory responses, apoptosis, and fibrosis.[1]

Q2: What are the primary challenges I might face when conducting in vivo studies with GS-4997?

A2: Common challenges with in vivo studies of kinase inhibitors like GS-4997 include:

  • Achieving optimal drug exposure: Ensuring adequate oral bioavailability and maintaining effective concentrations at the target tissue.

  • Off-target effects: While GS-4997 is selective for ASK1, high concentrations may lead to off-target activities.

  • Animal model selection: The choice of animal model is critical and can significantly impact the study's outcome. Different models of the same disease may yield conflicting results.

  • Vehicle selection and formulation: The solubility and stability of GS-4997 in the chosen vehicle for oral administration are crucial for consistent dosing.

  • Monitoring target engagement: Confirming that GS-4997 is interacting with its intended target, ASK1, in the tissue of interest is essential for interpreting results.

Q3: How do I prepare an oral formulation of GS-4997 for rodent studies?

A3: GS-4997 can be formulated for oral gavage in rodents. A common vehicle is 0.5% methylcellulose in water. To prepare the formulation, the required amount of GS-4997 is typically suspended in the vehicle. It is crucial to ensure a homogenous suspension before each administration to guarantee accurate dosing. For compounds with poor palatability, alternative methods like incorporating the drug into a flavored jelly can be considered to minimize stress associated with oral gavage.

Q4: What are the key pharmacodynamic markers to assess GS-4997 activity in vivo?

A4: To confirm target engagement and downstream pathway modulation, the following pharmacodynamic biomarkers can be assessed in tissue lysates (e.g., liver) via Western blotting:

  • Phospho-ASK1 (p-ASK1): A direct marker of ASK1 activation.

  • Phospho-p38 (p-p38) and Phospho-JNK (p-JNK): Downstream targets of ASK1. A reduction in the phosphorylation of these proteins indicates successful target engagement by GS-4997.

  • Markers of inflammation and fibrosis: Depending on the disease model, levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and fibrosis markers (e.g., α-SMA, collagen) can be measured.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
High variability in experimental results Inconsistent drug formulation and administration.Ensure the GS-4997 suspension is homogenous before each oral gavage. Use precise techniques for oral administration to minimize volume variations. Consider using a positive displacement pipette for viscous suspensions.
Animal stress affecting disease progression.Handle animals gently and allow for an acclimatization period before starting the experiment. For long-term studies, consider less stressful administration methods if possible.
Lack of efficacy despite high dosage Poor oral bioavailability.Assess the pharmacokinetic profile of GS-4997 in your specific animal model and formulation to ensure adequate systemic exposure.
Rapid metabolism of the compound.Determine the half-life of GS-4997 in your model to optimize the dosing frequency.
Inappropriate animal model.Carefully select an animal model that is known to be responsive to the modulation of the ASK1 pathway for the disease under investigation.
Observed toxicity or adverse effects Off-target effects at high concentrations.Perform a dose-response study to identify the minimum effective dose with the lowest toxicity. Monitor animals closely for any signs of adverse effects.
Vehicle-related toxicity.Include a vehicle-only control group to differentiate between compound- and vehicle-induced effects.
Difficulty in detecting target engagement Insufficient drug concentration at the target tissue.Correlate pharmacokinetic data with pharmacodynamic readouts in the target tissue.
Timing of sample collection.Collect tissues at the expected time of peak drug concentration and target modulation.
Low antibody quality for Western blotting.Validate antibodies for specificity and sensitivity before use.

Data Presentation: In Vivo Dosages of GS-4997

The following tables summarize reported in vivo dosages of GS-4997 in various preclinical models.

Table 1: GS-4997 Dosage in Mouse Models

Disease ModelStrainDoseRouteFrequencyReference
Acute Liver Failure (ALF)C57BL/6J15, 30, 60 mg/kgi.p.Single dose
Nonalcoholic Steatohepatitis (NASH)-30 mg/kgq.d.Daily
Diet-Induced Obesity (DIO)C57BL/6-Oral gavageFor 2 consecutive days
Acetaminophen-induced Liver InjuryC57BL/6-Oral gavageSingle dose

Table 2: GS-4997 Dosage in Rat Models

Disease ModelStrainDoseRouteFrequencyReference
Liver Fibrosis (DMN-induced)Sprague-Dawley10, 50 mg/kgOralFive times

Experimental Protocols

Western Blotting for Phosphorylated ASK1, p38, and JNK in Liver Tissue

This protocol is for assessing the pharmacodynamic effects of GS-4997 by measuring the phosphorylation status of ASK1 and its downstream targets.

Materials:

  • Liver tissue samples

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies: anti-p-ASK1 (Thr845), anti-ASK1, anti-p-p38, anti-p38, anti-p-JNK, anti-JNK, and a loading control (e.g., anti-GAPDH or anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Protein Extraction: Homogenize frozen liver tissue in ice-cold RIPA buffer. Centrifuge the lysate to pellet cellular debris and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibodies overnight at 4°C with gentle agitation. Use the antibody concentrations recommended by the manufacturer.

  • Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washing, apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Quantification: Densitometrically quantify the bands and normalize the phosphorylated protein levels to the total protein levels.

Sirius Red Staining for Liver Fibrosis Quantification

This protocol is used to visualize and quantify collagen deposition in liver sections, a key indicator of fibrosis.

Materials:

  • Formalin-fixed, paraffin-embedded liver tissue sections

  • Xylene

  • Ethanol series (100%, 95%, 70%)

  • Distilled water

  • Picro-Sirius Red solution (0.1% Sirius Red in saturated picric acid)

  • Acidified water (0.5% acetic acid in water)

  • Mounting medium

Procedure:

  • Deparaffinization and Rehydration: Deparaffinize the tissue sections in xylene and rehydrate through a graded series of ethanol to distilled water.

  • Staining: Immerse the slides in Picro-Sirius Red solution for 1 hour.

  • Washing: Quickly rinse the slides with acidified water to remove excess stain.

  • Dehydration and Mounting: Dehydrate the sections through a graded ethanol series and clear in xylene. Mount the coverslips using a permanent mounting medium.

  • Imaging and Quantification: Acquire images of the stained sections using a bright-field microscope. The collagen fibers will appear red on a pale yellow background. Use image analysis software to quantify the percentage of the Sirius Red-positive area relative to the total tissue area.

Mandatory Visualizations

ASK1_Signaling_Pathway Stress Cellular Stress (Oxidative, ER Stress, Cytokines) ASK1 ASK1 Stress->ASK1 Activates pASK1 p-ASK1 (Active) ASK1->pASK1 Phosphorylation GS4997 GS-4997 (Selonsertib) GS4997->pASK1 Inhibits MKK36 MKK3/6 pASK1->MKK36 MKK47 MKK4/7 pASK1->MKK47 p38 p38 MAPK MKK36->p38 Phosphorylates JNK JNK MKK47->JNK Phosphorylates Downstream Inflammation, Apoptosis, Fibrosis p38->Downstream JNK->Downstream

Caption: GS-4997 inhibits the ASK1 signaling pathway.

Experimental_Workflow cluster_0 In Vivo Study cluster_1 Ex Vivo Analysis Animal_Model Select Animal Model (e.g., NASH, Fibrosis) Dosing Oral Administration of GS-4997 (Dose-Response Study) Animal_Model->Dosing Monitoring Monitor Animal Health and Disease Progression Dosing->Monitoring Sample_Collection Collect Tissues at Endpoint Monitoring->Sample_Collection Histology Histological Analysis (Sirius Red Staining) Sample_Collection->Histology Western_Blot Western Blotting (p-ASK1, p-p38, p-JNK) Sample_Collection->Western_Blot Data_Analysis Data Analysis and Interpretation Histology->Data_Analysis Western_Blot->Data_Analysis

Caption: Workflow for in vivo evaluation of GS-4997.

References

troubleshooting GS-493 insolubility in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the handling and use of the selective SHP2 inhibitor, GS-493, with a focus on troubleshooting its insolubility in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent and selective inhibitor of the protein tyrosine phosphatase SHP2 (PTPN11). SHP2 is a non-receptor protein tyrosine phosphatase that plays a crucial role in cell signaling pathways, including the RAS/MAPK pathway, which is involved in cell growth, differentiation, and survival. By inhibiting SHP2, this compound can block oncogenic signaling and inhibit the growth of cancer cells.

Q2: What is the primary solvent for dissolving this compound?

A2: this compound is readily soluble in dimethyl sulfoxide (DMSO). It is common practice to prepare a concentrated stock solution of this compound in DMSO, which can then be diluted to the final working concentration in an aqueous buffer or cell culture medium.

Q3: I observed a precipitate after diluting my this compound DMSO stock solution into my aqueous experimental buffer. What is the cause?

A3: This phenomenon is often referred to as "solvent shock." this compound, like many small molecule inhibitors, is hydrophobic and has limited solubility in aqueous solutions. When a concentrated DMSO stock is rapidly diluted into an aqueous medium, the abrupt change in solvent polarity can cause the compound to precipitate out of solution.

Q4: What are the consequences of this compound precipitation in my experiment?

A4: The precipitation of this compound can lead to several experimental issues:

  • Inaccurate Dosing: The actual concentration of the soluble, active compound will be lower than intended, leading to unreliable and difficult-to-interpret results.

  • Cellular Toxicity: The solid particles of the precipitate can be cytotoxic to cells, independent of the pharmacological effects of this compound.

  • Assay Interference: Precipitates can interfere with various assays, particularly those involving optical measurements or imaging.

Q5: What is the maximum recommended final concentration of DMSO in a cell-based assay?

A5: To minimize solvent-induced artifacts and cytotoxicity, the final concentration of DMSO in most cell-based assays should be kept as low as possible, typically below 0.5%, and ideally at or below 0.1%. It is crucial to include a vehicle control (media with the same final DMSO concentration) in your experiments.

Troubleshooting Guide: this compound Insolubility in Aqueous Solutions

This guide provides a step-by-step approach to address and resolve solubility issues with this compound in your experiments.

Problem: Precipitate formation upon dilution of DMSO stock in aqueous buffer.

Step 1: Optimize the Dilution Method

  • Avoid direct dilution: Do not add the high-concentration DMSO stock directly into the full volume of your aqueous buffer.

  • Perform serial dilutions: A best practice is to perform an intermediate dilution step. First, dilute the DMSO stock solution into a smaller volume of your aqueous buffer or cell culture medium. Gently mix this intermediate dilution. Then, add this to the final volume of your buffer or medium. This gradual decrease in solvent concentration can help maintain the solubility of this compound.

Step 2: Adjust the Final Concentration of this compound

  • It is possible that the intended final concentration of this compound in your aqueous solution exceeds its solubility limit.

  • Recommendation: Perform a solubility test to determine the maximum soluble concentration of this compound in your specific experimental buffer or medium. This can be done by preparing a series of dilutions and visually inspecting for any signs of precipitation after a relevant incubation period (e.g., 2 hours at 37°C).

Step 3: Modify the Formulation (for advanced applications)

For particularly challenging experiments, especially for in vivo studies, you may need to consider more advanced formulation strategies. These are generally not required for standard in vitro cell culture experiments if the final DMSO concentration is kept low.

  • Use of Excipients:

    • Surfactants: Biocompatible surfactants such as Tween® 80 or Pluronic® F-68 can be used to increase the aqueous solubility of hydrophobic compounds.

    • Cyclodextrins: These are cyclic oligosaccharides that can encapsulate hydrophobic molecules, thereby increasing their solubility in water.

Technical Support Center: GS-493 (Glecaprevir) Resistance Mechanisms

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding potential resistance mechanisms to GS-493 (Glecaprevir).

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound (Glecaprevir)?

This compound, also known as Glecaprevir, is a direct-acting antiviral agent that specifically targets the Hepatitis C Virus (HCV) NS3/4A protease.[1][2] This viral enzyme is crucial for the proteolytic cleavage of the HCV polyprotein into mature, functional proteins (NS3, NS4A, NS4B, NS5A, and NS5B) that are essential for viral replication.[1][2][3] By inhibiting the NS3/4A protease, this compound effectively blocks the viral replication cycle.[3]

Q2: What are the known resistance mechanisms to this compound?

The primary mechanism of resistance to this compound involves the emergence of amino acid substitutions, known as resistance-associated substitutions (RASs), in the HCV NS3 protease.[1][4] In vitro studies have identified key RASs at amino acid positions A156 and D/Q168.[1][4][5] The substitution A156 has been shown to cause a significant reduction in susceptibility to glecaprevir, in some cases by over 100-fold.[4] Substitutions at the D/Q168 position also confer resistance, with the level of resistance varying depending on the specific amino acid change and the HCV genotype.[3][4] For instance, in genotype 1a, D168F/Y substitutions, and in genotype 3a, the Q168R substitution, have been shown to cause substantial reductions in susceptibility.[3][4] Additionally, the NS3 Q80R substitution in genotype 3a has been linked to glecaprevir resistance.[1]

Q3: How does this compound compare to other NS3/4A protease inhibitors in terms of resistance profile?

This compound is considered a next-generation protease inhibitor with a high barrier to the development of resistance.[5] It remains active against HCV strains that have common NS3 amino acid substitutions conferring resistance to other approved protease inhibitors, such as those at positions 155 and 168.[5] Furthermore, many individual amino acid substitutions that cause resistance to other HCV protease inhibitors at positions 36, 43, 54, 55, 56, 155, 166, or 170 in NS3 do not generally reduce susceptibility to glecaprevir.[3]

Q4: Can resistance to this compound emerge during therapy?

Yes, while this compound has a high barrier to resistance, treatment-emergent RASs can occur. In clinical studies, virologic failure is sometimes associated with the detection of RASs.[4] However, it's noteworthy that a significant portion of patients who fail therapy with glecaprevir/pibrentasvir do so without detectable NS3 or NS5A RASs.[6]

Troubleshooting Guide

This guide addresses specific issues researchers might encounter during in vitro experiments with this compound.

Issue Possible Cause Troubleshooting Steps
Loss of this compound efficacy in cell culture over time. Emergence of resistant viral populations.1. Sequence the NS3/4A protease region of the viral genome from the cell culture to identify potential RASs at positions A156, D/Q168, or other known resistance sites. 2. Perform a dose-response assay to determine the EC50 value of this compound against the potentially resistant virus and compare it to the wild-type virus. 3. Clone the identified mutations into a wild-type replicon to confirm their role in conferring resistance.
High variability in experimental results. Inconsistent viral stock or assay conditions.1. Ensure the viral stock is homogenous and has been recently sequenced to confirm the absence of pre-existing RASs. 2. Standardize all experimental parameters , including cell density, drug concentrations, and incubation times. 3. Include appropriate controls , such as a wild-type virus and a known resistant mutant, in every experiment.
Unexpected cytotoxicity observed. Off-target effects or issues with drug formulation.1. Perform a cytotoxicity assay (e.g., MTS or LDH assay) on the host cells in the absence of the virus to determine the CC50 of this compound. 2. Verify the purity and concentration of the this compound stock solution. 3. Consult the manufacturer's instructions for proper handling and storage of the compound.

Quantitative Data on Resistance-Associated Substitutions

The following table summarizes the fold-change in susceptibility to Glecaprevir (this compound) conferred by specific RASs in the NS3 protease.

HCV Genotype NS3 Substitution Fold-Change in EC50 vs. Wild-Type Reference
1aA156T>100[4]
1aD168F/Y>30[3][4]
3aQ168R>30[3][4]
3aQ80R21[3]
6aD168A/G/H/V/Y>30[3][4]

Experimental Protocols

1. In Vitro Resistance Selection Study

This protocol is designed to select for this compound resistant HCV variants in cell culture.

  • Cell Plating: Seed Huh-7.5 cells (or other permissive cell line) in 6-well plates.

  • Infection: Infect the cells with wild-type HCV at a low multiplicity of infection (MOI).

  • Drug Treatment: After infection, add this compound to the culture medium at a concentration that is 10- to 100-fold the EC50 value.

  • Passaging: Passage the cells and virus every 3-5 days, maintaining the selective pressure of this compound.

  • Monitoring: Monitor the culture for signs of viral breakthrough (e.g., increasing HCV RNA levels).

  • Isolation and Sequencing: Once viral breakthrough is observed, isolate the viral RNA and sequence the NS3/4A protease region to identify potential RASs.

2. Phenotypic Characterization of Potential RASs

This protocol confirms the phenotypic effect of identified mutations.

  • Site-Directed Mutagenesis: Introduce the identified amino acid substitution(s) into an HCV replicon or full-length infectious clone of the corresponding genotype using a site-directed mutagenesis kit.

  • Replicon Generation: Generate stable replicon-containing cell lines harboring either the wild-type or mutant sequence.

  • Dose-Response Assay: Treat the replicon cells with a serial dilution of this compound.

  • Quantification: After 72 hours, measure the level of HCV replication (e.g., via luciferase reporter assay or RT-qPCR for HCV RNA).

  • EC50 Calculation: Calculate the EC50 value for both the wild-type and mutant replicons to determine the fold-change in susceptibility.

Visualizations

G cluster_0 HCV Life Cycle cluster_1 This compound Mechanism of Action HCV Polyprotein HCV Polyprotein NS3/4A Protease NS3/4A Protease HCV Polyprotein->NS3/4A Protease Cleavage Mature Viral Proteins Mature Viral Proteins NS3/4A Protease->Mature Viral Proteins Viral Replication Viral Replication Mature Viral Proteins->Viral Replication This compound This compound This compound->NS3/4A Protease Inhibits

Caption: Mechanism of action of this compound (Glecaprevir).

G cluster_0 Experimental Workflow Start Start Observe Loss of Efficacy Observe Loss of Efficacy Start->Observe Loss of Efficacy Sequence NS3/4A Sequence NS3/4A Observe Loss of Efficacy->Sequence NS3/4A Identify RASs Identify RASs Sequence NS3/4A->Identify RASs No RASs No RASs Identify RASs->No RASs No Confirm Phenotype Confirm Phenotype Identify RASs->Confirm Phenotype Yes Dose-Response Assay Dose-Response Assay Confirm Phenotype->Dose-Response Assay Determine Fold-Change Determine Fold-Change Dose-Response Assay->Determine Fold-Change

Caption: Workflow for identifying this compound resistance.

References

Technical Support Center: Minimizing Glecaprevir (GS-493/ABT-493) Toxicity in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on minimizing and managing toxicity associated with Glecaprevir (also known as ABT-493 or by the likely user-provided typo GS-493) in pre-clinical animal models. Glecaprevir is a direct-acting antiviral agent against the hepatitis C virus (HCV) NS3/4A protease.

Frequently Asked Questions (FAQs)

Q1: What is the primary target organ for Glecaprevir toxicity in animal models?

A1: Based on repeat-dose toxicity studies, the primary target organs for Glecaprevir-related toxicity in animal models are the liver and/or gallbladder .[1] Researchers should pay close attention to hepatic biomarkers and histopathology of these organs.

Q2: Is Glecaprevir considered genotoxic or carcinogenic?

A2: Glecaprevir was not genotoxic in a battery of in vitro and in vivo assays.[1] Carcinogenicity studies have not been conducted, as they were not deemed warranted based on the available data.[1]

Q3: What is the known reproductive and developmental toxicity profile of Glecaprevir?

A3: In animal studies, no treatment-related developmental abnormalities were observed in rats or rabbits.[1] However, in rabbits, significant maternal toxicity was observed at higher doses, which limited the assessment of embryofetal development at clinically relevant exposures in this species.[1]

Q4: Has phototoxicity been observed with Glecaprevir in animal models?

A4: While an in vitro assay suggested a potential for phototoxicity, a follow-up in vivo study in rats did not show any phototoxic effects at high exposure levels.[1] This suggests that phototoxicity is unlikely to be a concern in animal models.

Troubleshooting Guide

This guide addresses specific issues that researchers may encounter during in vivo studies with Glecaprevir.

Observed Issue Potential Cause Troubleshooting Steps & Recommendations
Elevated Liver Enzymes (ALT, AST, ALP) Drug-induced liver injury (DILI) is a potential effect, as the liver is a target organ.1. Confirm Dose: Verify the correct dose was administered. 2. Monitor Frequently: Increase the frequency of blood collection for liver enzyme monitoring. 3. Dose Reduction: Consider reducing the dose in subsequent cohorts to establish a No Observed Adverse Effect Level (NOAEL). 4. Histopathology: Ensure comprehensive histopathological examination of the liver and gallbladder is planned at necropsy.
Changes in Gallbladder (e.g., inflammation, distension) at Necropsy Direct or indirect effect of Glecaprevir on the biliary system.1. Correlate with Clinical Pathology: Analyze for concurrent changes in biliary-related serum chemistry parameters (e.g., total bilirubin, GGT). 2. Microscopic Examination: Detailed microscopic evaluation of the gallbladder and bile ducts is crucial. 3. Consider Species Differences: Be aware of potential species-specific differences in biliary physiology.
Maternal Toxicity in Pregnant Animals (e.g., reduced body weight, decreased food consumption) High systemic exposure to Glecaprevir. This was particularly noted in rabbit studies.[1]1. Optimize Dosing Regimen: In developmental and reproductive toxicity (DART) studies, use a dose range that establishes a clear NOAEL for maternal toxicity. 2. Supportive Care: Ensure adequate hydration and nutrition for dosed dams. 3. Monitor Clinical Signs: Implement a robust clinical observation schedule to detect early signs of maternal distress.
Unexpected Morbidity or Mortality May be related to exceeding the maximum tolerated dose (MTD).1. Review Dose-Range Finding Studies: Ensure the doses for definitive studies are based on adequate dose-range finding experiments. 2. Necropsy: Conduct immediate and thorough necropsy on any unscheduled deaths to identify the cause. 3. Pharmacokinetic Analysis: Correlate adverse events with plasma exposure levels of Glecaprevir.

Quantitative Data Summary

While specific quantitative data from non-clinical studies are not extensively published, the following table summarizes the key findings from regulatory documents. The exact dose levels and NOAELs are not publicly available.

Toxicity Study Type Species Key Findings Reference
Repeat-Dose Toxicity Rodent (Rat), Non-rodentTarget organs identified as the liver and/or gallbladder.[1]
Genotoxicity In vitro & in vivo assaysNot genotoxic.[1]
Developmental Toxicity RatNo treatment-related developmental abnormalities.[1]
Developmental Toxicity RabbitNo treatment-related developmental abnormalities; however, significant maternal toxicity was a confounding factor at higher doses.[1]
Phototoxicity Rat (in vivo)No evidence of phototoxicity.[1]

Experimental Protocols & Methodologies

Detailed experimental protocols for Glecaprevir are not publicly available. However, the following are generalized, standard methodologies for the key toxicology studies conducted, based on regulatory guidelines.

Repeat-Dose Toxicity Study (Rodent)

A standard repeat-dose oral toxicity study in rats would typically follow a design similar to this:

Repeat_Dose_Toxicity_Workflow cluster_pre_study Pre-Study Phase cluster_dosing Dosing & Observation Phase cluster_post_study Post-Study Analysis acclimatization Acclimatization (e.g., 7 days) randomization Randomization into Dose Groups acclimatization->randomization dosing Daily Oral Gavage (e.g., 28 or 90 days) randomization->dosing observations Clinical Observations (daily) dosing->observations body_weight Body Weight & Food Consumption (weekly) dosing->body_weight clin_path Clinical Pathology (interim & terminal) dosing->clin_path necropsy Necropsy & Organ Weights clin_path->necropsy histopathology Histopathology (Target Organs: Liver, Gallbladder) necropsy->histopathology data_analysis Data Analysis & Reporting histopathology->data_analysis

Fig 1. Generalized workflow for a repeat-dose toxicity study.
Embryo-Fetal Developmental Toxicity Study (Rabbit)

A typical design for an embryo-fetal development study in rabbits is outlined below.

Developmental_Toxicity_Workflow cluster_pre_dosing Pre-Dosing Phase cluster_dosing_obs Dosing & In-Life Phase cluster_termination Termination & Examination mating Mating of Does gestation_day_0 Confirmation of Gestation (Day 0) mating->gestation_day_0 dosing Daily Dosing During Organogenesis (e.g., Gestation Day 7-19) gestation_day_0->dosing maternal_obs Maternal Clinical Observations (daily) dosing->maternal_obs maternal_bw Maternal Body Weight & Food Consumption dosing->maternal_bw termination Termination of Does (e.g., Gestation Day 29) maternal_bw->termination uterine_exam Uterine Examination (corpora lutea, implantations) termination->uterine_exam fetal_exam Fetal External, Visceral, & Skeletal Examinations uterine_exam->fetal_exam Mechanism_of_Action hcv_rna HCV RNA polyprotein HCV Polyprotein hcv_rna->polyprotein Translation cleavage Polyprotein Cleavage polyprotein->cleavage ns3_4a NS3/4A Protease ns3_4a->cleavage Catalyzes glecaprevir Glecaprevir (this compound/ABT-493) glecaprevir->ns3_4a inhibition Inhibition viral_proteins Mature Viral Proteins cleavage->viral_proteins replication Viral Replication viral_proteins->replication

References

Technical Support Center: Addressing Inconsistencies in Experimental Results for GS-XXXX

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering inconsistencies in experimental results with our early-stage compound, GS-XXXX. The following information is designed to help you identify potential sources of variability and optimize your experimental protocols for more robust and reproducible data.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of variability in cell-based assays?

A1: Inconsistencies in cell-based assays can stem from several factors. These include but are not limited to:

  • Cell Line Integrity: Misidentification, cross-contamination, or genetic drift of cell lines can lead to altered cellular responses.

  • Cell Culture Conditions: Variations in media composition, serum quality, passage number, and incubation conditions (temperature, CO2, humidity) can significantly impact results.

  • Mycoplasma Contamination: This common and often undetected contamination can alter cell physiology and response to treatment.

  • Assay Protocol Execution: Differences in cell seeding density, reagent preparation, incubation times, and pipetting techniques are frequent sources of error.[1]

  • Microplate Effects: Evaporation and temperature gradients across a microplate, often referred to as "edge effects," can introduce variability.[1]

Q2: How can I ensure my Western blot results are reliable and reproducible?

A2: To improve the consistency of Western blot data, consider the following:

  • Sample Preparation: Standardize sample collection, storage, and handling to maintain protein integrity. Whenever possible, use freshly prepared samples.[2]

  • Antibody Specificity: Validate the primary antibody to ensure it specifically binds to the target protein. Use positive and negative controls, such as knockout cell lines, to confirm specificity.[2][3]

  • Loading Controls: Always use a loading control to normalize for differences in protein loading between lanes.

  • Transfer Efficiency: Optimize the transfer conditions and verify the transfer of proteins to the membrane using a reversible stain like Ponceau S.[2]

  • Blocking and Washing: Optimize blocking conditions and ensure thorough washing to minimize background noise and non-specific binding.[2]

Q3: We are observing discrepancies between our in vitro and in vivo results for GS-XXXX. What could be the cause?

A3: A mismatch between in vitro and in vivo data is a common challenge in drug development.[4][5] Potential reasons for this include:

  • Pharmacokinetics and Metabolism: The compound's absorption, distribution, metabolism, and excretion (ADME) profile in vivo can significantly differ from the in vitro setting.

  • Animal Model Limitations: The chosen animal model may not accurately recapitulate the human disease or metabolic pathways.[4][5][6]

  • Toxicity: The compound may exhibit unforeseen toxicity in a whole organism that was not apparent in cell culture.[6][7]

  • Bioavailability: The formulation and route of administration can affect the concentration of the compound that reaches the target tissue.

Troubleshooting Guides

Inconsistent IC50 Values in Cell Viability Assays

Problem: You are observing significant variability in the half-maximal inhibitory concentration (IC50) of GS-XXXX across different experimental runs of your cell viability assay.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Cell Passage Number Maintain a consistent and narrow range of cell passage numbers for all experiments. High passage numbers can lead to phenotypic changes.
Inconsistent Seeding Density Ensure a homogenous single-cell suspension before seeding. Calibrate pipettes and use a consistent technique for plating cells.[1]
Serum Lot-to-Lot Variability Test new lots of serum before use in critical experiments and purchase larger batches to maintain consistency.
Compound Stability Prepare fresh stock solutions of GS-XXXX regularly and store them appropriately. Avoid repeated freeze-thaw cycles.[2]
Edge Effects To minimize evaporation, do not use the outer wells of the microplate for experimental samples. Fill them with sterile media or PBS instead.[1]
Weak or No Signal in Western Blot for Target Protein

Problem: You are unable to detect the target protein of GS-XXXX via Western blot, or the signal is very weak.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Low Target Protein Expression Increase the amount of protein loaded onto the gel. Use a positive control with known high expression of the target protein.[8]
Inefficient Protein Extraction Use a lysis buffer optimized for your target protein and cellular compartment. Ensure complete cell lysis.[8]
Poor Antibody Performance Verify the primary antibody's specificity and optimal dilution. Ensure the secondary antibody is compatible with the primary antibody.[2][8]
Inefficient Protein Transfer Optimize transfer time and voltage. Confirm transfer efficiency with Ponceau S staining.[2]
Inactive Detection Reagent Ensure that the chemiluminescent substrate or other detection reagents have not expired and are stored correctly.[8]

Experimental Protocols

Standardized Cell Viability (MTT) Assay Protocol
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of GS-XXXX in culture medium. Replace the existing medium with the medium containing the compound or vehicle control.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours, allowing for the formation of formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50 value.

Western Blot Protocol for Target Protein Detection
  • Protein Extraction: Lyse cells treated with GS-XXXX or control with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Sample Preparation: Normalize protein concentrations and add Laemmli buffer. Denature the samples by heating.

  • SDS-PAGE: Load equal amounts of protein per lane and run the gel until adequate separation is achieved.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C, followed by incubation with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control.

Visualizations

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cell_culture Cell Culture treatment GS-XXXX Treatment cell_culture->treatment cell_assay Cell-Based Assay (e.g., Viability) treatment->cell_assay western_blot Western Blot (Target Engagement) treatment->western_blot animal_model Animal Model cell_assay->animal_model Inconsistent Results? western_blot->animal_model Inconsistent Results? dosing GS-XXXX Dosing animal_model->dosing efficacy Efficacy Assessment dosing->efficacy toxicity Toxicity Assessment dosing->toxicity

Caption: Workflow from in vitro to in vivo studies.

Troubleshooting_Logic cluster_solutions Potential Solutions start Inconsistent Results Observed check_reagents Check Reagents & Compound (Freshness, Storage) start->check_reagents check_cells Check Cell Culture (Passage, Contamination) start->check_cells check_protocol Review Assay Protocol (Pipetting, Timing) start->check_protocol check_instrument Verify Instrument Settings start->check_instrument new_reagents Prepare Fresh Reagents check_reagents->new_reagents new_cells Thaw New Vial of Cells check_cells->new_cells retrain Retrain on Protocol check_protocol->retrain optimize_assay Re-optimize Assay Parameters check_instrument->optimize_assay end Consistent Results optimize_assay->end Re-run Experiment new_reagents->end Re-run Experiment new_cells->end Re-run Experiment retrain->end Re-run Experiment

Caption: A logical approach to troubleshooting inconsistent results.

Signaling_Pathway GS_XXXX GS-XXXX Target_Kinase Target Kinase GS_XXXX->Target_Kinase Inhibition Phosphorylation Phosphorylation Target_Kinase->Phosphorylation Downstream_Substrate Downstream Substrate Cellular_Response Cellular Response (e.g., Apoptosis) Downstream_Substrate->Cellular_Response Phosphorylation->Downstream_Substrate

References

Technical Support Center: Improving the Bioavailability of Active Site-Targeting SHP2 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when working with active site-targeting SHP2 inhibitors, particularly concerning their bioavailability.

Frequently Asked Questions (FAQs)

Q1: Why do many active site-targeting SHP2 inhibitors exhibit low oral bioavailability?

A1: Active site-targeting SHP2 inhibitors often have poor oral bioavailability due to several inherent physicochemical properties. The catalytic active site of SHP2 is highly conserved among protein tyrosine phosphatases (PTPs) and possesses a polar, positively charged environment. To achieve potent binding, inhibitors targeting this site typically require multiple negatively charged or polar functional groups, such as sulfonic or carboxylic acids, to mimic the natural phosphotyrosine substrate.[1][2] These characteristics lead to low cell permeability and, consequently, poor absorption from the gastrointestinal tract.[1][2][3]

Q2: What are the main challenges in developing active site-targeting SHP2 inhibitors as oral drug candidates?

A2: The primary challenges are twofold: poor selectivity and low "drug-likeness". The high structural similarity of the SHP2 active site with other PTPs (like SHP1 and PTP1B) makes it difficult to develop highly selective inhibitors, leading to potential off-target effects.[4][5] Furthermore, the features required for potent active-site binding (high polarity, ionizable groups) are detrimental to key drug-like properties, including membrane permeability and oral bioavailability, which has hindered their advancement to clinical trials.[1][3][5]

Q3: How do allosteric SHP2 inhibitors overcome the bioavailability issues seen with active site inhibitors?

A3: Allosteric inhibitors bind to a less conserved, non-catalytic "tunnel" site at the interface of the N-SH2, C-SH2, and PTP domains.[6][7] This binding stabilizes SHP2 in its inactive conformation.[2] Because this allosteric pocket is not as polar and charged as the active site, the chemical scaffolds of allosteric inhibitors do not require the highly polar, charged moieties typical of active site inhibitors. This allows for the design of compounds with more favorable pharmacokinetic properties, including better cell permeability and higher oral bioavailability.[4][6][7]

Q4: What formulation strategies can be explored to improve the bioavailability of a poorly soluble SHP2 inhibitor?

A4: Several formulation strategies can be employed.[8][9][10] For poorly soluble compounds, techniques that enhance dissolution and absorption are key. These include:

  • Lipid-Based Formulations: Systems like Self-Emulsifying Drug Delivery Systems (SEDDS) can improve solubility and absorption.[8]

  • Amorphous Solid Dispersions (ASDs): Dispersing the drug in a polymer matrix in an amorphous state can increase its solubility and dissolution rate.

  • Nanoparticle Formulations: Reducing particle size to the nanoscale increases the surface area for dissolution, which can significantly improve oral bioavailability.[11]

  • Prodrugs: Modifying the chemical structure of the inhibitor to create a more lipophilic prodrug can enhance its absorption. The prodrug is then converted to the active inhibitor in vivo.[12]

Troubleshooting Guides

Issue 1: Inconsistent or low inhibitor activity in cell-based assays compared to biochemical assays.
  • Possible Cause 1: Poor Cell Permeability.

    • Troubleshooting Steps:

      • Assess Permeability: Perform an in vitro permeability assay, such as the Caco-2 permeability assay (see Experimental Protocols section), to quantify the compound's ability to cross cell membranes.

      • Structural Modification: If permeability is low, consider medicinal chemistry efforts to create analogues with improved lipophilicity (LogP) and reduced polar surface area, while maintaining target engagement.

      • Formulation with Permeation Enhancers: For in vitro studies, evaluate the effect of using low, non-toxic concentrations of permeation enhancers, though this is for investigational purposes and not therapeutic development.

  • Possible Cause 2: Efflux by Transporters.

    • Troubleshooting Steps:

      • Bidirectional Caco-2 Assay: A standard Caco-2 assay can determine the efflux ratio by measuring permeability in both the apical-to-basolateral and basolateral-to-apical directions. An efflux ratio significantly greater than 1 suggests the compound is a substrate for transporters like P-glycoprotein (P-gp).[13]

      • Co-incubation with Efflux Inhibitors: Perform cell-based activity assays in the presence of known efflux pump inhibitors (e.g., verapamil for P-gp) to see if the inhibitor's potency increases.

Issue 2: Low in vivo exposure (low Cmax and AUC) after oral administration in animal models.
  • Possible Cause 1: Poor Aqueous Solubility.

    • Troubleshooting Steps:

      • Solubility Assessment: Determine the kinetic and thermodynamic solubility of the compound in relevant buffers (e.g., Simulated Gastric Fluid, Simulated Intestinal Fluid).

      • Formulation Development: Test various oral formulations. Start with a simple suspension in a vehicle containing a wetting agent (e.g., Tween 80) and a suspending agent (e.g., methylcellulose). If exposure remains low, explore more advanced formulations like lipid-based systems or amorphous solid dispersions.[8][9]

  • Possible Cause 2: Low Permeability and Poor Absorption.

    • Troubleshooting Steps:

      • Review in vitro Data: Re-evaluate Caco-2 permeability data. If permeability is the likely issue, formulation changes may have limited impact.

      • Prodrug Strategy: This is a significant medicinal chemistry effort but can be highly effective. Design and synthesize a more lipophilic, permeable prodrug that is stable in the GI tract but is cleaved to release the active inhibitor upon absorption.[12]

  • Possible Cause 3: High First-Pass Metabolism.

    • Troubleshooting Steps:

      • Microsomal Stability Assay: Assess the metabolic stability of the compound using liver microsomes from the relevant species (e.g., mouse, rat, human). High clearance in this assay suggests rapid first-pass metabolism.

      • Intravenous Dosing: If not already done, perform a pharmacokinetic study with intravenous (IV) administration. Comparing the Area Under the Curve (AUC) from oral (PO) and IV routes allows for the calculation of absolute bioavailability (%F = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO)). A low %F despite good absorption may confirm high first-pass metabolism.

Quantitative Data Summary

The development of SHP2 inhibitors has shifted from active-site to allosteric modulators, largely to overcome the poor pharmacokinetic properties inherent to the former. While specific oral bioavailability data for many active-site inhibitors is not widely published due to their early deselection, the available data for allosteric inhibitors highlights the success of this strategy.

Inhibitor ClassRepresentative Compound(s)Target SiteKey Physicochemical CharacteristicsOral Bioavailability (%F) in MiceReference
Active Site NSC-87877, PHPS1Catalytic PTP DomainHighly polar, often contains sulfonic acid groups, low permeability.Not reported; generally considered poor.[1][14][15]
Allosteric SHP099Allosteric "Tunnel" SiteLess polar, no requirement for charged groups, improved permeability.Not explicitly stated but described as "orally bioavailable".[2]
Allosteric Compound 24 (5-Azaquinoxaline series)Allosteric "Tunnel" SiteOptimized for potency and ADME properties.58.1%[6]
Allosteric TK-642Allosteric "Tunnel" SitePyrazolopyrazine-based, optimized for potency and PK.42.5%[7]

Experimental Protocols

Protocol 1: Caco-2 Permeability Assay

This protocol is a standard method for assessing the intestinal permeability of a compound in vitro.

1. Cell Culture and Monolayer Formation: a. Culture Caco-2 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, 1% non-essential amino acids, and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified atmosphere. b. Seed Caco-2 cells onto collagen-coated Transwell inserts (e.g., 24-well format) at a density of approximately 6 x 10^4 cells/cm². c. Culture the cells for 18-21 days to allow for spontaneous differentiation and the formation of a confluent monolayer with tight junctions. Change the medium every 2-3 days.[16][17]

2. Monolayer Integrity Test: a. Before the assay, measure the Transepithelial Electrical Resistance (TEER) of each monolayer using a volt-ohm meter. Only use monolayers with TEER values > 250 Ω·cm². b. Alternatively, assess the permeability of a paracellular marker like Lucifer Yellow. A low Papp (<1.0 x 10⁻⁶ cm/s) indicates good monolayer integrity.[18]

3. Permeability Assay (Apical to Basolateral - A to B): a. Wash the monolayers twice with pre-warmed (37°C) Hank's Balanced Salt Solution (HBSS) buffered with HEPES. b. Add HBSS to the basolateral (receiver) compartment. c. Prepare the dosing solution of the test compound (e.g., 10 µM) in HBSS. Add this solution to the apical (donor) compartment.[17] d. Incubate the plate at 37°C with gentle shaking (e.g., 50 rpm). e. At specified time points (e.g., 30, 60, 90, 120 minutes), take a sample from the basolateral compartment. Replace the volume with fresh HBSS. f. At the end of the experiment, take a sample from the apical compartment.

4. Sample Analysis and Calculation: a. Analyze the concentration of the compound in all samples using a suitable analytical method, typically LC-MS/MS. b. Calculate the apparent permeability coefficient (Papp) using the following equation:[19] Papp (cm/s) = (dQ/dt) / (A * C₀) Where:

  • dQ/dt is the rate of compound appearance in the receiver compartment (mol/s).
  • A is the surface area of the Transwell membrane (cm²).
  • C₀ is the initial concentration in the donor compartment (mol/cm³).

Protocol 2: In Vivo Pharmacokinetic Study in Mice (Oral Gavage)

This protocol outlines a basic procedure for determining the pharmacokinetic profile of a SHP2 inhibitor after oral administration.

1. Animal Preparation: a. Use adult mice (e.g., C57BL/6, 8-10 weeks old) of a single sex to reduce variability.[20] b. Fast the mice overnight (approximately 12 hours) before dosing but allow free access to water.[20] c. Weigh each mouse immediately before dosing to calculate the exact volume to be administered.

2. Formulation and Dosing: a. Prepare the test compound in a suitable oral formulation (e.g., suspension in 0.5% methylcellulose with 0.1% Tween 80). b. Administer the formulation via oral gavage using a ball-tipped gavage needle. The volume should typically be 5-10 mL/kg.[21][22] c. To perform the gavage, restrain the mouse securely, insert the needle into the esophagus, and administer the compound slowly and smoothly.[21][23]

3. Blood Sampling: a. Collect blood samples at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose). b. Blood can be collected via a suitable method, such as saphenous vein puncture or tail vein sampling, into tubes containing an anticoagulant (e.g., K2-EDTA). c. Process the blood to obtain plasma by centrifugation (e.g., 4000 rpm for 10 minutes at 4°C).

4. Sample Processing and Analysis: a. Store plasma samples at -80°C until analysis. b. Precipitate plasma proteins (e.g., with acetonitrile containing an internal standard) to extract the drug. c. Analyze the concentration of the inhibitor in the plasma samples using a validated LC-MS/MS method.

5. Pharmacokinetic Analysis: a. Plot the mean plasma concentration versus time. b. Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key pharmacokinetic parameters, including:

  • Cmax: Maximum observed plasma concentration.
  • Tmax: Time to reach Cmax.
  • AUC: Area under the plasma concentration-time curve.
  • t₁/₂: Elimination half-life.

Signaling Pathway and Experimental Workflow Diagrams

Below are diagrams generated using Graphviz (DOT language) to visualize key pathways and workflows.

SHP2_RAS_MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) GRB2_SOS GRB2-SOS RTK->GRB2_SOS Recruits SHP2 SHP2 GRB2_SOS->SHP2 Activates RAS_GDP RAS-GDP (Inactive) SHP2->RAS_GDP Promotes GDP/GTP Exchange via SOS RAS_GTP RAS-GTP (Active) RAS_GDP->RAS_GTP RAF RAF RAS_GTP->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation Phosphorylates Transcription Factors Active_Site_Inhibitor Active Site SHP2 Inhibitor Active_Site_Inhibitor->SHP2 Inhibits

Caption: SHP2 activation by RTKs and its role in the RAS/MAPK signaling cascade.

SHP2_PI3K_AKT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) GAB1 GAB1 RTK->GAB1 Phosphorylates SHP2 SHP2 GAB1->SHP2 Recruits PI3K PI3K GAB1->PI3K Recruits SHP2->GAB1 Dephosphorylates PI3K binding sites (Context-dependent) PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 AKT AKT PIP3->AKT Activates Survival Cell Survival Metabolism AKT->Survival Active_Site_Inhibitor Active Site SHP2 Inhibitor Active_Site_Inhibitor->SHP2 Inhibits

Caption: Context-dependent regulation of the PI3K/AKT pathway by SHP2.

Bioavailability_Troubleshooting_Workflow Start Low In Vivo Exposure (Oral Dosing) Solubility Assess Aqueous Solubility Start->Solubility Permeability Assess Permeability (e.g., Caco-2) Solubility->Permeability Solubility OK? [Yes] Formulation Optimize Formulation (e.g., Nanoparticles, ASD) Solubility->Formulation [No] Poor Solubility Metabolism Assess Metabolic Stability (Microsomes) Permeability->Metabolism Permeability OK? [Yes] Prodrug Prodrug Strategy Permeability->Prodrug [No] Poor Permeability MedChem Structural Modification (Reduce Metabolic Liability) Metabolism->MedChem [No] High Metabolism End_Formulation Improved Bioavailability Formulation->End_Formulation End_Prodrug Improved Bioavailability Prodrug->End_Prodrug End_MedChem Improved Bioavailability MedChem->End_MedChem

Caption: Workflow for troubleshooting low oral bioavailability of SHP2 inhibitors.

References

Technical Support Center: Controlling for Off-Target Effects of GS-493

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential off-target effects of the selective SHP2 inhibitor, GS-493.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of this compound?

This compound is a selective inhibitor of the protein tyrosine phosphatase SHP2 (PTPN11).[1][2] It has an IC50 of 71 nM for SHP2 and is significantly more selective for SHP2 over the related phosphatases SHP1 and PTP1B.[1][2]

Q2: What are the known off-target effects of this compound?

In vitro studies have shown that this compound can inhibit the kinase activities of Platelet-Derived Growth Factor Receptor Beta (PDGFRβ) and the proto-oncogene tyrosine-protein kinase Src.[3][4][5]

Q3: How can I control for the off-target effects of this compound in my experiments?

Several strategies can be employed to control for off-target effects:

  • Dose-Response Studies: Determine the minimal effective concentration of this compound required to inhibit SHP2 without significantly affecting off-targets.

  • Use of Control Compounds: Employ a structurally related but inactive compound to differentiate between on-target and off-target effects.

  • Orthogonal Approaches: Use alternative methods to inhibit SHP2, such as siRNA or CRISPR-Cas9, to confirm that the observed phenotype is due to SHP2 inhibition.

  • Direct Measurement of Off-Target Activity: Directly measure the effect of this compound on the activity of known off-targets (PDGFRβ and Src) in your experimental system.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Unexpected phenotype observed at high concentrations of this compound. The phenotype may be due to inhibition of off-target kinases like PDGFRβ or Src.Perform a dose-response curve to determine if the phenotype occurs at concentrations significantly higher than the IC50 for SHP2.
Results are inconsistent with other SHP2 inhibitors. Different SHP2 inhibitors can have distinct off-target profiles.Test other SHP2 inhibitors with different chemical scaffolds to see if they produce the same phenotype.
This compound shows cellular toxicity at expected effective concentrations. Toxicity could be an off-target effect.Evaluate cell viability using assays like MTT or trypan blue exclusion at a range of this compound concentrations.
Activation of an unexpected signaling pathway. This could be due to off-target inhibition of kinases that regulate other pathways.Profile the activity of key signaling nodes in related pathways (e.g., PI3K/AKT, MAPK) in the presence of this compound.

Quantitative Data Summary

The following table summarizes the reported inhibitory concentrations (IC50) of this compound against its primary target (SHP2) and known off-targets (PDGFRβ and Src).

Target This compound IC50
SHP271 nM[1][2]
PDGFRβ1.6 µM[4]
Src746 nM[4]

Experimental Protocols

Protocol 1: In Vitro PDGFRβ Kinase Assay

This protocol is a general guideline for measuring the inhibitory effect of this compound on PDGFRβ kinase activity. Specific reagents and conditions may need to be optimized for your experimental setup.

Materials:

  • Recombinant human PDGFRβ kinase domain

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)[6]

  • ATP

  • Substrate peptide (e.g., Poly(Glu,Tyr) 4:1)

  • This compound

  • ADP-Glo™ Kinase Assay kit (or similar detection reagent)

  • 384-well plates

Procedure:

  • Prepare serial dilutions of this compound in kinase buffer.

  • In a 384-well plate, add 5 µL of each this compound dilution.

  • Prepare a kinase/substrate mixture containing recombinant PDGFRβ and the substrate peptide in kinase buffer.

  • Add 5 µL of the kinase/substrate mixture to each well.

  • Prepare an ATP solution in kinase buffer.

  • Initiate the kinase reaction by adding 5 µL of the ATP solution to each well.

  • Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

  • Plot the percentage of kinase inhibition against the log of the this compound concentration to determine the IC50 value.

Protocol 2: In Vitro Src Kinase Assay

This protocol provides a general method for assessing the inhibitory activity of this compound against Src kinase.

Materials:

  • Recombinant human Src kinase

  • Kinase reaction buffer (e.g., 100 mM Tris-HCl, pH 7.2, 125 mM MgCl2, 25 mM MnCl2, 2 mM EGTA, 0.25 mM sodium orthovanadate, 2 mM DTT)[7]

  • [γ-³²P]ATP

  • Src kinase substrate peptide (e.g., KVEKIGEGTYGVVYK)[8]

  • This compound

  • 40% Trichloroacetic acid (TCA)

  • P81 phosphocellulose paper

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of this compound in kinase reaction buffer.

  • In a microfuge tube, combine the Src substrate peptide and the appropriate dilution of this compound.

  • Add recombinant Src kinase to initiate the reaction.

  • Add [γ-³²P]ATP to the reaction mixture.

  • Incubate at 30°C for 10 minutes.[7]

  • Stop the reaction by adding 40% TCA.[7]

  • Spot 25 µL of the reaction mixture onto a P81 phosphocellulose paper square.[7]

  • Wash the P81 paper squares three times with 0.75% phosphoric acid and once with acetone.[7]

  • Measure the radioactivity incorporated into the substrate using a scintillation counter.

  • Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value.

Visualizations

SHP2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) Grb2 Grb2 RTK->Grb2 pY SHP2 SHP2 RTK->SHP2 pY SOS SOS Grb2->SOS Ras Ras SOS->Ras GTP SHP2->Ras Dephosphorylates inhibitory sites Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription GS493 This compound GS493->SHP2 Inhibition

Caption: On-Target Effect of this compound on the SHP2-RAS-MAPK Signaling Pathway.

Off_Target_Signaling_Pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PDGFRB PDGFRβ PI3K PI3K PDGFRB->PI3K Src_membrane Src STAT STAT Src_membrane->STAT Akt Akt PI3K->Akt Cell_Survival Cell Survival & Proliferation Akt->Cell_Survival Gene_Expression Gene Expression STAT->Gene_Expression GS493 This compound GS493->PDGFRB Inhibition GS493->Src_membrane Inhibition

Caption: Off-Target Effects of this compound on PDGFRβ and Src Signaling Pathways.

Off_Target_Workflow start Start: Observe Unexpected Phenotype with this compound dose_response Perform Dose-Response Curve start->dose_response compare_ic50 Compare Phenotypic EC50 to SHP2 IC50 dose_response->compare_ic50 on_target Phenotype Likely On-Target compare_ic50->on_target EC50 ≈ IC50 off_target_suspected Off-Target Effect Suspected compare_ic50->off_target_suspected EC50 >> IC50 orthogonal_approaches Use Orthogonal Approaches (e.g., siRNA, other inhibitors) off_target_suspected->orthogonal_approaches direct_assays Directly Assay Off-Targets (PDGFRβ, Src) off_target_suspected->direct_assays confirm_off_target Confirm Off-Target Involvement orthogonal_approaches->confirm_off_target direct_assays->confirm_off_target conclude_on_target Conclude Phenotype is On-Target confirm_off_target->conclude_on_target Phenotype Abolished conclude_off_target Conclude Phenotype is Off-Target Mediated confirm_off_target->conclude_off_target Phenotype Persists

Caption: Experimental Workflow to Investigate Off-Target Effects of this compound.

References

refining experimental protocols for GS-493

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the experimental use of GS-493, a hypothetical MEK1/2 kinase inhibitor. The information provided is based on common experimental protocols and challenges associated with kinase inhibitors.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent and selective inhibitor of MEK1 and MEK2, dual-specificity kinases in the MAPK/ERK signaling pathway. By binding to the ATP-binding pocket of MEK1/2, this compound prevents the phosphorylation and activation of ERK1/2, leading to the downstream regulation of cell proliferation, differentiation, and survival.

Q2: How should I store and handle this compound?

A2: this compound is supplied as a lyophilized powder. For long-term storage, it is recommended to store the powder at -20°C. For short-term use, a stock solution can be prepared in an appropriate solvent (e.g., DMSO) and stored at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

Q3: What is the recommended solvent for reconstituting this compound?

A3: We recommend reconstituting this compound in sterile DMSO to prepare a stock solution. For cell-based assays, the final concentration of DMSO in the culture medium should be kept low (typically <0.1%) to avoid solvent-induced toxicity.

Q4: What are the expected downstream effects of this compound treatment in responsive cell lines?

A4: Treatment of sensitive cell lines with this compound is expected to decrease the phosphorylation of ERK1/2 (Thr202/Tyr204). This can be assessed by Western blot analysis. Downstream cellular effects may include decreased cell proliferation, induction of apoptosis, and cell cycle arrest.

Troubleshooting Guides

Poor Compound Solubility
Problem Possible Cause Solution
Precipitate observed in stock solution The concentration of the stock solution is too high.Gently warm the solution to 37°C and vortex to aid dissolution. If precipitation persists, dilute the stock solution to a lower concentration.
Precipitate forms when diluting in aqueous buffer or media The compound is not soluble in the aqueous solution.Increase the percentage of serum or protein in the final solution, or use a formulation with a solubilizing agent. Prepare fresh dilutions for each experiment.
Inconsistent or Unexpected Experimental Results
Problem Possible Cause Solution
No effect on p-ERK levels after treatment The cell line may not have an active MAPK pathway. The concentration of this compound is too low. The incubation time is insufficient.Confirm the activation of the MAPK pathway in your cell line. Perform a dose-response experiment to determine the optimal concentration. Optimize the incubation time.
High background in cell viability assays The compound is interfering with the assay reagents. The final DMSO concentration is too high.Run a control with the compound in cell-free media to check for assay interference. Ensure the final DMSO concentration is below the toxic threshold for your cell line.
Variable IC50 values between experiments Inconsistent cell seeding density. Variation in compound incubation time. Passage number of cells.Ensure consistent cell seeding density and incubation times across all experiments. Use cells within a defined passage number range.

Experimental Protocols & Data

IC50 Determination using a Cell Viability Assay

This protocol describes the determination of the half-maximal inhibitory concentration (IC50) of this compound using a resazurin-based cell viability assay.

Methodology:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare a serial dilution of this compound in culture medium.

  • Remove the old medium from the cells and add the medium containing different concentrations of this compound.

  • Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • Add resazurin solution to each well and incubate for 2-4 hours.

  • Measure the fluorescence at the appropriate excitation and emission wavelengths.

  • Calculate cell viability as a percentage of the vehicle-treated control and plot the dose-response curve to determine the IC50 value.

Example IC50 Data for this compound:

Cell LineIC50 (nM)
HT-2915
A3758
HCT11625
Western Blot Analysis of p-ERK Inhibition

This protocol outlines the procedure for assessing the inhibition of ERK1/2 phosphorylation by this compound.

Methodology:

  • Seed cells in a 6-well plate and grow to 70-80% confluency.

  • Treat cells with varying concentrations of this compound for 2 hours.

  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane and probe with primary antibodies against p-ERK1/2 (Thr202/Tyr204), total ERK1/2, and a loading control (e.g., GAPDH).

  • Incubate with appropriate HRP-conjugated secondary antibodies.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.

Visualizations

G GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK TranscriptionFactors Transcription Factors (e.g., c-Fos, c-Jun) ERK->TranscriptionFactors Proliferation Cell Proliferation & Survival TranscriptionFactors->Proliferation GS493 This compound GS493->MEK

Caption: MAPK/ERK signaling pathway with the inhibitory action of this compound on MEK1/2.

G start Start seed_cells Seed cells in 96-well plate start->seed_cells add_compound Add serial dilutions of this compound seed_cells->add_compound incubate Incubate for 72h add_compound->incubate add_reagent Add viability reagent (e.g., resazurin) incubate->add_reagent measure Measure fluorescence/ absorbance add_reagent->measure analyze Analyze data and calculate IC50 measure->analyze end End analyze->end

Caption: Experimental workflow for determining the IC50 of this compound.

Validation & Comparative

A Comparative Guide to SHP2 Inhibitors: GS-493 vs. SHP099

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of two prominent SHP2 inhibitors, GS-493 and SHP099. The information is compiled from publicly available experimental data to assist researchers in making informed decisions for their drug discovery and development programs.

Introduction to SHP2 and Its Inhibition

Src homology 2 domain-containing phosphatase 2 (SHP2), encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that plays a critical role in cell signaling. It is a key component of the RAS-mitogen-activated protein kinase (MAPK) pathway, which is frequently dysregulated in various human cancers. Consequently, SHP2 has emerged as a promising therapeutic target for cancer treatment.

Two main strategies have been employed to inhibit SHP2 activity: allosteric inhibition and active-site inhibition. SHP099 is a pioneering allosteric inhibitor that locks the enzyme in an inactive conformation. In contrast, this compound has been described as an active-site inhibitor, directly competing with the substrate for binding to the catalytic site. This fundamental difference in their mechanism of action can have significant implications for their potency, selectivity, and potential for off-target effects.

Comparative Analysis of this compound and SHP099

The following sections provide a head-to-head comparison of this compound and SHP099 based on available biochemical, cellular, and in vivo data.

Table 1: Biochemical and Cellular Potency
ParameterThis compoundSHP099Reference
Mechanism of Action Active-Site InhibitorAllosteric Inhibitor[1][2]
SHP2 IC50 71 nM70-71 nM[3][4]
Cellular Activity Blocks HGF-stimulated EMT in HPAF cells; Inhibits colony formation in LXFA 526L cells (32% of control at 40 µM)Suppresses RAS–ERK signaling and proliferation in various cancer cell lines[2][3]
Table 2: Selectivity Profile
InhibitorFold Selectivity (SHP2 vs. other phosphatases)Reference
This compound 29-fold vs. SHP145-fold vs. PTP1B[3]
SHP099 No activity against SHP1[4]
Table 3: In Vivo Efficacy
InhibitorAnimal ModelCell LineDosingOutcomeReference
This compound Murine XenograftLXFA 526L (NSCLC)46 mg/kg, i.p., daily for 27 daysSignificant tumor growth inhibition[3]
SHP099 Mouse XenograftKYSE520 (Esophageal)8-75 mg/kg, qd or q2dDose-dependent tumor growth inhibition[5][6]
Table 4: Pharmacokinetic Parameters
ParameterThis compoundSHP099Reference
Bioavailability Not ReportedOrally bioavailable[2]
In Vivo Studies Murine xenograft studies performed.Time and dose-dependent increases in plasma concentrations observed in nude mice.[3][5][6]

Key Differences and Considerations

Mechanism of Action and Off-Target Effects: The most significant difference between this compound and SHP099 lies in their binding sites. As an active-site inhibitor, this compound has been reported to have off-target effects, notably inhibiting PDGFRβ and SRC kinases in vitro[1]. This could lead to a more complex pharmacological profile and potential for unforeseen side effects. In contrast, allosteric inhibitors like SHP099, which bind to a less conserved pocket, are generally expected to have better selectivity. Indeed, SHP099 has been reported to show no activity against the closely related phosphatase SHP1[4].

Potency and Efficacy: Both inhibitors exhibit potent inhibition of SHP2 in the low nanomolar range. In cellular and in vivo models, both have demonstrated the ability to inhibit cancer cell growth and tumor progression.

Signaling Pathways and Experimental Workflows

To visualize the context of SHP2 inhibition and the experimental procedures used to characterize these inhibitors, the following diagrams are provided.

SHP2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) P_Y RTK->P_Y Grb2 Grb2 SOS SOS Grb2->SOS RAS RAS SOS->RAS activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation SHP2 SHP2 SHP2->RAS promotes activation P_Y->Grb2 recruits P_Y->SHP2 recruits

Caption: SHP2 signaling pathway downstream of receptor tyrosine kinases.

Enzymatic_Assay_Workflow start Start prep_reagents Prepare Reagents: - SHP2 Enzyme - Inhibitor (this compound/SHP099) - DiFMUP Substrate - Assay Buffer start->prep_reagents dispense Dispense SHP2 and Inhibitor into Plate prep_reagents->dispense incubate1 Pre-incubate dispense->incubate1 add_substrate Add DiFMUP Substrate incubate1->add_substrate measure Measure Fluorescence (Kinetic Reading) add_substrate->measure analyze Analyze Data (Calculate IC50) measure->analyze end End analyze->end

Caption: Workflow for a typical SHP2 enzymatic assay.

Soft_Agar_Assay_Workflow start Start prep_base Prepare and Solidify Bottom Agar Layer start->prep_base prep_cells Prepare Cell Suspension with Inhibitor prep_base->prep_cells mix_cells Mix Cells with Top Agar prep_cells->mix_cells plate_cells Plate Cell-Agar Mixture on Base Layer mix_cells->plate_cells incubate Incubate for 2-3 Weeks plate_cells->incubate stain Stain Colonies incubate->stain count Count Colonies stain->count end End count->end

Caption: Workflow for a soft agar colony formation assay.

Detailed Experimental Protocols

SHP2 Enzymatic Inhibition Assay

Objective: To determine the in vitro potency (IC50) of inhibitors against SHP2 phosphatase.

Materials:

  • Recombinant human SHP2 protein

  • This compound or SHP099

  • 6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP) substrate

  • Assay Buffer: 50 mM Tris-HCl (pH 7.2), 100 mM NaCl, 1 mM EDTA, 1 mM DTT, 0.01% Tween-20

  • 384-well black microplates

  • Fluorescence plate reader

Procedure:

  • Prepare a serial dilution of the inhibitor (this compound or SHP099) in the assay buffer.

  • Add 5 µL of the SHP2 enzyme solution (final concentration ~0.5 nM) to each well of the 384-well plate.

  • Add 5 µL of the serially diluted inhibitor or vehicle control (DMSO) to the respective wells.

  • Pre-incubate the plate at room temperature for 15 minutes.

  • Initiate the reaction by adding 10 µL of the DiFMUP substrate solution (final concentration equal to the Km value for SHP2).

  • Immediately begin kinetic reading of fluorescence intensity (Excitation: 355 nm, Emission: 460 nm) every minute for 30 minutes.

  • Calculate the initial reaction velocities (v₀) from the linear portion of the fluorescence versus time curves.

  • Plot the percentage of inhibition against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cellular Thermal Shift Assay (CETSA)

Objective: To confirm target engagement of the inhibitor with SHP2 in a cellular context.

Materials:

  • Cancer cell line of interest

  • This compound or SHP099

  • Phosphate-buffered saline (PBS)

  • Lysis buffer with protease inhibitors

  • PCR tubes or 96-well PCR plate

  • Thermocycler

  • Western blotting reagents and antibodies against SHP2 and a loading control (e.g., GAPDH)

Procedure:

  • Culture cells to ~80% confluency.

  • Treat the cells with the inhibitor at various concentrations or with a vehicle control (DMSO) for a specified time (e.g., 1 hour) at 37°C.

  • Harvest the cells, wash with PBS, and resuspend in PBS.

  • Aliquot the cell suspension into PCR tubes.

  • Heat the tubes at a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermocycler, followed by cooling at room temperature for 3 minutes.

  • Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

  • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to separate the soluble fraction (supernatant) from the precipitated proteins (pellet).

  • Collect the supernatant and analyze the protein concentration.

  • Perform Western blotting on the soluble fractions to detect the amount of soluble SHP2 at each temperature.

  • A ligand-bound protein will be more thermally stable, resulting in a higher amount of soluble protein at elevated temperatures compared to the vehicle-treated control.

Soft Agar Colony Formation Assay

Objective: To assess the effect of the inhibitor on anchorage-independent growth of cancer cells.

Materials:

  • Cancer cell line of interest

  • This compound or SHP099

  • Complete cell culture medium

  • Agarose

  • 6-well plates

  • Crystal violet stain

Procedure:

  • Bottom Layer: Prepare a 0.6% agarose solution in complete medium. Add 1.5 mL of this solution to each well of a 6-well plate and allow it to solidify at room temperature.

  • Top Layer: Prepare a cell suspension (e.g., 8,000 cells/mL) in complete medium containing the desired concentration of the inhibitor or vehicle control. Mix this cell suspension with an equal volume of 0.7% agarose solution in complete medium (pre-warmed to 40°C) to get a final agarose concentration of 0.35%.

  • Immediately layer 1.5 mL of the cell-agarose mixture on top of the solidified bottom layer.

  • Allow the top layer to solidify at room temperature.

  • Incubate the plates at 37°C in a humidified incubator for 2-3 weeks. Feed the cells twice a week by adding 200 µL of complete medium containing the inhibitor or vehicle to the top of the agar.

  • After the incubation period, stain the colonies with 0.005% crystal violet for 1 hour.

  • Wash the wells with PBS and count the number of colonies using a microscope.

Murine Xenograft Model

Objective: To evaluate the in vivo anti-tumor efficacy of the inhibitor.

Materials:

  • Immunocompromised mice (e.g., nude or NOD/SCID)

  • Cancer cell line of interest (e.g., LXFA 526L for this compound, KYSE520 for SHP099)

  • This compound or SHP099 formulated for in vivo administration

  • Calipers for tumor measurement

Procedure:

  • Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10⁶ cells) into the flank of each mouse.

  • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomize the mice into treatment and control groups.

  • Administer the inhibitor (e.g., this compound at 46 mg/kg, i.p., daily; SHP099 at a specified dose and schedule) or vehicle control to the respective groups.

  • Measure the tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²)/2.

  • Monitor the body weight of the mice as an indicator of toxicity.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic marker analysis by Western blotting or immunohistochemistry).

Conclusion

Both this compound and SHP099 are potent inhibitors of SHP2 with demonstrated anti-cancer activity. The primary distinction lies in their mechanism of action, which influences their selectivity and potential for off-target effects. SHP099, as an allosteric inhibitor, appears to offer a higher degree of selectivity, a desirable characteristic for a therapeutic agent. This compound, while potent, may require further investigation into its off-target activities. The choice between these or other SHP2 inhibitors will depend on the specific research question, the cancer type being investigated, and the desired therapeutic window. This guide provides a foundational comparison to aid in these critical decisions.

References

A Comparative Guide to GS-493 and Other Selective SHP2 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the selective SHP2 inhibitor GS-493 with other prominent alternatives, including SHP099, TNO155, and RMC-4630. The information presented herein is supported by experimental data to facilitate an objective evaluation of their performance.

Introduction to SHP2 Inhibition

Src homology 2 domain-containing protein tyrosine phosphatase 2 (SHP2), encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that plays a crucial role in cell signaling. It is a key component of multiple pathways, including the RAS-RAF-MEK-ERK, JAK-STAT, and PD-1/PD-L1 pathways, which are critical for cell proliferation, survival, and immune regulation.[1][2] Dysregulation of SHP2 activity has been implicated in various cancers, making it a compelling target for therapeutic intervention.[] This has led to the development of small molecule inhibitors aimed at modulating its activity. These inhibitors primarily fall into two categories: active site inhibitors and allosteric inhibitors.

Quantitative Performance Comparison

The following tables summarize the available quantitative data for this compound and its key competitors. It is important to note that direct comparison of IC50 values should be approached with caution, as experimental conditions may vary between studies.

Table 1: In Vitro Potency of SHP2 Inhibitors
Inhibitor Target IC50 (nM) Mechanism of Action
This compoundSHP271[4]Active Site
SHP099SHP2 (wild-type)71[]Allosteric
TNO155SHP2 (wild-type)11[]Allosteric
RMC-4630SHP21.29 [ (Not found in search results)]Allosteric
Table 2: Selectivity Profile of SHP2 Inhibitors
Inhibitor Off-Target Selectivity (Fold vs. SHP2)
This compoundSHP129x[4]
PTP1B45x[4]
SHP099SHP1High selectivity reported[]
TNO155SHP1High selectivity reported[]
RMC-4630Other PhosphatasesHigh selectivity reported [ (Not found in search results)]
Table 3: Known Off-Target Effects
Inhibitor Observed Off-Target Effects
This compoundInhibition of PDGFRβ and SRC kinases in vitro.[5]
Allosteric Inhibitors (general)May induce off-target autophagy inhibition by accumulating in lysosomes.[6]

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and experimental procedures discussed, the following diagrams have been generated using the DOT language.

SHP2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) GRB2_SOS GRB2/SOS RTK->GRB2_SOS recruits PI3K PI3K RTK->PI3K SHP2_inactive SHP2 (inactive) RTK->SHP2_inactive recruits & activates PD1 PD-1 PD1->SHP2_inactive recruits & activates RAS RAS GRB2_SOS->RAS activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT JAK JAK STAT STAT JAK->STAT STAT->Transcription SHP2_active SHP2 (active) SHP2_inactive->SHP2_active SHP2_active->RAS promotes activation SHP2_active->PI3K modulates SHP2_active->JAK modulates SHP2_active->STAT dephosphorylates GS493 This compound GS493->SHP2_active inhibits active site Allosteric_I Allosteric Inhibitors (SHP099, TNO155, RMC-4630) Allosteric_I->SHP2_inactive stabilizes inactive state

Caption: SHP2 Signaling Pathways and Points of Inhibition.

Experimental_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays cluster_invivo In Vivo Studies Enzyme_Assay SHP2 Enzymatic Assay (DiFMUP substrate) Selectivity_Profiling Selectivity Profiling (Panel of phosphatases) Enzyme_Assay->Selectivity_Profiling informs pERK_Assay pERK Inhibition Assay (Western Blot) Enzyme_Assay->pERK_Assay validates cellular potency Viability_Assay Cell Viability Assay (e.g., CCK-8/MTT) pERK_Assay->Viability_Assay correlates with Migration_Assay Cell Migration Assay (Wound Healing) Viability_Assay->Migration_Assay informs functional effect Xenograft_Model Tumor Xenograft Model (e.g., in nude mice) Migration_Assay->Xenograft_Model justifies in vivo testing

References

A Comparative Analysis of SHP2 Inhibitors: GS-493 vs. NSC-87877

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of two prominent active-site inhibitors of the Src homology region 2 domain-containing phosphatase 2 (SHP2): GS-493 and NSC-87877. SHP2, a non-receptor protein tyrosine phosphatase encoded by the PTPN11 gene, is a critical transducer of signaling pathways downstream of various receptor tyrosine kinases (RTKs). Its role in regulating the Ras-MAPK pathway has made it a key target in oncology and other therapeutic areas. This document aims to provide an objective comparison of the biochemical potency, selectivity, cellular activity, and potential off-target effects of this compound and NSC-87877, supported by available experimental data.

Biochemical Potency and Selectivity

A primary consideration for any targeted inhibitor is its potency against the intended target and its selectivity over other related proteins. This compound and NSC-87877, while both targeting the catalytic site of SHP2, exhibit distinct profiles in this regard.

This compound has been identified as a highly potent and selective inhibitor of SHP2. In enzymatic assays, it demonstrates an IC50 value of 71 nM.[1][2][3] Notably, this compound shows significant selectivity for SHP2 over the closely related phosphatases SHP1 and PTP1B, with a 29-fold and 45-fold greater activity against SHP2, respectively.[1][2][3]

In contrast, NSC-87877 is a potent inhibitor of both SHP2 and SHP1, with IC50 values of 318 nM and 355 nM, respectively, indicating a lack of selectivity between these two homologous phosphatases.[4][5][6] However, NSC-87877 does exhibit selectivity for SHP2 over several other protein tyrosine phosphatases, including PTP1B, HePTP, DEP1, CD45, and LAR.[5][7] The mechanism of inhibition for NSC-87877 is competitive, involving direct binding to the catalytic cleft of SHP2.[8]

InhibitorTargetIC50 (nM)Selectivity Profile
This compound SHP271[1][2][3]29-fold vs. SHP1, 45-fold vs. PTP1B[1][2][3]
NSC-87877 SHP2318[4][5][6]No selectivity vs. SHP1 (IC50 = 355 nM)[4][5][6]
SHP1355[4][5][6]Selective over PTP1B, HePTP, DEP1, CD45, LAR[5][7]

Cellular Activity and Downstream Signaling

Both inhibitors have been evaluated for their effects on cellular signaling pathways regulated by SHP2, primarily the Ras-ERK (MAPK) pathway.

This compound has been shown to effectively block cellular processes driven by SHP2 activity. It inhibits the hepatocyte growth factor (HGF)-stimulated epithelial-mesenchymal transition (EMT) in human pancreatic adenocarcinoma cells.[1][3] Furthermore, this compound has demonstrated the ability to inhibit the growth of non-small-cell lung cancer cells in soft agar and has shown efficacy in reducing tumor growth in a murine xenograft model.[1][3]

NSC-87877 has been reported to inhibit the epidermal growth factor (EGF)-induced activation of SHP2 and the downstream signaling cascade leading to the phosphorylation of Erk1/2.[4][8] However, some studies suggest that NSC-87877 may not produce a robust inhibition of the growth factor-dependent MAPK pathway in all cellular contexts.[9][10]

Off-Target Effects

A critical aspect of inhibitor characterization is the identification of potential off-target activities, which can confound experimental results and have implications for therapeutic development.

Recent studies have highlighted significant off-target effects for This compound . It has been shown to inhibit the ligand-induced activation and trans-phosphorylation of the platelet-derived growth factor receptor β (PDGFRβ).[9][10] In vitro kinase assays have further confirmed that this compound can directly inhibit the activity of both PDGFRβ and the non-receptor tyrosine kinase SRC.[9][10]

NSC-87877 has also been documented to have off-target effects. Notably, it inhibits the dual-specificity phosphatase 26 (DUSP26).[6][11] This off-target activity should be considered when interpreting data from experiments using NSC-87877.

Experimental Protocols

Below are generalized protocols for key experiments frequently used to characterize SHP2 inhibitors. For detailed, step-by-step instructions, it is recommended to consult the original research publications.

Western Blot for ERK Phosphorylation
  • Cell Culture and Treatment: Plate cells (e.g., HEK293, HeLa) and grow to 70-80% confluency. Serum-starve the cells for a specified period (e.g., 16 hours) to reduce basal signaling. Pre-treat the cells with various concentrations of the SHP2 inhibitor (this compound or NSC-87877) or vehicle control (e.g., DMSO) for a designated time (e.g., 1-3 hours).

  • Stimulation: Stimulate the cells with a growth factor such as EGF or HGF for a short period (e.g., 5-10 minutes) to activate the RTK-SHP2-ERK pathway.

  • Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

  • SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with a blocking buffer (e.g., 5% BSA or non-fat milk in TBST) and then incubate with primary antibodies against phospho-ERK1/2 and total ERK1/2. Following washing, incubate the membrane with a corresponding secondary antibody conjugated to horseradish peroxidase.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

SHP2 Immunoprecipitation and Phosphatase Assay
  • Cell Treatment and Lysis: Treat and lyse cells as described in the Western Blot protocol.

  • Immunoprecipitation: Incubate the cell lysates with an anti-SHP2 antibody overnight at 4°C with gentle rotation. Add protein A/G-agarose beads to capture the antibody-protein complexes and incubate for an additional 1-2 hours.

  • Washing: Pellet the beads by centrifugation and wash them several times with lysis buffer to remove non-specific binding.

  • Phosphatase Assay: Resuspend the beads in a phosphatase assay buffer containing a synthetic phosphopeptide substrate (e.g., pNPP or a more specific substrate). Incubate the reaction at 37°C for a defined period.

  • Measurement: Stop the reaction and measure the amount of dephosphorylated substrate, typically by spectrophotometry.

Cell Motility (Wound Healing) Assay
  • Cell Seeding: Plate cells in a multi-well plate and grow them to full confluency.

  • Wound Creation: Create a "scratch" or "wound" in the cell monolayer using a sterile pipette tip.

  • Treatment: Wash the cells to remove debris and add fresh media containing the SHP2 inhibitor or vehicle control.

  • Imaging: Capture images of the wound at time 0 and at subsequent time points (e.g., every 6-12 hours) using a microscope.

  • Analysis: Measure the area of the wound at each time point to quantify the rate of cell migration and wound closure.

In Vivo Tumor Xenograft Model
  • Cell Preparation: Culture a suitable cancer cell line (e.g., a non-small-cell lung cancer line for this compound) and harvest the cells during the logarithmic growth phase.

  • Animal Model: Utilize immunocompromised mice (e.g., nude or SCID mice).

  • Tumor Implantation: Subcutaneously inject a suspension of the cancer cells into the flank of each mouse.

  • Tumor Growth and Randomization: Monitor the mice for tumor growth. Once the tumors reach a predetermined size, randomize the animals into treatment and control groups.

  • Drug Administration: Administer the SHP2 inhibitor (e.g., this compound via intraperitoneal injection) or vehicle control to the respective groups according to a defined dosing schedule and duration.

  • Monitoring and Endpoint: Measure tumor volume and body weight regularly. At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).

Signaling Pathways and Experimental Workflows

To visualize the mechanisms and experimental approaches discussed, the following diagrams are provided in the DOT language for use with Graphviz.

SHP2_Signaling_Pathway RTK RTK Grb2/Sos Grb2/Sos RTK->Grb2/Sos recruits SHP2 SHP2 Ras Ras SHP2->Ras promotes activation Raf Raf Ras->Raf phosphorylates ERK ERK Transcription Factors Transcription Factors ERK->Transcription Factors This compound This compound SRC SRC This compound->SRC inhibits NSC-87877 NSC-87877 NSC-87877->SHP2 DUSP26 DUSP26 NSC-87877->DUSP26 inhibits PDGFRb PDGFRb Grb2/Sos->Ras activates MEK MEK Raf->MEK phosphorylates MEK->ERK phosphorylates Cell Proliferation, Survival Cell Proliferation, Survival Transcription Factors->Cell Proliferation, Survival

Caption: SHP2 signaling pathway and points of inhibition.

Western_Blot_Workflow cluster_cell_culture Cell Culture & Treatment cluster_protein_analysis Protein Analysis Seed Cells Seed Cells Serum Starve Serum Starve Seed Cells->Serum Starve Inhibitor Treatment Inhibitor Treatment Serum Starve->Inhibitor Treatment Growth Factor Stimulation Growth Factor Stimulation Inhibitor Treatment->Growth Factor Stimulation Cell Lysis Cell Lysis Growth Factor Stimulation->Cell Lysis Protein Quantification Protein Quantification Cell Lysis->Protein Quantification SDS-PAGE SDS-PAGE Protein Quantification->SDS-PAGE Western Transfer Western Transfer SDS-PAGE->Western Transfer Immunoblotting Immunoblotting Western Transfer->Immunoblotting Detection Detection Immunoblotting->Detection

Caption: Experimental workflow for Western Blot analysis.

Inhibitor_Comparison This compound This compound Potency Potency This compound->Potency High (71 nM) Selectivity Selectivity This compound->Selectivity High vs. SHP1 Off-Target Effects Off-Target Effects This compound->Off-Target Effects PDGFRb, SRC NSC-87877 NSC-87877 NSC-87877->Potency Moderate (318 nM) NSC-87877->Selectivity Low vs. SHP1 NSC-87877->Off-Target Effects DUSP26 SHP2 Inhibitors SHP2 Inhibitors SHP2 Inhibitors->NSC-87877

Caption: Logical comparison of this compound and NSC-87877.

Conclusion

This compound and NSC-87877 are both valuable research tools for investigating the biological roles of SHP2. This compound offers higher potency and selectivity for SHP2 over SHP1, making it a more specific probe for SHP2-dependent functions in cells where both phosphatases are expressed. However, its off-target effects on PDGFRβ and SRC must be carefully considered in experimental design and data interpretation. NSC-87877, while less selective against SHP1, has a well-documented history in SHP2 research. Its off-target activity against DUSP26 is also a key consideration. The choice between these inhibitors will depend on the specific biological question, the cellular context, and the need to control for their respective off-target activities. For any study utilizing these compounds, it is crucial to include appropriate controls to validate that the observed effects are indeed due to the inhibition of SHP2.

References

Validating the Anti-Tumor Activity of GNE-493 in Different Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of the anti-tumor activity of GNE-493, a novel PI3K/mTOR dual inhibitor, with other alternative cancer therapies. The information is intended for researchers, scientists, and drug development professionals to facilitate further investigation into the therapeutic potential of GNE-493.

Executive Summary

GNE-493 has demonstrated potent anti-tumor activity in various prostate cancer cell lines, including primary human prostate cancer cells and established cell lines such as LNCaP and PC-3.[1] Its mechanism of action involves the dual inhibition of the PI3K/mTOR signaling pathway, a critical regulator of cell growth, proliferation, and survival in many cancers.[1][2][3] Furthermore, GNE-493 induces cancer cell death through both Akt-mTOR-dependent and -independent pathways, including the induction of apoptosis and programmed necrosis.[1] This guide presents available quantitative data, detailed experimental protocols, and visual diagrams to objectively evaluate the performance of GNE-493 against other relevant inhibitors.

Data Presentation: Comparative Anti-Tumor Activity

Table 1: Enzymatic Inhibitory Activity of GNE-493

TargetIC50 (nM)
PI3Kα3.4
PI3Kβ12
PI3Kδ16
PI3Kγ16
mTOR32

Table 2: Comparative IC50 Values of Alternative PI3K/mTOR Inhibitors in Prostate Cancer Cell Lines

CompoundTargetLNCaP IC50 (µM)PC-3 IC50 (µM)
BKM120 (Buparlisib) pan-PI3K3.232.81
RAD001 (Everolimus) mTOR4.055.46

Note: Data for BKM120 and RAD001 is derived from a study by M. Al-Malki et al. and may have different experimental conditions than the GNE-493 studies.

Table 3: Comparative IC50 Values of Standard Chemotherapeutic Agents in Prostate Cancer Cell Lines

CompoundMechanism of ActionLNCaP IC50 (µM)PC-3 IC50 (µg/ml)
Cisplatin DNA cross-linking agent31.5298.21
Etoposide Topoisomerase II inhibitorNot determinedNot determined
Docetaxel Microtubule inhibitorNot specifiedNot specified

Note: IC50 values can vary significantly based on experimental conditions such as cell density and assay duration.

Experimental Protocols

The following are detailed methodologies for key experiments to validate the anti-tumor activity of GNE-493.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol determines the concentration at which GNE-493 inhibits cancer cell growth.

  • Materials:

    • Prostate cancer cell lines (e.g., LNCaP, PC-3)

    • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

    • GNE-493

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Dimethyl sulfoxide (DMSO)

    • 96-well plates

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.

    • Prepare serial dilutions of GNE-493 in complete medium.

    • Replace the medium with the GNE-493 dilutions and incubate for 48-72 hours.

    • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Materials:

    • Prostate cancer cell lines

    • GNE-493

    • Annexin V-FITC Apoptosis Detection Kit

    • Phosphate-buffered saline (PBS)

    • Flow cytometer

  • Procedure:

    • Seed cells in a 6-well plate and treat with GNE-493 at various concentrations for 24-48 hours.

    • Harvest the cells (including floating cells) and wash them with cold PBS.

    • Resuspend the cells in 1X Binding Buffer provided in the kit.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

    • Analyze the samples on a flow cytometer.

      • Viable cells: Annexin V-FITC negative and PI negative.

      • Early apoptotic cells: Annexin V-FITC positive and PI negative.

      • Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.

Mandatory Visualizations

Signaling Pathway

GNE493_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation S6K p70S6K mTORC1->S6K _4EBP1 4E-BP1 mTORC1->_4EBP1 mTORC2 mTORC2 mTORC2->Akt Activation Proliferation Cell Proliferation, Survival, Growth S6K->Proliferation _4EBP1->Proliferation GNE493 GNE-493 GNE493->PI3K GNE493->mTORC1 GNE493->mTORC2

Caption: PI3K/Akt/mTOR signaling pathway with GNE-493 inhibition.

Experimental Workflow

experimental_workflow cluster_assays In Vitro Assays start Start: Select Cancer Cell Lines (e.g., LNCaP, PC-3) culture Cell Culture and Seeding start->culture treatment Treatment with GNE-493 (Dose-Response) culture->treatment viability Cell Viability Assay (e.g., MTT) treatment->viability apoptosis Apoptosis Assay (e.g., Annexin V/PI) treatment->apoptosis migration Cell Migration Assay (e.g., Transwell) treatment->migration analysis Data Analysis: Determine IC50, Quantify Apoptosis, etc. viability->analysis apoptosis->analysis migration->analysis comparison Compare with Alternative Drugs analysis->comparison end Conclusion: Evaluate Anti-Tumor Activity comparison->end

References

A Head-to-Head Comparison of Protein Tyrosine Phosphatase Inhibitors: GS-493 and PTP1B-Targeted Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, data-supported comparison of several protein tyrosine phosphatase (PTP) inhibitors. It is crucial to note at the outset that the compounds discussed target different members of the PTP superfamily. GS-493 is a selective inhibitor of SH2 domain-containing phosphatase 2 (SHP2), a non-receptor PTP involved in growth factor and cytokine signaling, primarily with a positive regulatory role in the RAS/ERK pathway. In contrast, Trodusquemine, Ertiprotafib, JTT-551, and Claramine are inhibitors of Protein Tyrosine Phosphatase 1B (PTP1B), a major negative regulator of insulin and leptin signaling pathways.

Due to this fundamental difference in their primary targets, a direct head-to-head comparison is presented in two distinct sections: this compound against its relevant PTP family members and a comparative analysis of the selected PTP1B inhibitors.

Section 1: this compound, a Selective SHP2 Inhibitor

This compound has been identified as a potent and selective inhibitor of SHP2 (PTPN11), an oncogenic protein and a key signaling node downstream of multiple receptor tyrosine kinases (RTKs). Its inhibition is a therapeutic strategy being explored primarily for cancer.

Data Presentation: this compound Performance
InhibitorTargetIC50SelectivityTherapeutic Area
This compound SHP2 71 nM29-fold vs. SHP145-fold vs. PTP1B[1][2]Oncology

IC50: Half-maximal inhibitory concentration.

Signaling Pathway of SHP2

SHP2 is a critical positive regulator of the RAS/ERK signaling cascade, which is often hyperactivated in various cancers. Upon growth factor binding to an RTK, SHP2 is recruited to phosphorylated docking proteins. This recruitment relieves its autoinhibition, allowing it to dephosphorylate substrates that ultimately lead to the activation of RAS and the downstream MAPK/ERK pathway, promoting cell proliferation and survival.

SHP2_Pathway SHP2 Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) Grb2 Grb2 RTK->Grb2 Recruits SHP2 SHP2 RTK->SHP2 Recruits & Activates SOS SOS Grb2->SOS RAS RAS SOS->RAS Activates SHP2->RAS Promotes Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation Phosphorylates Transcription Factors GS493 This compound GS493->SHP2 Inhibits GF Growth Factor GF->RTK Binds

Caption: SHP2 acts as a positive transducer downstream of RTKs to activate the RAS/ERK pathway.

Experimental Protocols: SHP2 Inhibition Assay

A typical biochemical assay to determine the potency of a SHP2 inhibitor like this compound involves monitoring the dephosphorylation of a substrate in the presence of the compound.[3]

  • Enzyme Activation: SHP2 exists in an autoinhibited state. To measure its catalytic activity, it must be activated. This is achieved by incubating the full-length SHP2 protein with a bis-tyrosyl-phosphorylated peptide (e.g., a peptide derived from the Insulin Receptor Substrate-1, IRS-1), which binds to the SH2 domains and relieves the autoinhibition.

  • Substrate: A fluorogenic phosphatase substrate, such as 6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP), is commonly used. Dephosphorylation of DiFMUP by active SHP2 yields a highly fluorescent product.

  • Assay Procedure:

    • A dilution series of the inhibitor (this compound) is prepared in a suitable buffer (e.g., Tris or HEPES) in a microplate (384-well format is common).

    • Activated SHP2 enzyme is added to each well containing the inhibitor and incubated for a set period (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.

    • The enzymatic reaction is initiated by adding the DiFMUP substrate to all wells.

    • The increase in fluorescence is monitored kinetically over time using a plate reader (e.g., excitation at 360 nm, emission at 460 nm).

  • Data Analysis: The rate of reaction is calculated from the linear phase of the fluorescence curve. The percentage of inhibition at each inhibitor concentration is determined relative to a control (e.g., DMSO vehicle). The IC50 value is then calculated by fitting the dose-response data to a four-parameter logistic equation.

Section 2: Head-to-Head Comparison of PTP1B Inhibitors

PTP1B is a highly validated therapeutic target for type 2 diabetes and obesity. It negatively regulates key metabolic signaling pathways by dephosphorylating the insulin receptor (IR), insulin receptor substrate (IRS) proteins, and the Janus kinase 2 (JAK2), which is associated with the leptin receptor.[4][5][6] The inhibitors Trodusquemine, Ertiprotafib, JTT-551, and Claramine have all been developed to block PTP1B activity, thereby enhancing insulin and leptin sensitivity.

Data Presentation: Comparison of PTP1B Inhibitors
InhibitorMechanism of ActionPotency (IC50 / Kᵢ)Selectivity vs. TCPTPClinical Status
Trodusquemine (MSI-1436) Allosteric, Non-competitive. Binds to C-terminal domain.[7]IC50: ~1 µM[4]~224-fold (IC50: 224 µM)[4]Phase 1 trials for obesity/diabetes and cancer.[7]
Ertiprotafib Induces PTP1B aggregation.[8] Non-competitive.[9]IC50: 1.6 - 29 µM (assay dependent)Low; also acts as a dual PPARα/γ agonist and IKK-β inhibitor.Discontinued (Phase II).[4]
JTT-551 Mixed-type.[4]Kᵢ: 0.22 µM[4][10]~42-fold (Kᵢ: 9.3 µM)[4][10]Discontinued (insufficient efficacy/adverse effects).[4]
Claramine Likely similar to Trodusquemine (allosteric).[11][12]Dose-dependent inhibition demonstrated.[11]Selective for PTP1B over TCPTP.[11][12]Preclinical.[11][12]

Kᵢ: Inhibition constant. TCPTP: T-cell protein tyrosine phosphatase, the most closely related homolog to PTP1B.

Signaling Pathways of Insulin and Leptin

PTP1B acts as a key negative regulator in both insulin and leptin signaling. By dephosphorylating the activated insulin receptor and its substrate IRS-1, PTP1B dampens the PI3K/Akt pathway, which is crucial for glucose uptake.[13][14] Similarly, it dephosphorylates JAK2, a kinase activated by the leptin receptor, thereby inhibiting the STAT3 signaling pathway that regulates appetite.[6][15][16]

PTP1B_Pathways Insulin and Leptin Signaling Regulation by PTP1B cluster_insulin Insulin Signaling cluster_leptin Leptin Signaling (in Hypothalamus) Insulin Insulin IR Insulin Receptor (p-IR) Insulin->IR IRS1 IRS-1 (p-IRS-1) IR->IRS1 PI3K PI3K IRS1->PI3K Akt Akt PI3K->Akt GLUT4 GLUT4 Translocation (Glucose Uptake) Akt->GLUT4 Leptin Leptin LepR Leptin Receptor Leptin->LepR JAK2 JAK2 (p-JAK2) LepR->JAK2 STAT3 STAT3 (p-STAT3) JAK2->STAT3 Appetite Decreased Appetite STAT3->Appetite PTP1B PTP1B PTP1B->IR Dephosphorylates PTP1B->IRS1 Dephosphorylates PTP1B->JAK2 Dephosphorylates Inhibitors Trodusquemine JTT-551, etc. Inhibitors->PTP1B Inhibit

Caption: PTP1B negatively regulates insulin and leptin signaling, a process blocked by its inhibitors.

Experimental Protocols: PTP1B Enzymatic Inhibition Assay

The protocol for assessing PTP1B inhibition is a well-established colorimetric assay.[17][18]

PTP1B_Assay_Workflow PTP1B Enzymatic Assay Workflow cluster_prep Preparation cluster_reaction Reaction cluster_readout Readout A 1. Prepare inhibitor dilution series in 96-well plate C 3. Add PTP1B enzyme to wells and pre-incubate (e.g., 10 min at 37°C) A->C B 2. Prepare reaction buffer (e.g., Tris-HCl, EDTA, DTT) B->C D 4. Add pNPP substrate to initiate reaction C->D E 5. Incubate (e.g., 10-30 min at 37°C) D->E F 6. Measure absorbance at 405 nm (p-Nitrophenol product) E->F G 7. Calculate % Inhibition and determine IC50 F->G

Caption: A typical workflow for determining PTP1B inhibitory activity using the pNPP substrate.

  • Materials:

    • Recombinant human PTP1B enzyme.

    • Assay Buffer: e.g., 25 mM Tris-HCl (pH 7.5), containing EDTA, DTT, and β-mercaptoethanol.[17][18]

    • Substrate: p-nitrophenyl phosphate (pNPP).

    • Test Compounds (e.g., JTT-551) and a positive control inhibitor.

    • 96-well microplate.

  • Assay Procedure:

    • A dilution series of the test compound is added to the wells of a 96-well plate.

    • PTP1B enzyme, diluted in assay buffer, is added to each well. The plate is pre-incubated (e.g., for 10 minutes at 37°C) to allow the inhibitor to bind to the enzyme.[18]

    • The reaction is started by adding a solution of pNPP to each well.

    • The plate is incubated for a further 10-30 minutes at 37°C. During this time, active PTP1B hydrolyzes pNPP into p-nitrophenol, a yellow product.

  • Data Analysis:

    • The amount of p-nitrophenol produced is quantified by measuring the absorbance of light at 405 nm using a microplate reader.

    • The percentage of inhibition for each concentration is calculated relative to a vehicle control (no inhibitor).

    • The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Summary and Conclusion

This guide delineates the distinct profiles of this compound as a SHP2 inhibitor and a group of PTP1B inhibitors.

  • This compound is a selective, potent inhibitor of SHP2 , a positive regulator of oncogenic signaling pathways. Its development is focused on cancer therapy. Researchers using this compound should be aware of potential off-target effects on kinases like PDGFRβ.[19]

  • Trodusquemine, Ertiprotafib, JTT-551, and Claramine are inhibitors of PTP1B , a negative regulator of metabolic signaling. Their development has been aimed at treating type 2 diabetes and obesity.

    • Trodusquemine stands out due to its allosteric mechanism, high selectivity, and ongoing clinical investigation.[4][7]

    • JTT-551 showed high potency and good selectivity but was halted due to clinical outcomes.[4]

    • Ertiprotafib's unique aggregation-based mechanism and off-target activities likely contributed to its discontinuation.[8]

    • Claramine represents a promising preclinical compound that leverages a similar chemical scaffold to Trodusquemine but with a more efficient synthesis process.[11][12]

The choice of inhibitor for research or therapeutic development must be guided by the specific phosphatase target and the desired biological outcome. The data and protocols provided herein offer a foundational resource for making these informed decisions.

References

Unlocking Synergistic Potential: GS-493 in Combination Cancer Therapy

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers

The development of targeted cancer therapies has revolutionized oncology, yet intrinsic and acquired resistance remains a significant hurdle. The protein tyrosine phosphatase SHP2, a critical signaling node downstream of multiple receptor tyrosine kinases (RTKs), has emerged as a key player in mediating resistance to various cancer drugs. GS-493, a potent and selective catalytic site inhibitor of SHP2, is at the forefront of strategies to overcome this resistance. This guide provides a comparative analysis of the synergistic effects of this compound and other SHP2 inhibitors with established cancer drugs, supported by preclinical experimental data.

This compound and MEK Inhibitors: A Powerful Alliance Against KRAS-Mutant Cancers

The combination of SHP2 inhibitors, including this compound, with MEK inhibitors has shown significant synergistic anti-tumor activity, particularly in cancers driven by KRAS mutations, such as pancreatic ductal adenocarcinoma (PDAC) and non-small-cell lung cancer (NSCLC).

The primary mechanism underlying this synergy is the abrogation of adaptive resistance. Inhibition of the MEK/ERK pathway often triggers a feedback loop involving the activation of multiple RTKs, which in turn reactivates the RAS-MAPK signaling cascade in a SHP2-dependent manner. By co-administering a SHP2 inhibitor like this compound, this feedback reactivation is blocked, leading to a more sustained and potent inhibition of tumor growth.[1][2]

In Vitro Efficacy

Studies utilizing various cancer cell lines have consistently demonstrated the synergistic effect of combining SHP2 and MEK inhibitors. The allosteric SHP2 inhibitor SHP099, in combination with the MEK inhibitor selumetinib (AZD6244), has been shown to be highly effective. For instance, in a panel of KRAS-mutant pancreatic cancer cell lines, the combination of SHP099 (10 µM) and AZD6244 (1 µM) resulted in a marked reduction in cell viability and colony formation compared to either agent alone.[1]

Table 1: In Vitro Synergistic Effects of SHP2 and MEK Inhibitors on Pancreatic Cancer Cell Lines

Cell LineTreatment% Viability Reduction (vs. DMSO)Colony FormationSynergy (Bliss Independence)
MiaPaCa-2 AZD6244 (1 µM)~60%Resistant colonies observed-
SHP099 (10 µM)~10%Minimal effect-
AZD6244 + SHP099 >95% No detectable colonies Synergistic
Capan-2 AZD6244 (1 µM)~70%Resistant colonies observed-
SHP099 (10 µM)~5%Minimal effect-
AZD6244 + SHP099 >95% No detectable colonies Synergistic
CFPAC-1 AZD6244 (1 µM)~80%Resistant colonies observed-
SHP099 (10 µM)~15%Minimal effect-
AZD6244 + SHP099 >95% No detectable colonies Synergistic

Data adapted from studies on SHP099 and AZD6244, representative of the synergy observed with SHP2 and MEK inhibitors.[1]

In Vivo Tumor Growth Inhibition

The synergistic effects observed in vitro translate to significant tumor growth inhibition and even regression in preclinical xenograft models. In a study by Ruess et al., the combination of the SHP2 inhibitor this compound and a MEK inhibitor resulted in sustained tumor growth control in both murine and human patient-derived organoids and xenograft models of PDAC and NSCLC.[2]

Similarly, in xenograft models of KRAS-mutant pancreatic and lung cancer, the combination of SHP099 (75mg/kg, daily) and trametinib (1mg/kg, daily) was highly efficacious, leading to significant tumor shrinkage.[1]

Table 2: In Vivo Efficacy of SHP2 and MEK Inhibitor Combination in a Pancreatic Cancer Xenograft Model (MiaPaCa-2)

Treatment GroupMean Tumor Volume Change from Baseline
VehicleGrowth
Trametinib (1 mg/kg)Stasis/Slight Regression
SHP099 (75 mg/kg)Stasis
Trametinib + SHP099 Significant Regression

Data conceptualized from findings reported by Fedele et al., 2018.

This compound and PI3K Inhibitors: Overcoming Resistance in Breast Cancer

Another promising combination strategy involves pairing SHP2 inhibitors with PI3K inhibitors, particularly in the context of breast cancer. Resistance to PI3K inhibitors is often mediated by the activation of RTKs, which can reactivate both the PI3K/AKT and MAPK signaling pathways.[3][4] SHP2, being a crucial link between RTKs and these downstream pathways, presents an attractive target to overcome this resistance.

A study by Heynen et al. demonstrated that combining a SHP2 inhibitor with the PI3Kα inhibitor BYL719 (alpelisib) could counteract both intrinsic and acquired resistance in breast cancer models.[3]

In Vitro Proliferation and Signaling

In triple-negative breast cancer (TNBC) cell lines resistant to PI3K inhibition, the combination of BYL719 and a SHP2 inhibitor led to a significant blockage of proliferation and sustained inactivation of both PI3K and MAPK signaling pathways.[3][5]

Table 3: Effect of SHP2 and PI3K Inhibitor Combination on Colony Formation in PI3K Inhibitor-Resistant TNBC Cell Lines

Cell LineTreatmentRelative Colony Formation
HCC1806 BYL719 (5 µM)~80%
SHP099 (10 µM)~90%
BYL719 + SHP099 ~20%
MDA-MB-468 BYL719 (5 µM)~75%
SHP099 (20 µM)~85%
BYL719 + SHP099 ~25%

Data adapted from Heynen et al., 2022, using the SHP2 inhibitor SHP099.[5]

Experimental Protocols

Cell Viability Assay (PrestoBlue)
  • Cancer cells are seeded in 96-well plates at a density of 2,000 cells per well.

  • After 24 hours, cells are treated with a dose range of single agents (this compound or other SHP2 inhibitors, MEK/PI3K inhibitors) or their combinations.

  • Cell viability is assessed after 72 hours to 7 days of treatment using the PrestoBlue™ Cell Viability Reagent, following the manufacturer's protocol.

  • Fluorescence is measured using a microplate reader.

  • Data is normalized to vehicle-treated control cells.

Colony Formation Assay
  • Cells are seeded at a low density (e.g., 1 x 10^5 to 3 x 10^5 cells) in 6-well plates.

  • Cells are treated with DMSO (vehicle), single inhibitors, or the combination of inhibitors.

  • The medium and drugs are replaced every 3 days.

  • After 7 to 14 days, the cells are fixed with 10% neutral buffered formalin or 1% paraformaldehyde and stained with 0.1% crystal violet solution.[6]

  • The plates are air-dried, scanned, and the number of colonies is quantified.

Western Blot Analysis
  • Cells are treated with the indicated inhibitors for specified time points (e.g., 1, 6, 24, 48 hours).

  • Cells are lysed in NP40 or RIPA buffer containing protease and phosphatase inhibitors.

  • Protein concentration is determined using a BCA protein assay.

  • Equal amounts of protein are separated by SDS-PAGE and transferred to a nitrocellulose or PVDF membrane.

  • Membranes are immunoblotted with primary antibodies against key signaling proteins (e.g., p-ERK, total ERK, p-AKT, total AKT, p-SHP2) and a loading control (e.g., β-actin or GAPDH).

  • After incubation with HRP-conjugated secondary antibodies, the protein bands are visualized using a chemiluminescence detection system.[7]

In Vivo Xenograft Studies
  • Immunocompromised mice (e.g., nude or NSG mice) are subcutaneously or orthotopically injected with cancer cells (e.g., 5 x 10^6 cells) or implanted with patient-derived tumor fragments.

  • When tumors reach a palpable size (e.g., ~200 mm³), mice are randomized into treatment groups: vehicle control, single-agent this compound, single-agent MEK/PI3K inhibitor, and the combination.[8]

  • Drugs are administered daily via oral gavage at predetermined doses (e.g., this compound, MEK inhibitor trametinib at 1 mg/kg).

  • Tumor volume is measured twice weekly with calipers using the formula: L × W²(π/6).

  • At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., immunohistochemistry for proliferation markers like Ki-67 or signaling pathway components).

Visualizing the Synergy: Signaling Pathways and Workflows

Synergy_MEK_Inhibitor This compound and MEK Inhibitor Synergy cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK RTK SHP2 SHP2 RTK->SHP2 Activates RAS RAS SHP2->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK MEK->RTK Feedback Activation ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation GS493 This compound GS493->SHP2 Inhibits MEKi MEK Inhibitor MEKi->MEK Inhibits Synergy_PI3K_Inhibitor This compound and PI3K Inhibitor Synergy cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK RTK SHP2 SHP2 RTK->SHP2 PI3K PI3K RTK->PI3K Activates SHP2->PI3K Modulates PI3K->RTK Feedback Activation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation GS493 This compound GS493->SHP2 Inhibits PI3Ki PI3K Inhibitor PI3Ki->PI3K Inhibits Experimental_Workflow Preclinical Synergy Evaluation Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis start_invitro Seed Cancer Cell Lines treatment Treat with this compound, Other Drug, or Combination start_invitro->treatment viability Cell Viability Assay (e.g., PrestoBlue) treatment->viability colony Colony Formation Assay (Crystal Violet) treatment->colony western Western Blot (p-ERK, p-AKT) treatment->western start_invivo Establish Xenograft/ PDX Model in Mice treatment_invivo Administer this compound, Other Drug, or Combination start_invivo->treatment_invivo measure Measure Tumor Volume (Twice Weekly) treatment_invivo->measure end_study Endpoint Analysis: Tumor Weight, IHC (Ki-67) measure->end_study

References

Safety Operating Guide

Safe Disposal of GS-493: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of GS-493, a selective protein tyrosine phosphatase SHP2 inhibitor.

This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. Therefore, strict adherence to proper disposal protocols is necessary to prevent harm to human health and the environment. The primary route for disposal is through an approved hazardous waste disposal plant[1].

Hazard Identification and Safety Precautions

Before handling this compound, it is imperative to be aware of its associated hazards and the necessary safety precautions.

Hazard StatementPrecautionary Statement
H302: Harmful if swallowedP264: Wash skin thoroughly after handling.
H410: Very toxic to aquatic life with long lasting effectsP270: Do not eat, drink or smoke when using this product.
P273: Avoid release to the environment.
P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/ physician if you feel unwell.
P330: Rinse mouth.
P391: Collect spillage.
P501: Dispose of contents/ container to an approved waste disposal plant.

Data sourced from the this compound Safety Data Sheet[1]

Personal Protective Equipment (PPE): When handling this compound, especially during disposal procedures, personnel should wear appropriate PPE, including:

  • Eye Protection: Safety goggles with side-shields.

  • Hand Protection: Protective gloves.

  • Skin and Body Protection: Impervious clothing.

  • Respiratory Protection: A suitable respirator should be used, especially in areas with inadequate ventilation[1].

Experimental Protocol: this compound Waste Disposal

This protocol outlines the detailed methodology for the safe collection, storage, and disposal of this compound waste.

1. Waste Segregation and Collection:

  • Solid Waste: Collect all solid this compound waste, including contaminated consumables (e.g., weighing paper, pipette tips, gloves), in a designated, clearly labeled, and compatible hazardous waste container.
  • Liquid Waste: Collect all liquid waste containing this compound in a designated, leak-proof, and clearly labeled hazardous waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department.
  • Sharps: Any sharps contaminated with this compound must be placed in a puncture-resistant sharps container labeled as hazardous chemical waste.

2. Container Management:

  • All waste containers must be in good condition, with no leaks or cracks.
  • Keep waste containers securely closed except when adding waste.
  • Label all containers with "Hazardous Waste" and the full chemical name "this compound." Avoid using abbreviations or chemical formulas.
  • Store waste containers in a designated secondary containment area to prevent spills from reaching the environment.

3. Spill Management:

  • In the event of a spill, collect the spillage immediately[1].
  • Use an appropriate absorbent material for liquid spills.
  • Place all spill cleanup materials into a designated hazardous waste container.
  • Wash the affected area thoroughly after cleanup.

4. Final Disposal:

  • All this compound waste must be disposed of through an approved waste disposal plant.
  • Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.
  • Under no circumstances should this compound or its containers be disposed of in the regular trash or down the drain .

5. Empty Container Disposal:

  • Empty containers that held this compound must be triple-rinsed with a suitable solvent.
  • The rinsate from this process must be collected and treated as hazardous waste.
  • After triple-rinsing, the container can be disposed of according to institutional guidelines, which may include recycling or disposal as non-hazardous waste.

This compound Disposal Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound waste.

GS493_Disposal_Workflow cluster_collection Waste Collection & Segregation cluster_containment Waste Containment cluster_storage Interim Storage cluster_disposal Final Disposal cluster_spill Spill Response start Identify this compound Waste solid_waste Solid Waste (e.g., contaminated gloves, tubes) start->solid_waste liquid_waste Liquid Waste (e.g., solutions containing this compound) start->liquid_waste sharps_waste Contaminated Sharps start->sharps_waste solid_container Labeled, Compatible Solid Waste Container solid_waste->solid_container liquid_container Labeled, Leak-Proof Liquid Waste Container liquid_waste->liquid_container sharps_container Labeled, Puncture-Proof Sharps Container sharps_waste->sharps_container secondary_containment Store in Secondary Containment Area solid_container->secondary_containment liquid_container->secondary_containment sharps_container->secondary_containment ehs_pickup Arrange for EHS Pickup secondary_containment->ehs_pickup approved_disposal Dispose via Approved Waste Disposal Plant ehs_pickup->approved_disposal spill Spill Occurs collect_spill Collect Spillage spill->collect_spill P391 spill_waste Dispose of Cleanup Materials as Hazardous Waste collect_spill->spill_waste

Caption: Workflow for the safe disposal of this compound waste.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.